Ac-Lys-Val-Cit-PABC-MMAE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C66H108N12O14 |
|---|---|
分子量 |
1293.6 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C66H108N12O14/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+/m0/s1 |
InChI 键 |
KCGMOXVVJSQNOS-IZNBURIHSA-N |
产品来源 |
United States |
Foundational & Exploratory
Ac-Lys-Val-Cit-PABC-MMAE: A Technical Overview of a Key Antibody-Drug Conjugate Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structure, components, and functional mechanisms of Ac-Lys-Val-Cit-PABC-MMAE, a critical agent-linker conjugate employed in the development of Antibody-Drug Conjugates (ADCs). This document outlines the molecular architecture, the role of each constituent part, and the scientific principles governing its targeted delivery and payload release.
Core Components and Molecular Structure
This compound is a complex chemical entity meticulously designed for stability in circulation and potent cytotoxicity upon internalization into target cells. It is comprised of a peptidic linker, a self-immolative spacer, and a highly potent cytotoxic agent.
The constituent components are:
-
Ac (Acetyl Group): An acetyl moiety capping the N-terminus of the lysine (B10760008) residue. This group serves to protect the N-terminus from degradation and unwanted reactions.
-
Lys (Lysine): An amino acid residue that can be a point of attachment to the antibody, often via its epsilon-amino group, although in this specific sequence, it forms part of the peptide linker.
-
Val (Valine) & Cit (Citrulline): A dipeptide sequence (Val-Cit) that constitutes the enzyme-cleavable linker. This specific dipeptide is designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][]
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PABC moiety spontaneously undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[3][4] This traceless release mechanism is crucial for ensuring the full potency of the drug.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent.[3][5] MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of rapidly dividing cancer cells.[3][]
The molecular formula for this compound is C₆₆H₁₀₈N₁₂O₁₄, with a corresponding molecular weight of 1293.64 g/mol .[3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆₆H₁₀₈N₁₂O₁₄ | [3] |
| Molecular Weight | 1293.64 g/mol | [3] |
| Appearance | White to off-white solid | [7] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [7] |
Structural Representation
The following diagram illustrates the sequential arrangement of the components within this compound.
Mechanism of Action: Targeted Payload Release
The efficacy of an ADC containing this compound hinges on a precisely orchestrated series of events initiated upon binding to a target antigen on the cancer cell surface.
-
ADC Internalization: The ADC is internalized into the target cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle characterized by an acidic environment and the presence of various hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by Cathepsin B.[1][] This enzymatic reaction is highly specific and is favored by the acidic pH of the lysosome.[3]
-
Self-Immolation: The cleavage of the amide bond between citrulline and the PABC spacer triggers a spontaneous 1,6-elimination of the PABC moiety.[3][4]
-
Payload Release: This self-immolative cascade results in the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[]
The following diagram illustrates the payload release mechanism.
References
In-Depth Technical Guide to the Mechanism of Action of Ac-Lys-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload, Ac-Lys-Val-Cit-PABC-MMAE. This molecule combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a sophisticated linker system designed for targeted delivery and controlled release within cancer cells. This document details the molecular interactions, enzymatic processes, and cellular consequences of this ADC, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
The therapeutic strategy of an ADC utilizing the this compound system is a multi-stage process, beginning with targeted delivery and culminating in the induction of apoptosis in cancer cells. The acetylated lysine (B10760008) (Ac-Lys) serves as a potential conjugation point to a monoclonal antibody, which is not the primary focus of this guide. The core mechanism revolves around the Val-Cit-PABC linker and the MMAE payload.
Once an ADC carrying this payload binds to its target antigen on the surface of a cancer cell, it is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, the linker is designed to be selectively cleaved.
The dipeptide, valine-citrulline (Val-Cit), is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2] This enzymatic cleavage occurs between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.
Following the cleavage of the Val-Cit linker, the PABC spacer becomes unstable and undergoes a rapid, spontaneous self-immolation process.[3] This 1,6-elimination reaction releases the potent cytotoxic drug, MMAE, in its unmodified and active form.
Free MMAE then diffuses from the lysosome into the cytoplasm, where it exerts its anti-cancer effects. MMAE is a highly potent anti-mitotic agent that inhibits tubulin polymerization.[4] By binding to tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to a G2/M phase cell cycle arrest and, ultimately, the induction of apoptosis (programmed cell death).[5]
Diagram of the Signaling Pathway
Caption: Mechanism of action for this compound.
Quantitative Data
Cathepsin B Kinetic Parameters
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹·min⁻¹) | Reference |
| Val-Cit-AL | 139 | 596.6 | 4.29 | [6] |
| Ac-DEVD-PABC-Naph (Caspase-3) | 46.4 | 0.51 s⁻¹ | - | [7] |
| Thrombin Substrate | 48.6 | - | 654 M⁻¹s⁻¹ | [8] |
Note: The substrates listed are not identical to this compound but provide an indication of the kinetic range for related enzyme-linker systems.
PABC Self-Immolation Kinetics
The self-immolation of the PABC spacer is a rapid and spontaneous process that is triggered by the enzymatic cleavage of the Val-Cit linker.[3] The rate of this reaction is generally considered to be very fast, ensuring that the release of MMAE is not a rate-limiting step following linker cleavage. Specific kinetic data, such as half-life under physiological conditions, is not extensively reported in the literature, as the reaction is designed to be near-instantaneous upon cleavage. The efficiency of the 1,6-elimination is influenced by the electronic properties of the leaving group.[9]
In Vitro Tubulin Polymerization Inhibition
MMAE is a potent inhibitor of tubulin polymerization. The following table summarizes the reported IC50 values for MMAE in in vitro tubulin polymerization assays.
| Compound | Assay Type | IC50/EC50 (µM) | Reference |
| MMAE | Tubulin Polymerization Inhibition | EC50 values at various concentrations (0.1-30 µM) | [10] |
| Cys-linker-MMAE | Tubulin Polymerization Inhibition | Similar inhibition to free MMAE | [11] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, including tubulin concentration and the method of detection (e.g., turbidity, fluorescence).
In Vitro Cytotoxicity of MMAE
The cytotoxic potency of MMAE has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [4] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [4] |
| PC-3 | Prostate Cancer | ~2 | [5] |
| C4-2B | Prostate Cancer | ~2 | [5] |
| MCF-7 | Breast Cancer | 0.5 | [12] |
| BT474 | Breast Cancer | 0.57 | [12] |
| SKBR3 | Breast Cancer | 0.23 | [12] |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of cleavage of the Val-Cit linker in this compound by Cathepsin B.
Materials:
-
This compound
-
Recombinant human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (optional, for product confirmation)
Procedure:
-
Enzyme Activation: Prepare a stock solution of Cathepsin B in a suitable buffer. Immediately before use, activate the enzyme by incubating it in the assay buffer containing DTT for 15 minutes at 37°C.
-
Reaction Setup: Prepare a solution of this compound in the assay buffer.
-
Initiate Reaction: Add the activated Cathepsin B to the substrate solution to start the reaction. A typical final concentration would be in the nanomolar range for the enzyme and micromolar for the substrate. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate the uncleaved substrate from the cleaved products. The amount of released MMAE can be quantified by integrating the peak area and comparing it to a standard curve. Mass spectrometry can be used to confirm the identity of the cleavage products.
-
Data Analysis: Plot the concentration of the released MMAE over time to determine the initial reaction rate. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
Objective: To measure the inhibitory effect of MMAE on tubulin polymerization.
Materials:
-
MMAE
-
Purified tubulin protein
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare a stock solution of MMAE in DMSO. Perform serial dilutions in General Tubulin Buffer to achieve the desired final concentrations.
-
Tubulin Preparation: On ice, prepare a tubulin solution in General Tubulin Buffer containing glycerol.
-
Reaction Mix: Prepare a master mix on ice containing General Tubulin Buffer, GTP, and the fluorescent reporter.
-
Assay Setup: Add the serially diluted MMAE or vehicle control to the wells of the 96-well plate.
-
Initiate Polymerization: Add the tubulin solution to the master mix, and then quickly add this to the wells containing the compound.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value is the concentration of MMAE that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxicity of MMAE on cancer cell lines.
Materials:
-
MMAE
-
Cancer cell line of interest (e.g., SKBR3)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MMAE in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of MMAE. Include a vehicle control (medium with the same concentration of DMSO as the highest MMAE concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the MMAE concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by MMAE.
Materials:
-
MMAE
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with MMAE at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by MMAE.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of an ADC containing the this compound payload.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for ADC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Ac-Lys-Val-Cit-PABC-MMAE: A Technical Guide for Researchers in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-Val-Cit-PABC-MMAE is a pivotal agent-linker conjugate extensively utilized in the research and development of Antibody-Drug Conjugates (ADCs). ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, applications in research, and relevant experimental protocols.
The conjugate comprises several key components:
-
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
Val-Cit Linker: A dipeptide linker composed of valine and citrulline, designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[3][4][5]
-
PABC (p-aminobenzyl carbamate) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified MMAE payload.[3][4]
-
Ac-Lys (N-acetyl-lysine): An acetylated lysine (B10760008) residue that facilitates conjugation to the monoclonal antibody, often through its primary amine, enhancing solubility and stability.[1][6]
This molecule is a critical tool for researchers developing next-generation cancer therapeutics, offering a balance of stability in circulation and potent, targeted payload delivery.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker-drug is a multi-step process initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific antigen on the tumor cell surface.[4] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: Following internalization, the ADC is trafficked to the endosomal-lysosomal pathway. The acidic environment of the lysosome is crucial for the subsequent steps.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[3][4][5] This enzymatic cleavage is the primary mechanism for payload release and is designed to be minimally active in the bloodstream, thereby reducing off-target toxicity.
-
Self-Immolation and Payload Release: The cleavage of the amide bond between citrulline and the PABC spacer triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[3] This self-immolative cascade results in the release of the unmodified, highly potent MMAE into the cytoplasm of the cancer cell.
-
Cytotoxicity: Once released, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
Data Presentation
The cytotoxic potency of MMAE and ADCs utilizing the Val-Cit-PABC-MMAE linker system has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these conjugates.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | MMAE | 0.09358 | [3] |
| MCF-7 | Breast Cancer | MMAE | 0.4250 | [3] |
| HEK-293 | Embryonic Kidney | MMAE | 0.8354 | [3] |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 | [7] |
| PSN-1 | Pancreatic Cancer | MMAE | 0.99 | [7] |
| Capan-1 | Pancreatic Cancer | MMAE | 1.10 | [7] |
| Panc-1 | Pancreatic Cancer | MMAE | 1.16 | [7] |
| NCI-N87 | Gastric Cancer | HER2-ADC-MMAE | 0.028 | |
| BT-474 | Breast Cancer | HER2-ADC-MMAE | 0.170 | |
| MDA-MB-453 | Breast Cancer | HER2-ADC-MMAE | 0.095 | |
| MCF-7 | Breast Cancer | HER2-ADC-MMAE | 7.742 | |
| MDA-MB-231 | Breast Cancer | HER2-ADC-MMAE | >1000 |
Note: The specific antibody and drug-to-antibody ratio (DAR) can significantly influence the IC50 values of the ADC.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are synthesized protocols for key experiments.
Synthesis and Conjugation of this compound to a Monoclonal Antibody
This process involves the synthesis of the drug-linker and its subsequent conjugation to the antibody.
A. Synthesis of the Drug-Linker (Conceptual Steps)
The synthesis is a multi-step process often involving solid-phase peptide synthesis (SPPS).[8]
-
Peptide-Spacer Assembly: The Val-Cit-PABC core is assembled on a resin.
-
MMAE Coupling: The C-terminus of the peptide-spacer is coupled to the N-terminus of MMAE.
-
Lysine Addition and Acetylation: An acetylated lysine residue is added to the N-terminus of the peptide.
-
Activation for Conjugation: The N-terminus of the acetylated lysine is activated, for example, with an N-Hydroxysuccinimide (NHS) ester, to make it reactive towards the antibody.[8]
B. Conjugation to the Monoclonal Antibody (Lysine-based)
This protocol describes a common method for conjugating the drug-linker to the lysine residues of an antibody.[9]
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the activated this compound in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the final ADC product by SEC.
-
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the release of MMAE from the ADC in the presence of Cathepsin B.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Reconstitute recombinant human Cathepsin B in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (at a final concentration of ~1-10 µM) with the assay buffer.
-
Initiate the reaction by adding activated Cathepsin B (final concentration ~20-100 nM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
-
Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released MMAE.
-
Antibody-Drug Conjugate Internalization Assay
This assay measures the uptake of the ADC by target cells.
-
Cell Culture:
-
Plate the target cancer cells in a 96-well plate and culture overnight.
-
-
ADC Labeling (Optional but Recommended):
-
For visualization, label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the lysosome.
-
-
Incubation:
-
Treat the cells with the ADC (labeled or unlabeled) at various concentrations.
-
Incubate at 37°C for different time points (e.g., 0.5, 2, 4, 24 hours) to allow for internalization. A control plate should be kept at 4°C to measure surface binding without internalization.
-
-
Cell Processing:
-
Wash the cells to remove unbound ADC.
-
For unlabeled ADCs, cells can be fixed, permeabilized, and stained with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody.
-
-
Analysis:
-
Analyze the cells by flow cytometry or high-content imaging to quantify the fluorescence intensity, which corresponds to the amount of internalized ADC.
-
Conclusion
This compound is a sophisticated and highly effective drug-linker system that has become a cornerstone in the development of antibody-drug conjugates. Its design, which incorporates a potent cytotoxic agent with a protease-cleavable linker and a self-immolative spacer, allows for stable circulation and targeted release of the payload within cancer cells. This technical guide provides researchers with a foundational understanding of its mechanism, relevant performance data, and detailed experimental protocols to facilitate its use in the laboratory. As the field of targeted cancer therapy continues to evolve, the principles embodied in this compound will undoubtedly continue to inform the design of future generations of ADCs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N6-acetyl-L-lysine - MetaboAge [metaboage.info]
- 3. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
The Gatekeeper of Potency: A Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal role of the Ac-Lys-Val-Cit-PABC-MMAE drug-linker, a cornerstone technology in the development of modern antibody-drug conjugates (ADCs). We will dissect its core components, mechanism of action, and the critical interplay between the linker and the potent cytotoxic payload, monomethyl auristatin E (MMAE). This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams to illuminate the intricate processes from systemic circulation to targeted cell demise.
Introduction: Engineering a Smarter "Magic Bullet"
The concept of a "magic bullet," a therapeutic agent that selectively eliminates diseased cells while sparing healthy tissue, has been a long-standing goal in medicine. Antibody-drug conjugates represent a significant stride towards this ideal, combining the exquisite specificity of a monoclonal antibody with the formidable potency of a cytotoxic drug.[1] The success of an ADC is critically dependent on the sophisticated design of its three core components: the antibody, the cytotoxic payload, and the linker that connects them.
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, a derivative of the natural dolastatin 10.[2] Its toxicity is so profound—up to 1000 times more potent than conventional chemotherapeutics like doxorubicin—that it cannot be administered systemically as a standalone drug.[1][3] The this compound system elegantly addresses this challenge. It acts as a molecular "safety pin," keeping the powerful MMAE payload inert and securely attached to the antibody as it navigates the bloodstream. Only upon reaching the target cancer cell is this safety mechanism precisely undone, unleashing the cytotoxic agent within the intended cellular environment.
The Ac-Lys-Val-Cit-PABC component is a multi-functional linker system. The N-acetylated lysine (B10760008) (Ac-Lys) provides a defined point of attachment, while the valine-citrulline (Val-Cit) dipeptide serves as a protease-cleavable trigger. The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified MMAE payload.[4][5]
Mechanism of Action: A Multi-Step Cellular Assault
The therapeutic effect of an ADC equipped with the this compound linker is a cascade of precisely orchestrated events, beginning with target recognition and culminating in apoptosis of the cancer cell.
-
Targeting and Internalization: The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC, enclosing it within an endosome.[4]
-
Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC then traffics through the cell's endo-lysosomal pathway, eventually fusing with a lysosome.[1] The acidic environment and, crucially, the high concentration of lysosomal proteases like cathepsin B within the lysosome are the keys to activating the payload.[6] Cathepsin B specifically recognizes and cleaves the amide bond between the citrulline and the PABC moiety of the linker.[6][7]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the "self-immolative" cascade of the PABC spacer. This rapid, spontaneous electronic rearrangement results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[5][8]
-
Microtubule Disruption and Apoptosis: Once liberated, MMAE exerts its potent antimitotic effect by binding to tubulin, the protein subunit of microtubules.[3][9] This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division. The cell cycle is arrested in the G2/M phase, and this prolonged mitotic arrest ultimately triggers the programmed cell death pathway, apoptosis.[1][2]
-
The Bystander Effect: A key advantage of using MMAE with a cleavable linker is its ability to induce a "bystander effect." Because MMAE is cell-permeable, once released into a target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells within the tumor microenvironment. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Val-Cit-PABC Linker Chemistry and Properties
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated mechanism, which balances robust plasma stability with specific enzymatic cleavage in the tumor microenvironment, has made it a linker of choice for numerous successful ADCs, including the FDA-approved drug Adcetris® (Brentuximab Vedotin).[1][2][3] This guide provides a comprehensive overview of the Val-Cit-PABC linker's chemistry, properties, and the experimental protocols essential for its evaluation.
Core Chemistry and Components
The Val-Cit-PABC linker is a multi-component system meticulously designed for controlled payload release.[4] It comprises three key moieties:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in tumor cells.[3][] The hydrophobic valine residue interacts with the S2 subsite of Cathepsin B, while the citrulline residue binds to the S1 subsite.[4]
-
p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload.[][6] Its critical function is to ensure that upon cleavage of the dipeptide, a spontaneous electronic cascade is initiated, leading to the clean and traceless release of the unmodified drug.[4] This prevents bulky linker remnants from interfering with the payload's activity.[]
-
Maleimidocaproyl (MC) Group (Optional but common): Often, a maleimidocaproyl group is included to facilitate conjugation to the antibody via cysteine residues.[1]
Mechanism of Action: A Two-Step Payload Release
The efficacy of an ADC utilizing a Val-Cit-PABC linker hinges on a sequential process that begins with internalization and culminates in intracellular drug release.[7]
-
Enzymatic Cleavage: Following the binding of the ADC to its target antigen on a cancer cell, the complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[4][8] The acidic and enzyme-rich environment of the lysosome, with active Cathepsin B, facilitates the hydrolysis of the amide bond between citrulline and the PABC spacer.[4][6] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to this cleavage.[4][9]
-
Self-Immolation: The cleavage of the dipeptide triggers the critical self-immolation of the PABC spacer. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[4] This process fragments the spacer, releasing the active cytotoxic payload, carbon dioxide, and an aromatic remnant.[4]
References
- 1. adcreview.com [adcreview.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of MMAE Payload in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Warhead" of Antibody-Drug Conjugates
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent that has emerged as a cornerstone cytotoxic payload in the field of antibody-drug conjugates (ADCs).[1][2] ADCs are a revolutionary class of targeted therapies designed to function as "magic bullets," selectively delivering highly potent cytotoxic agents to cancer cells while minimizing damage to healthy tissues.[3] MMAE, a derivative of the natural compound dolastatin 10, is too toxic to be used as a standalone drug.[1][4] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, it becomes a powerful and precise weapon against cancer.[2][4] This guide provides a comprehensive technical overview of MMAE's mechanism of action, quantitative properties, and the experimental protocols used to evaluate its function in targeted therapy.
Physicochemical Properties of MMAE
MMAE is a peptide-like molecule with specific chemical characteristics that are crucial for its function as an ADC payload.[2][4]
| Property | Value | Reference |
| Chemical Formula | C39H67N5O7 | [2] |
| Molar Mass | 717.993 g·mol−1 | [1] |
| CAS Number | 474645-27-7 | [2] |
| Solubility | Soluble in DMSO up to 20 mM | [2] |
| Description | Synthetic analogue of dolastatin 10 | [3] |
Mechanism of Action: A Multi-Step Assault on Cancer Cells
The therapeutic effect of an MMAE-based ADC is a cascade of events that begins with targeted binding and culminates in programmed cell death.[3]
-
Targeting and Internalization: The ADC circulates through the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a cancer cell.[3] Upon binding, the cancer cell internalizes the ADC-antigen complex through a process called endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, containing the ADC is transported to the lysosome.[3][4] Inside the lysosome, the acidic environment and proteolytic enzymes, such as cathepsin B, cleave the linker that connects the MMAE to the antibody.[1][] This cleavage is a critical step, as it releases the active MMAE payload into the cytoplasm of the cancer cell.[4]
-
Microtubule Disruption and Mitotic Arrest: Once freed, MMAE exerts its potent cytotoxic effect by binding to tubulin, the protein subunit of microtubules.[6][7] This binding inhibits the polymerization of tubulin, preventing the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[1][3] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[4][8]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers a programmed cell death pathway known as apoptosis, or "mitotic catastrophe."[3][9] This process involves the activation of a cascade of enzymes called caspases (e.g., caspase-3 and caspase-9) and the cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP), ultimately leading to the demise of the cancer cell.[3][10]
Intracellular Signaling Pathway of MMAE
The cytotoxic effects of MMAE are mediated through a well-defined intracellular signaling pathway that ultimately leads to apoptosis.
The Bystander Effect: Amplifying Antitumor Activity
A significant advantage of MMAE as an ADC payload is its ability to induce a "bystander effect."[4][11] Because MMAE is cell-permeable, once released into a target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells.[3][12] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[11] The bystander effect enhances the overall antitumor activity of the ADC.[13] In contrast, the related payload MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable and thus has a minimal bystander effect.[6][11]
Quantitative Data: Potency and Pharmacokinetics
The potency of MMAE is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of cells. The IC50 of free MMAE is generally in the low nanomolar to picomolar range across various cancer cell lines.[3]
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Brentuximab vedotin (cAC10-vcMMAE) | CD30 | Karpas 299 | ~10 | [13] |
| cOKT9-vcMMAE | CD71 | Karpas 299 | <10 | [13] |
Note: This table provides representative data; IC50 values can vary depending on the specific ADC construct, cell line, and assay conditions.
The pharmacokinetics (PK) of MMAE-based ADCs are complex, involving the clearance of the intact ADC, the conjugated antibody, and the unconjugated (free) MMAE.[14]
Table 2: Representative Pharmacokinetic Parameters of MMAE-Based ADCs in Humans (at 2.4 mg/kg)
| Analyte | Cmax (mean) | Tmax (median) | Reference |
| Antibody-conjugated MMAE (acMMAE) | >100-fold higher than unconjugated MMAE | ~ infusion end | [14] |
| Unconjugated MMAE | 3.15–7.01 ng/mL | ~2-3 days post-infusion | [14] |
Note: These are generalized values from a study analyzing eight different vc-MMAE ADCs.[14] Specific values will vary between different ADCs.
Experimental Protocols
I. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 of an MMAE-based ADC.[15][16]
1. Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well microplates
-
MMAE-based ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16][17]
-
ADC Treatment: Prepare serial dilutions of the MMAE-based ADC and a control antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[17]
-
Incubation: Incubate the plate for a period that allows for cell division and the ADC to exert its effect (e.g., 72-120 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
3. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
II. Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11][12]
1. Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (labeled with a fluorescent marker, e.g., GFP)
-
Materials for the in vitro cytotoxicity assay
2. Procedure:
-
Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[11]
-
ADC Treatment: Treat the co-cultured cells with serial dilutions of the MMAE-based ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Measure the viability of the GFP-labeled antigen-negative cells using flow cytometry or a fluorescence plate reader.
3. Data Analysis:
-
Compare the viability of the antigen-negative cells in the presence and absence of the antigen-positive cells and the ADC. A decrease in the viability of the antigen-negative cells in the presence of both indicates a bystander effect.
Experimental and Developmental Workflow
The development and evaluation of an MMAE-based ADC follows a structured workflow.
Conclusion
Monomethyl Auristatin E is a highly potent and clinically validated cytotoxic payload that is integral to the success of numerous ADCs. Its well-characterized mechanism of action, involving precise intracellular delivery, potent microtubule inhibition, and the induction of apoptosis, makes it a powerful tool in targeted cancer therapy.[3] The ability of MMAE to exert a bystander effect further enhances its therapeutic potential by enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor.[11] The detailed experimental protocols provided herein serve as a guide for the robust evaluation of MMAE-based ADCs, ensuring the generation of reliable and reproducible data for the advancement of next-generation targeted cancer treatments.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Targeted Destruction: A Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, development, and core mechanics of the Ac-Lys-Val-Cit-PABC-MMAE drug-linker, a sophisticated system designed for the targeted delivery of cytotoxic agents in the form of Antibody-Drug Conjugates (ADCs). We will explore its synthesis, mechanism of action, and the critical experimental protocols used to validate its efficacy and safety, providing a comprehensive resource for professionals in the field of oncology and drug development.
Introduction: The Evolution of a "Magic Bullet"
The concept of a "magic bullet," a therapeutic that could selectively eliminate diseased cells without harming healthy tissue, has been a long-standing goal in medicine. Antibody-Drug Conjugates (ADCs) represent a significant stride towards this ideal.[1] These complex biotherapeutics consist of three main components: a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1] The this compound system is a prime example of a clinically relevant drug-linker, meticulously designed to remain stable in circulation and execute a precise, multi-step release of its cytotoxic payload within the target cancer cell.
The core of this system is the Val-Cit-PABC linker, a protease-cleavable linker that has been successfully utilized in several approved ADCs.[2][3] The payload, monomethyl auristatin E (MMAE), is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[4][5] The addition of an N-terminal acetylated lysine (B10760008) (Ac-Lys) to the peptide linker is a modification intended to potentially enhance specific properties of the ADC, such as solubility or stability, although the specific rationale and developmental history of this particular variant are not extensively detailed in publicly available literature.
The Molecular Architecture and Mechanism of Action
The this compound drug-linker is a modular system where each component has a distinct and vital role in the overall function of the ADC.
-
Ac-Lys (N-acetyl-Lysine): This N-terminal modification of the peptide linker can influence the physicochemical properties of the ADC. Acetylation of the terminal amine group can prevent unwanted side reactions during conjugation and may improve the linker's stability or solubility.[][7]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as the specific recognition site for the lysosomal protease Cathepsin B.[1][2] Cathepsin B is often overexpressed in the lysosomes of tumor cells, providing a degree of tumor-specific cleavage.[8]
-
PABC (p-aminobenzyloxycarbonyl): This unit acts as a self-immolative spacer.[4][9] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, fully active MMAE payload.[4]
-
MMAE (Monomethyl Auristatin E): As the cytotoxic payload, MMAE is a highly potent antimitotic agent.[4] Upon its release inside the cancer cell, it binds to tubulin and inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][10]
The following diagram illustrates the sequential activation and drug release mechanism of an ADC equipped with the this compound drug-linker.
Caption: Intracellular activation cascade of an ADC with this compound.
Apoptotic Signaling Pathway Induced by MMAE
The release of MMAE and subsequent disruption of microtubule dynamics triggers a cascade of signaling events culminating in apoptosis.[10] This process involves the activation of the intrinsic apoptotic pathway.[2]
Caption: Signaling cascade from microtubule disruption to apoptosis.
Development and Characterization Workflow
The development of an ADC with the this compound drug-linker is a multi-stage process that requires rigorous characterization at each step to ensure a safe and effective therapeutic.[11][12]
Caption: A streamlined workflow for the development and preclinical assessment of ADCs.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs
| ADC Target | Cell Line | Antigen Expression | IC50 (ng/mL) |
| CD30 | Karpas 299 | High | 5 - 15 |
| CD30 | L540 | High | 10 - 20 |
| HER2 | SK-BR-3 | High | 8 - 25 |
| HER2 | BT-474 | High | 12 - 30 |
| HER2 | MCF7 | Low | >1000 |
| Nectin-4 | T24 | High | 1 - 10 |
| Nectin-4 | RT4 | High | 5 - 15 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Val-Cit-MMAE ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| CD30 | Karpas 299 | 1 mg/kg, single dose | >90 |
| HER2 | SK-BR-3 | 3 mg/kg, single dose | 80 - 95 |
| Nectin-4 | T24 | 1 mg/kg, single dose | >90 |
Table 3: Pharmacokinetic Parameters of a Representative Val-Cit-MMAE ADC in Cynomolgus Monkeys
| Parameter | Value | Unit |
| Clearance (CL) | 0.5 - 1.5 | mL/h/kg |
| Volume of Distribution (Vd) | 50 - 100 | mL/kg |
| Half-life (t1/2) | 70 - 150 | hours |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody and ADC construct.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of ADCs with a Val-Cit-PABC-MMAE based linker system.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for the specific this compound molecule is not publicly available. However, the general synthetic strategy involves solid-phase peptide synthesis to assemble the Ac-Lys-Val-Cit peptide, followed by solution-phase coupling to the PABC spacer and subsequent conjugation to MMAE.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.[3][14]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target and control cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with untreated cells as a negative control and medium only as a blank.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic dose-response curve.[1]
In Vivo Efficacy in a Xenograft Mouse Model
This protocol describes a typical study to evaluate the anti-tumor activity of an ADC in vivo.[15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for xenograft establishment
-
ADC constructs, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).[18]
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC treatment). Administer the ADC and controls intravenously at the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The this compound drug-linker represents a highly engineered and effective system for the targeted delivery of the potent cytotoxic agent MMAE to cancer cells. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for stable circulation and controlled intracellular release of the payload. The methodologies outlined in this guide provide a framework for the rigorous evaluation of ADCs employing this advanced linker technology. As our understanding of tumor biology and protein engineering continues to evolve, further refinements to this and other drug-linker systems will undoubtedly lead to the development of even more precise and powerful cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 5. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 9. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labiotech.eu [labiotech.eu]
- 12. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The PABC Spacer: A Self-Immolative Core for Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in modern drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs). Its self-immolative nature allows for the controlled and efficient release of a therapeutic payload at the target site, a crucial feature for maximizing efficacy while minimizing systemic toxicity. This guide provides a comprehensive technical overview of the PABC spacer, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Mechanism: The Self-Immolative Cascade
The functionality of the PABC spacer is predicated on a 1,6-elimination reaction, an electronic cascade that proceeds spontaneously upon the removal of an activating group. In the context of ADCs, this activating group is typically a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by specific enzymes, like Cathepsin B, that are overexpressed in the lysosomal compartments of tumor cells.[1][2]
Upon enzymatic cleavage of the dipeptide, the exposed aniline (B41778) nitrogen of the PABC moiety initiates a rapid intramolecular cyclization. This process results in the formation of an unstable intermediate that promptly fragments, releasing the unmodified active drug, carbon dioxide, and an aza-quinone methide by-product.[3][4] This "self-immolation" is a key advantage, as it is an intramolecular process and does not require additional enzymatic machinery to liberate the payload.[5]
The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a typical Val-Cit-PABC linker.
Quantitative Data on PABC Linker Performance
The stability of the linker in systemic circulation is paramount to the safety and efficacy of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity.[6] Conversely, the linker must be efficiently cleaved at the target site to ensure a therapeutic effect. The following tables summarize key quantitative data on the stability and cleavage of PABC-based linkers.
Table 1: Stability of Val-Cit-PABC Linkers in Plasma
| Species | Linker System | Incubation Time | % Intact ADC Remaining | Reference |
| Human | Val-Cit-PABC-MMAF | 28 days | ~100% | [7] |
| Human | Val-Cit-PABC-MMAE | 7 days | >99.99% | [4] |
| Mouse (BALB/c) | Val-Cit-PABC-MMAF | 14 days | < 5% | [7] |
| Mouse (CD1) | Val-Cit-PABC-MMAE | 6 days | ~75% | [8] |
| Rat | Val-Cit-PABC-MMAE | 6 days | ~97.5% | [8] |
Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of the carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[6][9]
Table 2: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Half-life (t½) with Cathepsin B | Reference |
| Val-Cit | 1.0 | 4.6 h | [7] |
| Ser-Val-Cit (SVCit) | Slower | 5.4 h | [7] |
| Glu-Val-Cit (EVCit) | Faster | 2.8 h | [7] |
| Val-Ala | ~50% of Val-Cit rate | Not specified | [10] |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Not specified | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PABC-containing ADCs. The following sections provide methodologies for key assays.
In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma from various species.
Workflow Diagram:
Methodology:
-
Preparation of Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until use. Avoid repeated freeze-thaw cycles.[11]
-
-
Incubation:
-
Sample Processing and Analysis:
-
Immediately stop the reaction in the collected aliquots by adding a protease inhibitor cocktail and/or storing them at -80°C.
-
Quantify the amount of intact ADC at each time point using one of the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a dual-antibody sandwich ELISA to measure the concentration of the intact ADC.[6]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Separate ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify the intact ADC and/or the released payload.[6]
-
-
-
Data Analysis:
-
Calculate the percentage of intact ADC relative to the amount at time zero.
-
Determine the half-life (t½) of the ADC in the plasma of each species.[6]
-
In Vitro Cathepsin B Cleavage Assay
This protocol measures the rate of payload release from an ADC in the presence of Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).
-
Activate Cathepsin B by pre-incubating it in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard) to precipitate the protein and stop the enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the released payload using reverse-phase HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Generate a standard curve for the payload to quantify its concentration in the samples.
-
Plot the concentration of the released payload against time to determine the cleavage rate.
-
Calculate the half-life of the linker cleavage.[7]
-
Synthesis of Mc-Val-Cit-PABC-MMAE Drug-Linker
This protocol outlines the synthesis of a common PABC-containing drug-linker construct.
Synthesis Pathway Diagram:
Methodology:
-
Synthesis of Fmoc-Val-Cit-PABC-MMAE:
-
Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PAB-PNP), monomethyl auristatin E (MMAE), and 1-hydroxybenzotriazole (B26582) (HOBt) in anhydrous dimethylformamide (DMF) and dry pyridine.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC and lyophilize to obtain Fmoc-VC-PAB-MMAE.[12]
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-VC-PAB-MMAE in DMF.
-
Add piperidine and stir at room temperature for approximately 20 minutes.
-
Purify the crude product by reverse-phase preparative-HPLC and lyophilize to yield H2N-Val-Cit-PABC-MMAE.[12]
-
-
Coupling with Maleimidohexanoic Acid:
-
In a separate reaction, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF to generate 6-maleimidohexanoic acid succinimidyl ester (Mc-OSu) in situ.
-
Add the previously synthesized H2N-Val-Cit-PABC-MMAE to the Mc-OSu solution.
-
Stir the reaction at room temperature.
-
Purify the final product, Mc-Val-Cit-PABC-MMAE, by preparative HPLC.
-
Conclusion
The self-immolative PABC spacer is a cornerstone of modern ADC technology, enabling the targeted release of potent cytotoxic agents. A thorough understanding of its mechanism, coupled with robust quantitative analysis of its stability and cleavage kinetics, is essential for the rational design of safe and effective drug conjugates. The experimental protocols provided herein offer a framework for the comprehensive evaluation of novel PABC-based constructs, facilitating the advancement of next-generation targeted therapies.
References
- 1. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Targeted Destruction: An In-depth Technical Guide to Cathepsin B Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an enhanced therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker, the molecular bridge connecting a potent cytotoxic payload to a tumor-targeting monoclonal antibody. Among the various linker strategies, those susceptible to cleavage by the lysosomal protease cathepsin B have emerged as a cornerstone of ADC design, underpinning several clinically approved and investigational agents.
This in-depth technical guide provides a comprehensive exploration of cathepsin B cleavable linkers. We will delve into the core principles of their design and mechanism of action, present a compilation of quantitative data to facilitate comparison, and provide detailed experimental protocols for their synthesis and evaluation. Visual diagrams generated using Graphviz will illuminate key pathways and workflows, offering a clear and concise understanding of this pivotal ADC technology.
The Central Dogma of Cathepsin B Cleavable Linkers: Stability in Circulation, Release in the Lysosome
The fundamental principle governing cathepsin B cleavable linkers is the stark contrast between the physiological conditions of the bloodstream and the intracellular environment of a cancer cell's lysosome. An ideal linker must remain stable in the systemic circulation to prevent premature release of the highly toxic payload, which could lead to severe off-target toxicities.[1][2][3] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway.[3][4][5] The lysosome provides a unique microenvironment characterized by a low pH (4.5-5.0) and a high concentration of degradative enzymes, including cathepsin B.[6][]
Cathepsin B, a cysteine protease, is frequently overexpressed in various tumor types and exhibits optimal enzymatic activity in the acidic milieu of the lysosome.[] This differential expression and activity make it an attractive target for ADC linker cleavage. The most widely employed cathepsin B-sensitive motif is the dipeptide sequence valine-citrulline (Val-Cit).[][8][9] Cathepsin B recognizes and cleaves the peptide bond C-terminal to the citrulline residue.[9]
This cleavage event typically initiates a cascade that leads to the release of the payload. A common strategy involves the incorporation of a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), between the dipeptide and the drug. Once the Val-Cit linker is cleaved by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified, active cytotoxic agent into the cytoplasm to exert its cell-killing effect.[2][9]
Quantitative Insights: A Comparative Look at Linker Performance
The selection of a specific dipeptide sequence can significantly impact the cleavage kinetics, plasma stability, and ultimately, the therapeutic index of an ADC. While the Val-Cit linker is the most prevalent, other dipeptides such as valine-alanine (Val-Ala) have also been explored to modulate properties like hydrophobicity and cleavage efficiency. The following tables summarize key quantitative data from various studies to aid in the comparison of different cathepsin B cleavable linkers.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Notes | Reference(s) |
| Valine-Citrulline (Val-Cit) | Baseline | The most widely used and well-characterized cathepsin B cleavable linker. | [9] |
| Valine-Alanine (Val-Ala) | ~50% of Val-Cit | Offers lower hydrophobicity, which can reduce the propensity for ADC aggregation. | [9][] |
| Phenylalanine-Lysine (Phe-Lys) | ~30-fold faster than Val-Cit (with isolated enzyme) | Rapidly cleaved by purified cathepsin B, but cleavage rates are comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases. | [9] |
| Glycine-Proline-Leucine-Glycine (GPLG) | Faster initial cleavage than Val-Cit | Showed rapid cleavage within the first 30 minutes of a cathepsin B assay. | [6] |
| ADC Linker | Payload | Cell Line | IC50 (ng/mL) | Reference(s) |
| Trastuzumab-Val-Cit-MMAE | MMAE | HER2-positive (various) | Potency correlates with HER2 expression levels. | [11] |
| Trastuzumab-SMCC (non-cleavable) | DM1 | HER2-positive (various) | Potency correlates with HER2 expression levels. | [11] |
| Trastuzumab-cBu-Cit-MMAE | MMAE | HER2-positive | Showed greater tumor inhibition in vitro compared to Val-Cit linker. | [][12] |
| Trastuzumab-Val-Ala-MMAE | MMAE | HER2-positive | Similar in vitro cytotoxicity to Val-Cit linked ADCs. | [] |
| Anti-CD30-Val-Cit-MMAE (Brentuximab Vedotin) | MMAE | CD30-positive | pM range | [13] |
| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Notes | Reference(s) |
| Valine-Citrulline (Val-Cit) | Generally stable | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | This instability in mouse plasma can complicate preclinical evaluation. | [8][14][15] |
| Glutamic acid-Valine-Citrulline (EVCit) | Stable | Significantly more stable than Val-Cit. | The addition of a charged amino acid at the P3 position reduces susceptibility to Ces1c. | [14] |
| Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit) | Stable | Not explicitly stated, but designed for improved specificity. | Designed to be more specific for cathepsin B, potentially reducing off-target cleavage. | [1][][12] |
| Glycine-Proline-Leucine-Glycine (GPLG) | Higher stability than Val-Cit | Higher stability than Val-Cit | Showed enhanced stability in both human and rat plasma. | [6] |
Visualizing the Process: Pathways and Workflows
To provide a clearer understanding of the complex processes involved with cathepsin B cleavable linkers, the following diagrams have been generated using the Graphviz DOT language.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Caption: A typical experimental workflow for the development and evaluation of ADCs.
Methodologies for the Modern ADC Laboratory: Key Experimental Protocols
The successful development of ADCs with cathepsin B cleavable linkers relies on robust and reproducible experimental protocols. This section provides an overview of essential methodologies.
Synthesis of a Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol (Mc-Val-Cit-PABOH) Linker
The synthesis of this widely used linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, while avoiding epimerization.[2][16][17]
Materials:
-
L-Citrulline
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
p-aminobenzyl alcohol (PABOH)
-
Fmoc-L-valine-N-succinimidyl ester (Fmoc-Val-OSu)
-
6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Triethylamine (TEA), Piperidine (B6355638)
-
Coupling reagents: e.g., HATU, HOBt
-
Purification: Flash column chromatography, HPLC
General Procedure:
-
Protection of L-Citrulline: The amino group of L-Citrulline is protected with an Fmoc group.
-
Coupling of PABOH: The Fmoc-protected citrulline is coupled to p-aminobenzyl alcohol.
-
Fmoc Deprotection: The Fmoc group is removed from the citrulline-PABOH conjugate using a solution of piperidine in DMF.
-
Dipeptide Formation: The deprotected citrulline-PABOH is reacted with Fmoc-Val-OSu to form the dipeptide.
-
Final Fmoc Deprotection: The Fmoc group is removed from the valine residue.
-
Maleimide (B117702) Installation: The free amino group of the valine is reacted with Mc-OSu to install the maleimide functionality for antibody conjugation.
-
Purification: The final Mc-Val-Cit-PABOH linker is purified by chromatography.
Note: For a detailed, step-by-step protocol with specific reagents and reaction conditions, please refer to the cited literature.[2][17][18]
In Vitro Cathepsin B Cleavage Assay
This assay is crucial for confirming the susceptibility of the linker to enzymatic cleavage and for comparing the cleavage kinetics of different linker designs.
Materials:
-
Purified human cathepsin B
-
ADC construct with the cleavable linker
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0-5.5, containing DTT as a reducing agent)
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Activate Cathepsin B: Pre-incubate the cathepsin B enzyme in the assay buffer with DTT to ensure its activity.
-
Incubate ADC with Enzyme: Add the ADC to the activated cathepsin B solution and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquots.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.
For a more detailed protocol, including reagent concentrations and instrument settings, please consult the cited references.[9][19][20][21]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method to determine the potency (IC50) of an ADC against cancer cell lines.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, control antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
For detailed guidance on cell line selection, reagent preparation, and data analysis, refer to the cited protocols.[22][23][24][25][26]
Conclusion and Future Directions
Cathepsin B cleavable linkers, particularly the Val-Cit dipeptide, have proven to be a robust and effective strategy for the targeted delivery of cytotoxic payloads in ADCs. Their ability to maintain stability in the circulation while undergoing efficient cleavage within the lysosomal compartment of tumor cells has been instrumental in the success of several approved and clinical-stage ADCs.
The field continues to evolve, with ongoing research focused on developing next-generation linkers with enhanced specificity for cathepsin B over other proteases to further minimize off-target toxicities.[1][][12] Additionally, strategies to overcome the instability of traditional dipeptide linkers in preclinical rodent models are being explored to improve the translatability of in vivo efficacy studies.[8][14] The continued refinement of linker chemistry, coupled with a deeper understanding of the intricacies of ADC trafficking and metabolism, will undoubtedly lead to the development of safer and more effective antibody-drug conjugates for the treatment of cancer.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. acrobiosystems.com [acrobiosystems.com]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. benchchem.com [benchchem.com]
- 17. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 18. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-Val-Cit-PABC-MMAE is a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs designed to treat cancer. ADCs are complex molecules that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This guide provides a detailed overview of the this compound conjugate, its mechanism of action, and protocols for its evaluation in cancer cell line studies.
The conjugate consists of two primary components: the linker, Ac-Lys-Val-Cit-PABC, and the cytotoxic payload, Monomethyl Auristatin E (MMAE).[1][2] The linker is a crucial element, designed to be stable in circulation and to release the payload only upon internalization into the target cancer cell.[3] The Ac-Lys (acetylated lysine) portion provides a point of attachment to the antibody, while the Val-Cit (valine-citrulline) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment.[3][4] Following this cleavage, the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer decomposes, releasing the active MMAE payload.[3][4]
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system is a multi-step process initiated by the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream until it recognizes and binds to its target antigen on the tumor cell surface. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[3][4]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active MMAE payload into the cytoplasm of the cancer cell.[3][4]
-
Cytotoxicity: Free MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of microtubules, which are essential for mitotic spindle formation and other vital cellular functions. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of MMAE released from an ADC.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Caption: Logical relationship of the ADC components.
Data Presentation
Table 1: In Vitro Cytotoxicity of vc-MMAE (mc-Val-Cit-PABC-MMAE)
| Cell Line | IC50 (nM) | Reference |
| SKBR3 | 410.54 ± 4.9 | [] |
| HEK293 | 482.86 ± 6.4 | [] |
| BJ | 480 | [] |
| U2OS | 560 | [] |
| U2OS-FGFR1 | 580 | [] |
| MDA-MB-134-VI | 520 | [] |
Table 2: In Vitro Cytotoxicity of Free MMAE
| Cell Line | IC50 (nM) | Reference |
| U87MG | 0.23 | [6] |
| SK-OV-3 | 0.03 | [6] |
Note: The IC50 values for the free payload (MMAE) are significantly lower (more potent) than for the drug-linker conjugate alone. This is expected, as the conjugate requires internalization and cleavage to become active, whereas the free drug can more readily enter cells and exert its cytotoxic effect. The efficacy of an ADC is determined by its ability to selectively deliver the payload to target cells, leading to a potent effect on antigen-positive cells while sparing antigen-negative cells.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of an ADC featuring the this compound conjugate in cancer cell lines.
Cell Viability (Cytotoxicity) Assay using MTT
This protocol is adapted from standard methodologies for determining the IC50 value of an ADC.
Materials:
-
Target cancer cell lines (e.g., SKBR3, BT-474)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
ADC with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the ADC in culture medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate.
-
Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 4-18 hours at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis induced by the ADC.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
ADC with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the ADC at its IC50 concentration and a higher concentration for 48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the ADC on the cell cycle distribution.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
ADC with this compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with the ADC at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by adding them dropwise into cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of MMAE.
-
References
Navigating the ADC Frontier: A Technical Guide to Ac-Lys-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Ac-Lys-Val-Cit-PABC-MMAE. We delve into its core components, mechanism of action, and the experimental protocols essential for its evaluation. This document serves as a critical resource for researchers and developers in the field of targeted cancer therapy.
Supplier and Product Information
This compound is a key reagent in the construction of ADCs. It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a cleavable linker system designed for selective release within the tumor microenvironment. Several suppliers offer this compound and related derivatives.
| Supplier | Product Name | Catalog Number | Notes |
| MedChemExpress | This compound | HY-147286 | A widely cited source for this specific compound. |
| Benchchem | Acetylene-linker-Val-Cit-PABC-MMAE | B1139226 | Offers a variant with an acetylene (B1199291) linker for conjugation. |
| BroadPharm | MC-Val-Cit-PAB-MMAE | BP-23969 | Provides a maleimidocaproyl (MC) variant for antibody conjugation. |
| Creative Biolabs | Val-Cit-PAB-MMAE | ADC-S-079 | Offers a similar core structure for ADC development. |
Mechanism of Action: From Systemic Circulation to Cellular Demise
The therapeutic strategy of an ADC armed with this compound is a multi-stage process, ensuring that the potent cytotoxic payload is delivered specifically to cancer cells, thereby minimizing off-target toxicity.
Once an ADC incorporating this linker-payload binds to a specific antigen on the surface of a cancer cell, it is internalized, typically through receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked to the lysosome, an organelle containing a host of degradative enzymes.[1][2]
Within the acidic environment of the lysosome, the Valine-Citrulline (Val-Cit) dipeptide of the linker is recognized and cleaved by lysosomal proteases, most notably cathepsin B.[3][4][5] However, research has shown that other cathepsins, such as S, L, and F, can also facilitate this cleavage, providing a degree of redundancy to the release mechanism.[3][6]
The cleavage of the Val-Cit moiety initiates a self-immolative cascade of the para-aminobenzyloxycarbonyl (PABC) spacer.[7] This spontaneous decomposition releases the unmodified MMAE payload into the cytoplasm of the cancer cell.[7]
Free MMAE is a highly potent inhibitor of tubulin polymerization.[8][9] By binding to tubulin, it disrupts the formation of the mitotic spindle, a structure essential for cell division.[2] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
Key Experimental Protocols
The successful development and characterization of an ADC require a suite of robust analytical and biological assays. Below are outlines of essential experimental protocols.
In Vitro Linker Cleavage Assay
Objective: To confirm the selective cleavage of the Val-Cit linker by its target protease.
Methodology:
-
Incubate the this compound compound with recombinant human cathepsin B in an appropriate assay buffer at a pH mimicking the lysosomal environment (pH 4.5-5.0).
-
Include control groups without the enzyme and with a non-specific protease to assess linker stability and cleavage specificity.
-
Monitor the reaction over time by taking aliquots at various intervals.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the disappearance of the parent compound and the appearance of the cleaved payload (MMAE).
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Methodology:
-
Culture a cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free MMAE.
-
Incubate the cells for a period of 72 to 96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound to quantify its cytotoxic potency.
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the therapeutic efficacy of the ADC in a living organism.
Methodology:
-
Establish tumor xenografts by subcutaneously implanting human cancer cells into immunodeficient mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
Administer the treatments, typically via intravenous injection, according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Track animal body weight and observe for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination).
Concluding Remarks
This compound represents a sophisticated and highly effective component in the design of modern antibody-drug conjugates. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for the successful development of novel targeted cancer therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this promising therapeutic modality.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 8. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This powerful synergy allows for the selective delivery of potent payloads to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a chemical linker, and a cytotoxic payload—is critical to their therapeutic success. This technical guide delves into the fundamental principles of ADC design, offering insights into the selection and optimization of each component, detailed experimental protocols for their characterization, and a discussion of the key considerations that underpin the development of safe and effective ADC therapeutics.
Core Components of Antibody-Drug Conjugates
The efficacy of an ADC is not merely the sum of its parts but rather the result of a carefully orchestrated interplay between the antibody, linker, and payload. Each component must be meticulously selected and engineered to ensure the final conjugate possesses the desired pharmacokinetic, pharmacodynamic, and safety profile.
The Monoclonal Antibody: The Guiding Missile
The monoclonal antibody (mAb) serves as the targeting moiety, responsible for recognizing and binding to a specific antigen expressed on the surface of cancer cells. The ideal target antigen should be highly and homogenously expressed on tumor cells with minimal to no expression on healthy tissues to reduce off-target toxicity.[1]
Key considerations for antibody selection include:
-
Target Antigen Specificity and Expression: The antigen should be abundantly and specifically expressed on the surface of cancer cells.[1]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[2]
-
Immunogenicity: The antibody should have low immunogenicity to prevent an adverse immune response in patients. Humanized or fully human antibodies are generally preferred.[3]
-
Fc Receptor Engagement: The Fc region of the antibody can influence its half-life and effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which can contribute to the overall anti-tumor activity.
The Linker: The Crucial Bridge
The linker is a critical component that connects the cytotoxic payload to the antibody. Its primary role is to ensure that the ADC remains stable in systemic circulation, preventing the premature release of the payload, which could lead to systemic toxicity.[2][4] Once the ADC is internalized into the target cell, the linker must be efficiently cleaved to release the active payload.[5]
Linkers are broadly classified into two categories:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[5] Common cleavable linkers include hydrazones (acid-labile) and dipeptides (enzyme-cleavable).
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload. This often results in the payload being released with an attached amino acid residue from the antibody.
The choice of linker significantly impacts the ADC's therapeutic index and mechanism of action, including the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
The Cytotoxic Payload: The Potent Warhead
The payload is the pharmacologically active component of the ADC responsible for inducing cell death. Due to the targeted delivery, payloads used in ADCs can be significantly more potent than traditional chemotherapeutic agents.[5]
Classes of commonly used payloads include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
DNA-Damaging Agents: This category includes calicheamicins and duocarmycins, which bind to the minor groove of DNA and cause DNA strand breaks, ultimately triggering cell death.[4]
-
Topoisomerase Inhibitors: Payloads like SN-38, the active metabolite of irinotecan, inhibit topoisomerase I, an enzyme essential for DNA replication and repair.
The selection of the payload depends on several factors, including its potency, mechanism of action, and compatibility with the chosen linker and antibody.
The Mechanism of Action: A Step-by-Step Journey
The therapeutic effect of an ADC is realized through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
Caption: The sequential mechanism of action of an antibody-drug conjugate.
Key Design and Development Considerations
The successful development of an ADC hinges on the careful optimization of several key parameters that collectively determine its efficacy and safety.
Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) refers to the average number of payload molecules conjugated to a single antibody.[4] The DAR is a critical attribute that significantly influences the ADC's potency, pharmacokinetics, and therapeutic index. A low DAR may result in insufficient potency, while a high DAR can lead to instability, aggregation, and rapid clearance from circulation.[1] The optimal DAR is typically between 2 and 4.[6]
| Conjugation Method | Typical DAR | Homogeneity |
| Cysteine-based | 2, 4, 8 | Moderate to High |
| Lysine-based | 0-8 (average ~3.5) | Low |
| Site-specific | 2, 4 | High |
Conjugation Chemistry
The method used to attach the linker-payload to the antibody is crucial for the homogeneity and stability of the final ADC product.
-
Cysteine and Lysine (B10760008) Conjugation: Traditional methods involve the conjugation to native cysteine or lysine residues on the antibody. However, this can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.
-
Site-Specific Conjugation: To overcome the limitations of traditional methods, various site-specific conjugation technologies have been developed. These techniques utilize engineered cysteines, unnatural amino acids, or enzymatic approaches to produce a homogenous ADC with a precisely controlled DAR and conjugation site.
Caption: A simplified workflow for the development of an antibody-drug conjugate.
Experimental Protocols for ADC Characterization
A comprehensive suite of in vitro and in vivo assays is essential to characterize the properties of an ADC and predict its clinical performance.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Bystander Effect Assay
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Model: Establish a co-culture of antigen-positive and antigen-negative cancer cells (e.g., labeled with different fluorescent proteins).
-
ADC Treatment: Treat the co-culture with the ADC for a defined period.
-
Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of both the antigen-positive and antigen-negative cell populations. An increase in the death of antigen-negative cells in the presence of the ADC indicates a bystander effect.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Implant human tumor cells (as a cell line-derived xenograft or patient-derived xenograft) subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size.
-
ADC Administration: Administer the ADC, a vehicle control, and relevant control antibodies intravenously at various dose levels and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Conclusion
The design of antibody-drug conjugates is a multifaceted process that requires a deep understanding of chemistry, biology, and pharmacology. The careful selection of the antibody, linker, and payload, coupled with precise control over the drug-to-antibody ratio and conjugation chemistry, is paramount to developing a successful ADC therapeutic. As our understanding of cancer biology and protein engineering advances, so too will the sophistication and efficacy of the next generation of ADCs, offering new hope to patients with cancer.
References
- 1. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 2. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 3. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. questdiagnostics.com [questdiagnostics.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for the Conjugation of Ac-Lys-Val-Cit-PABC-MMAE to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, enabling targeted delivery to cancer cells.[1][2] An ADC is composed of three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[3][4] This document provides a detailed protocol for the conjugation of the drug-linker Ac-Lys-Val-Cit-PABC-MMAE to a monoclonal antibody.
The drug-linker consists of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization, and a cleavable linker system.[5][6][7] The linker features a valine-citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[8][9] This is connected to a p-aminobenzylcarbamate (PABC) self-immolative spacer.[7][9] Upon cleavage of the Val-Cit peptide inside the target cell, the PABC spacer spontaneously decomposes, releasing the active MMAE payload to induce cell death.[7] The conjugation process described herein utilizes the robust and widely adopted thiol-maleimide reaction, where interchain disulfide bonds on the antibody are partially reduced to generate free thiols for reaction with a maleimide (B117702) group on the linker.[10][]
Mechanism of Action
The therapeutic strategy of an MMAE-based ADC relies on a multi-step process that begins with systemic administration and ends with targeted cell killing.
-
Targeting & Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[4][9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[9]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit linker.[7][8] This cleavage triggers the PABC spacer to self-immolate, releasing the unmodified, fully active MMAE payload into the cytoplasm.[7][9]
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][6]
Experimental Protocols
This section details the step-by-step methodology for the preparation and characterization of the ADC.
Materials and Reagents
Proper preparation and quality of materials are critical for successful conjugation.
| Category | Item | Suggested Specifications |
| Antibody | Monoclonal Antibody (mAb) | Concentration: 5-20 mg/mL; Purity: >95% by SEC |
| Drug-Linker | This compound | Maleimide-activated; Purity >95% |
| Reducing Agent | TCEP HCl (Tris(2-carboxyethyl)phosphine) | Solid, >98% pure |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, >99.9% |
| Buffers | Phosphate Buffered Saline (PBS) | pH 7.2-7.4, sterile filtered |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0 | |
| Purification | Desalting Columns / SEC Column | e.g., Sephadex G-25 / Superdex 200 or equivalent |
| Equipment | UV-Vis Spectrophotometer | |
| HPLC System with UV detector | ||
| Centrifugal concentrators | ||
| pH meter, Stir plate, Pipettes |
Conjugation Workflow
The conjugation process involves three main stages: antibody reduction, reaction with the drug-linker, and purification of the final ADC.
Protocol 2.1: Antibody Reduction
This step generates free thiol groups on the antibody by partially reducing interchain disulfide bonds.
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA). The antibody concentration should be between 5-10 mg/mL.
-
Prepare a fresh stock solution of the reducing agent TCEP (e.g., 10 mM in conjugation buffer).
-
Add a calculated molar excess of TCEP to the antibody solution. A 2.5 to 5-fold molar excess of TCEP per mole of antibody is a common starting point for achieving an average Drug-to-Antibody Ratio (DAR) of ~4.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
Protocol 2.2: Conjugation Reaction
-
Just before the antibody reduction is complete, dissolve the this compound drug-linker in DMSO to create a concentrated stock solution (e.g., 10-20 mM).[10]
-
Allow the reduced antibody solution to cool to room temperature.
-
Add a slight molar excess of the drug-linker stock solution to the reduced antibody. A common starting ratio is 1.2 moles of drug-linker per mole of generated thiol.
-
Immediately after adding the drug-linker, mix gently and thoroughly.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
(Optional) The reaction can be quenched by adding a 3-fold molar excess of N-acetylcysteine relative to the drug-linker to cap any unreacted maleimide groups.
Protocol 2.3: ADC Purification
Purification is essential to remove unreacted drug-linker, reducing agents, and any protein aggregates.
-
The primary method for purification is Size Exclusion Chromatography (SEC).[10]
-
Equilibrate an SEC column (e.g., Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column.
-
Collect fractions corresponding to the monomeric ADC peak, which will elute first. Unconjugated drug-linker and other small molecules will elute later.
-
Pool the ADC-containing fractions and determine the protein concentration using UV absorbance at 280 nm.
-
Sterile filter the final product and store at 2-8°C for short-term use or at -80°C for long-term storage.
| Parameter | Example Value | Notes |
| Antibody Concentration | 10 mg/mL | Higher concentrations can increase aggregation risk. |
| TCEP Molar Excess | 3.5x (over mAb) | Varies based on desired DAR. Must be optimized. |
| Reduction Time/Temp | 90 min / 37°C | |
| Drug-Linker Molar Excess | 5.0x (over mAb) | Corresponds to |
| Conjugation Time/Temp | 90 min / 25°C | Can be extended at 4°C to ensure completion. |
| Final Buffer | PBS, pH 7.4 |
Characterization of the Antibody-Drug Conjugate
Thorough analytical characterization is required to ensure the quality, consistency, and efficacy of the ADC.[1] Key attributes include the drug-to-antibody ratio (DAR), purity, and stability.[2]
Protocol 3.1: DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the most common method for determining the DAR distribution.[12] The addition of the hydrophobic MMAE payload increases the antibody's overall hydrophobicity, allowing separation of species with different numbers of conjugated drugs.
| Parameter | Typical Condition |
| Column | e.g., TSKgel Butyl-NPR |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
The resulting chromatogram will show multiple peaks, corresponding to the unconjugated antibody (DAR=0) and antibodies with 2, 4, 6, and 8 drugs conjugated (for cysteine-based conjugation). The weighted average of these peak areas is used to calculate the average DAR of the sample.
Protocol 3.2: Purity and Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to separate molecules based on their hydrodynamic radius. It is the standard method for quantifying ADC purity and detecting the presence of high molecular weight species (aggregates) or fragments.[2]
| Parameter | Typical Condition |
| Column | e.g., TSKgel G3000SWxl |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
The main peak represents the monomeric ADC. Any peaks eluting earlier correspond to aggregates, while later-eluting peaks indicate fragments. A purity of >95% monomer is typically desired.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and characterization of an this compound antibody-drug conjugate. The described methods, from controlled antibody reduction and specific thiol-maleimide conjugation to robust purification and analytical characterization, form a foundational workflow for the development of potent and targeted cancer therapeutics. Careful optimization of each step is critical to achieving a homogenous ADC with a desired drug-to-antibody ratio and minimal aggregation, ensuring its potential for clinical success.
References
- 1. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Ac-Lys-Val-Cit-PABC-MMAE in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-Val-Cit-PABC-MMAE is a potent agent-linker conjugate widely utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This system comprises the highly cytotoxic microtubule inhibitor, Monomethyl Auristatin E (MMAE), connected to a cleavable linker. The linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl alcohol (PABC) self-immolative spacer, and an N-acetyl lysine (B10760008) for conjugation purposes. The Val-Cit motif is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism ensures the selective delivery of MMAE to cancer cells, minimizing systemic toxicity.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound-based ADCs in preclinical in vivo xenograft models.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that begins with the specific binding of the ADC's monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by proteases like Cathepsin B. This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the highly potent MMAE payload into the cytoplasm. Once liberated, MMAE exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization, which disrupts the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][3]
Data Presentation: In Vivo Efficacy in Xenograft Models
The following tables summarize representative quantitative data from various preclinical xenograft studies employing MMAE-based ADCs with cleavable linkers. These data illustrate the typical anti-tumor efficacy observed.
Table 1: Tumor Growth Inhibition in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | ADC Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | NCI-N87 | Nude Mice | 5 mg/kg | Once weekly for 4 weeks | Significant inhibition | [4][5] |
| Breast Cancer | BT-474 | Nude Mice | 10 mg/kg | Single dose | Tumor regression observed | |
| Pancreatic Cancer | - | - | 5 mg/kg | - | Significant suppression | [6] |
| Cholangiocarcinoma | HuCCT1 | - | 5 mg/kg | Every 3 days | 62% | [2] |
| Lymphoma | Karpas-299 | SCID Mice | 10 mg/kg | Single dose | Significant tumor regression |
Table 2: Efficacy of Different Dosing Regimens in a Gastric Cancer Xenograft Model (NCI-N87)
| ADC Dosage | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (Treatment vs. Control) | Survival Benefit | Reference |
| 10 mg/kg | Day 0, 7, 14 | ~100 vs. ~1200 | Significant | [7] |
| 30 mg/kg | Day 0, 7, 14 | Complete tumor eradication vs. ~1200 | Significant | [7] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., NCI-N87, BT-474)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Resuspension: Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Efficacy Study Protocol
This protocol describes the administration of the ADC and monitoring of its anti-tumor effects.
Materials:
-
Tumor-bearing mice from the CDX model
-
ADC constructed with this compound
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Dosing syringes and needles
Procedure:
-
Treatment Groups:
-
Vehicle Control
-
ADC (low dose, e.g., 5 mg/kg)
-
ADC (high dose, e.g., 10 mg/kg)
-
Isotype control ADC (optional, to demonstrate target specificity)
-
-
Dosing: Administer the ADC and vehicle control intravenously (IV) via the tail vein. The dosing schedule will depend on the study design (e.g., single dose, once weekly).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions and calculate the volume 2-3 times per week.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or based on other ethical considerations. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, enabling specific delivery of the therapeutic agent to tumor cells while minimizing systemic toxicity. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An optimal DAR ensures sufficient potency at the target site without compromising the pharmacokinetic properties or inducing excessive toxicity.
This application note provides detailed protocols for determining the DAR of ADCs constructed with the Ac-Lys-Val-Cit-PABC-MMAE drug-linker. This linker system incorporates a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE). The protocols described herein utilize three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Principle of DAR Determination
The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. This principle is exploited by chromatographic techniques to separate ADC species with different numbers of conjugated drugs.
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that separates molecules based on their surface hydrophobicity. ADCs with higher DARs will have greater hydrophobicity and thus elute later from the HIC column.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing technique that separates molecules based on their hydrophobicity. For cysteine-linked ADCs, prior reduction of the interchain disulfide bonds is necessary to separate the light and heavy chains. The DAR is then calculated based on the relative abundance of the unconjugated and conjugated chains.
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the intact ADC or its subunits. The mass difference between the unconjugated antibody and the drug-loaded species allows for the unambiguous determination of the number of conjugated drugs and their distribution.
Quantitative Data Summary
The following table summarizes representative DAR values and distribution for vc-MMAE ADCs, which are structurally similar to this compound ADCs. The average DAR for many vc-MMAE ADCs in clinical development is approximately 3.5.[1]
| Analytical Method | ADC Target | Average DAR | DAR Distribution (Relative Abundance %) | Reference |
| HIC-HPLC | HER2 | 2.1 | DAR0, DAR2 (major), DAR4 | [2] |
| HIC-HPLC | HER2 | 3.2 | DAR0, DAR2, DAR4 (major), DAR6 | [2] |
| HIC-HPLC | HER2 | 3.8 | DAR0, DAR2, DAR4 (major), DAR6, DAR8 | [2] |
| HIC-HPLC | HER2 | 6.6 | DAR2, DAR4, DAR6, DAR8 (major) | [2] |
| Mass Spectrometry | CD22, CD79b, etc. | ~3.5 | DAR0, DAR2, DAR4, DAR6, DAR8 | [1] |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the DAR distribution of intact ADCs under non-denaturing conditions.[3][4][5]
Materials:
-
HIC Column: TSKgel Butyl-NPR column (4.6 mm ID x 3.5 cm, 2.5 µm) or similar
-
Mobile Phase A: 1.8 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 75% (v/v) 25 mM Sodium Phosphate, pH 7.0, 25% (v/v) Isopropyl Alcohol
-
HPLC or UHPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Wash the column with 100% Mobile Phase B.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas of all DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of Drugs) / 100
-
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR determination, particularly useful for cysteine-linked ADCs.[6][7][8][9]
Materials:
-
RP-HPLC Column: PLRP-S column (4.6 mm ID x 50 mm, 5 µm, 1000 Å) or similar C4 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC or UHPLC system with UV detector
Procedure:
-
ADC Reduction (Sample Preparation):
-
To approximately 100 µg of the ADC (at 1-2 mg/mL), add DTT to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: 70-80 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
-
Gradient Elution:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B).
-
Inject the reduced sample.
-
Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 10% to 60% B over 20-30 minutes).
-
Wash the column with a high concentration of Mobile Phase B.
-
Re-equilibrate the column to the initial conditions.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC, LC-D) and heavy chains (HC, HC-D1, HC-D2, etc.).
-
Calculate the average DAR using the following formula, assuming a typical IgG1 with 4 interchain disulfide bonds available for conjugation: Average DAR = [ (Area(LC-D) / (Area(LC) + Area(LC-D))) * 2 ] + [ ( (Area(HC-D1) * 1) + (Area(HC-D2) * 2) + ... ) / (Area(HC) + Area(HC-D1) + Area(HC-D2) + ...) * 2 ]
-
Protocol 3: DAR Determination by Mass Spectrometry (MS)
MS provides the most accurate determination of DAR by directly measuring the mass of the different ADC species.[10][11][12]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer)
-
Size Exclusion Chromatography (SEC) or RP-HPLC column for online desalting/separation
-
Mobile phases compatible with MS (e.g., using formic acid instead of TFA)
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Intact ADC Analysis: Dilute the ADC to 0.1-1 mg/mL in a suitable buffer. For native MS, use a volatile buffer like ammonium acetate.
-
Reduced ADC Analysis: Reduce the ADC as described in the RP-HPLC protocol.
-
-
LC-MS Conditions:
-
Use an appropriate LC method (SEC or RP-HPLC) to introduce the sample into the mass spectrometer.
-
Optimize MS parameters (e.g., source conditions, resolution) for intact protein analysis.
-
-
Data Acquisition: Acquire mass spectra over the appropriate m/z range for the ADC or its subunits.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species based on their mass increase (mass of this compound is approximately 1316.7 Da).[13]
-
Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum.
-
Calculate the average DAR using the formula provided in the HIC protocol.
-
Visualizations
Caption: Workflow for DAR determination by HIC.
Caption: Workflow for DAR determination by RP-HPLC.
Caption: Mechanism of action of a vc-MMAE ADC.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. The use of orthogonal analytical methods, such as HIC, RP-HPLC, and MS, provides a comprehensive characterization of the DAR and its distribution. The detailed protocols and workflows presented in this application note serve as a guide for researchers and scientists to accurately and reliably assess this crucial quality attribute, ensuring the development of safe and efficacious antibody-drug conjugates.
References
- 1. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. hpst.cz [hpst.cz]
- 12. waters.com [waters.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of Ac-Lys-Val-Cit-PABC-MMAE ADCs
Audience: Researchers, scientists, and drug development professionals involved in the characterization of antibody-drug conjugates (ADCs).
Introduction: The Ac-Lys-Val-Cit-PABC-MMAE linker-drug system is a widely utilized platform in the development of antibody-drug conjugates. The valine-citrulline (Val-Cit) linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target cells, releasing the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2] The p-aminobenzyl alcohol (PABC) spacer ensures efficient release of the unmodified drug. Comprehensive analytical characterization is crucial to ensure the quality, efficacy, and safety of these complex biotherapeutics.[1] This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound ADCs.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and assessing the drug load distribution of cysteine-linked ADCs like those utilizing the this compound linker.[3] The separation is based on the increasing hydrophobicity of the ADC species with a higher number of conjugated drug molecules.[3][4] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[5][6][7]
Experimental Protocol:
Objective: To separate and quantify the different drug-loaded species of an this compound ADC and calculate the average DAR.
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[8]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol)[8]
-
HIC column (e.g., Protein-Pak Hi Res HIC, TSKgel Ether-5PW)[8]
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30-50 minutes.[8]
-
Hold at 100% Mobile Phase B for 5-10 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100[3]
-
Data Presentation:
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated mAb) | e.g., 5.2 | e.g., 5.1 |
| DAR2 | e.g., 8.9 | e.g., 20.3 |
| DAR4 | e.g., 12.5 | e.g., 45.2 |
| DAR6 | e.g., 15.8 | e.g., 22.4 |
| DAR8 | e.g., 18.2 | e.g., 7.0 |
| Average DAR | e.g., 4.2 |
Experimental Workflow:
Caption: Workflow for DAR analysis by HIC.
Analysis of Size Variants by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a critical method for the detection and quantification of aggregates and fragments in ADC preparations.[9][10] The presence of aggregates can lead to immunogenicity and affect the product's safety and efficacy.[9][11] Due to the hydrophobic nature of the MMAE payload, ADCs are more prone to non-specific interactions with the SEC stationary phase, which can lead to poor peak shape and inaccurate quantification.[12][13] The inclusion of organic modifiers or specific salts in the mobile phase can mitigate these effects.[9][14]
Experimental Protocol:
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an this compound ADC sample.
Materials:
-
This compound ADC sample
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[15] (Note: Addition of 10-15% isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce hydrophobic interactions)[14]
-
SEC column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl)[13][16]
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.3-1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL
-
-
Isocratic Elution:
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Run the isocratic mobile phase for a sufficient time to elute the monomer and any fragments (typically 15-30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate (HMW) | e.g., 8.1 | e.g., 1.5 |
| Monomer | e.g., 10.2 | e.g., 98.0 |
| Fragment (LMW) | e.g., 12.5 | e.g., 0.5 |
Experimental Workflow:
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Ac-Lys-Val-Cit-PABC-MMAE solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Ac-Lys-Val-Cit-PABC-MMAE, a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document covers solubility, stability, and preparation for experimental use, including detailed methodologies for key assays.
Compound Overview
This compound is a sophisticated chemical entity that combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a protease-cleavable linker system.[1][2] This drug-linker is designed for conjugation to monoclonal antibodies (mAbs), creating ADCs that selectively deliver the cytotoxic payload to target cancer cells.[]
The key components of this system are:
-
Ac-Lys-Val-Cit: An acetylated lysine-valine-citrulline tripeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4][5]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload.[4][5]
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6][7]
The linker is designed to be stable in the bloodstream's neutral pH, preventing premature drug release and minimizing systemic toxicity.[4]
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its integrity and activity.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use DMSO for preparing stock solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 200 mg/mL (154.60 mM) | Saturation unknown.[2] |
| DCM (Dichloromethane) | Soluble | Quantitative data not specified.[8] |
Storage and Stability
| Condition | Duration | Notes |
| Stock Solution in Solvent | 6 months at -80°C | Protect from light.[1][2][9] |
| Stock Solution in Solvent | 1 month at -20°C | Protect from light.[1][2][9] |
Important: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Mechanism of Action of this compound based ADC
The following diagram illustrates the mechanism by which an ADC utilizing this drug-linker exerts its cytotoxic effect.
Caption: Mechanism of action of an ADC with a cleavable Val-Cit-PABC-MMAE linker.
Experimental Protocols
The following are general protocols for the preparation and use of this compound in research. Optimization may be required for specific antibodies and cell lines.
Protocol for Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 1293.64 g/mol )[2]
-
Anhydrous DMSO
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add 77.30 µL of DMSO per 1 mg of the compound.[2]
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
General Protocol for Antibody-Drug Conjugation
This protocol outlines the steps for conjugating a maleimide-activated form of the Val-Cit-PABC-MMAE linker to an antibody via cysteine residues. This typically involves the reduction of interchain disulfide bonds in the antibody.
Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC).
Materials:
-
Purified monoclonal antibody (>90% pure)
-
Maleimide-activated linker-drug (e.g., MC-Val-Cit-PABC-MMAE)
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[10]
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Antibody Preparation: Perform a buffer exchange to transfer the antibody into the conjugation buffer.[11] Dilute the antibody to a suitable concentration (e.g., 2 mg/mL).[10]
-
Antibody Reduction: Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.[10] The amount of TCEP will determine the number of available sulfhydryl groups and thus the final Drug-to-Antibody Ratio (DAR). Incubate at 30-37°C for approximately 2 hours.[10]
-
Drug-Linker Preparation: While the antibody is being reduced, dissolve the maleimide-activated Val-Cit-PABC-MMAE in DMSO to a known concentration.[11]
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution.[11] The molar excess of the drug-linker should be optimized to achieve the desired DAR.[11] Incubate the reaction mixture with gentle mixing for 1-4 hours at room temperature or 4°C.[11]
-
Purification: Remove unreacted drug-linker and other small molecules from the ADC using a purification method such as size exclusion chromatography (e.g., Sephadex G25) or ultrafiltration.[10]
-
Characterization: Characterize the purified ADC to determine the DAR (e.g., by Hydrophobic Interaction Chromatography or LC-MS) and confirm its purity and integrity (e.g., by SDS-PAGE and SEC).[4][11]
-
Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol for In Vitro Cell Viability Assay (IC₅₀ Determination)
This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to determine the cytotoxic potency (IC₅₀) of the prepared ADC on target and non-target cell lines.
Caption: Experimental workflow for an in vitro cell viability assay to determine IC₅₀.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Prepared ADC, free MMAE, and unconjugated antibody
-
Cell viability reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a series of dilutions of the ADC, free MMAE (as a positive control), and the unconjugated antibody (as a negative control) in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the prepared dilutions. Include wells with medium only (blank) and cells with medium but no drug (untreated control).
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 72 to 96 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (usually 1-4 hours).
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the untreated control wells (representing 100% viability). Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Val-Cit-PAB-MMAE, ADC linker, 644981-35-1 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using Ac-Lys-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-Val-Cit-PABC-MMAE is a potent cytotoxic drug-linker conjugate designed for targeted cancer therapy research. It comprises the highly potent tubulin polymerization inhibitor, Monomethyl Auristatin E (MMAE), linked via a protease-cleavable linker. This linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and an N-terminal acetylated lysine (B10760008) residue. The Val-Cit motif is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted cleavage mechanism ensures the conditional release of the highly toxic MMAE payload within cancer cells, minimizing systemic toxicity. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and bystander effects.
Mechanism of Action
The mechanism of action for this compound, when delivered to a target cell (e.g., as part of an Antibody-Drug Conjugate or through other targeted delivery systems), involves a series of sequential steps leading to programmed cell death.
-
Internalization: The conjugate is internalized by the target cell, typically through endocytosis, and trafficked to the lysosome.
-
Proteolytic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the citrulline and the PABC spacer of the linker.[1][2]
-
Self-Immolation: Cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active MMAE payload into the cytoplasm.[2]
-
Tubulin Inhibition: Free MMAE, a potent antimitotic agent, binds to tubulin, inhibiting its polymerization into microtubules.[3][4]
-
Cell Cycle Arrest & Apoptosis: Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[1][5]
Data Presentation
The cytotoxic activity of the closely related valine-citrulline-PABC-MMAE (vc-MMAE) and free MMAE has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. Note that the IC50 for this compound is expected to be in a similar nanomolar range, contingent on the efficiency of intracellular cleavage.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | vc-MMAE | 410.54 ± 4.9 | [6] |
| HEK293 | Kidney | vc-MMAE | 482.86 ± 6.4 | [6] |
| HT-1080 | Fibrosarcoma | MMAE | 0.09358 | [7] |
| MCF-7 | Breast Cancer | MMAE | 0.4250 | [7] |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [8] |
| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [8] |
| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [8] |
| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [8] |
| NCI-N87 | Gastric Cancer | MMAE | ~0.23 | [1] |
| SK-OV-3 | Ovarian Cancer | MMAE | ~0.03 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the ability of the released MMAE from this compound (when processed by a target cell) to kill neighboring, non-target cells. This requires a scenario where the drug-linker is selectively delivered to and processed by one cell type in a mixed culture. For the free drug-linker, this assay is adapted to demonstrate the cell-killing effect on neighboring cells after the presumed uptake and processing by a "target" cell population.
Materials:
-
This compound
-
"Target" cell line (high Cathepsin B expression)
-
"Bystander" cell line (low Cathepsin B expression, labeled with a fluorescent protein like GFP)
-
Complete cell culture medium
-
96-well clear-bottom black tissue culture plates
-
Fluorescent viability dye (e.g., Propidium Iodide)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Ensure the bystander cell line stably expresses a fluorescent protein for easy identification.
-
Harvest and count both target and bystander cells separately.
-
-
Co-culture Seeding:
-
Seed a mixture of target and bystander cells into a 96-well plate at a defined ratio (e.g., 1:1) with a total of 10,000 cells per well in 100 µL of medium.
-
Include control wells with each cell type cultured alone.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the co-cultures and monocultures with a concentration of this compound that is cytotoxic to the target cells.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Staining and Imaging:
-
Add Hoechst 33342 and a viability dye (e.g., Propidium Iodide) to the wells and incubate according to the manufacturer's instructions.
-
Image the plates using a high-content imaging system or a fluorescence microscope. Capture images in the brightfield, GFP, DAPI (for Hoechst), and red fluorescent (for Propidium Iodide) channels.
-
-
Data Analysis:
-
Quantify the number of total bystander cells (GFP-positive) and dead bystander cells (GFP-positive and Propidium Iodide-positive).
-
Calculate the percentage of dead bystander cells in the treated co-culture wells and compare it to the percentage of dead bystander cells in the treated monoculture wells. A significant increase in the death of bystander cells in the co-culture setting indicates a bystander effect.
-
Signaling Pathway
MMAE-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress caused by mitotic arrest.
References
- 1. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of ADC Binding with Ac-Lys-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1] These complex molecules combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, delivered via a specialized linker.[1][2] The ADC described herein utilizes a monoclonal antibody conjugated to the highly potent antimitotic agent, Monomethyl Auristatin E (MMAE), through a cleavable Ac-Lys-Val-Cit-PABC linker.[3]
The valine-citrulline (Val-Cit) component of the linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][] Upon cleavage, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes self-immolation, releasing the active MMAE payload into the cytoplasm of the target cancer cell.[4] MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6][7]
Characterizing the binding of this ADC to its target antigen on the cell surface is a critical step in preclinical development, as it directly influences the efficacy and therapeutic window of the drug. Flow cytometry is a powerful and quantitative technique for assessing the binding affinity and specificity of ADCs to target cells.[8][9] This document provides detailed protocols for analyzing the binding of an Ac-Lys-Val-Cit-PABC-MMAE ADC using flow cytometry.
Mechanism of Action
The therapeutic action of an ADC with the this compound system is a multi-step process:
-
Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.[6]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[10]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step.[6]
-
Linker Cleavage: The Val-Cit dipeptide in the linker is cleaved by lysosomal proteases, such as Cathepsin B.[4][7]
-
Payload Release: Following linker cleavage, the PABC spacer self-immolates, releasing the active MMAE payload into the cytosol.[4]
-
Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6][11]
Signaling Pathway of MMAE-Induced Apoptosis
Caption: MMAE-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: ADC Binding to Target Cells
This protocol describes the direct measurement of ADC binding to antigen-positive cells using a fluorescently labeled secondary antibody.
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
ADC with this compound
-
Unconjugated (naked) monoclonal antibody (isotype control)
-
Staining Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
-
ADC Incubation:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in Staining Buffer. A typical concentration range is 0.1 to 1000 nM.
-
Add 100 µL of the diluted ADC or control antibody to the respective tubes.
-
Incubate the tubes on ice for 1-2 hours, protected from light.
-
-
Washing:
-
Wash the cells three times with 1 mL of cold Staining Buffer.
-
Centrifuge at 300 x g for 5 minutes at 4°C between each wash.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes, protected from light.
-
-
Final Wash and Staining:
-
Wash the cells twice with 1 mL of cold Staining Buffer as described in step 3.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Add a viability dye such as PI just before analysis to exclude dead cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events in the live-cell gate.
-
Record the Mean Fluorescence Intensity (MFI) for the fluorescent channel corresponding to the secondary antibody.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding specificity of the ADC.
Materials:
-
Same as Protocol 1, with the addition of a fluorescently labeled version of the unconjugated antibody.
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Incubation with Unlabeled Antibody:
-
Prepare serial dilutions of the unlabeled ADC or unconjugated antibody.
-
Add the unlabeled antibodies to the cells and incubate on ice for 30 minutes.
-
-
Incubation with Labeled Antibody:
-
Add a constant, saturating concentration of the fluorescently labeled unconjugated antibody to all tubes.
-
Incubate on ice for 1-2 hours, protected from light.
-
-
Washing and Data Acquisition:
-
Wash the cells as described in Protocol 1.
-
Resuspend the cells in Staining Buffer with a viability dye.
-
Acquire data on a flow cytometer.
-
Experimental Workflow Diagram
Caption: Flow cytometry workflow for ADC binding analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: ADC Binding to Target and Control Cell Lines
| ADC Concentration (nM) | Mean Fluorescence Intensity (MFI) - Target Cells | % Positive Cells - Target Cells | Mean Fluorescence Intensity (MFI) - Control Cells | % Positive Cells - Control Cells |
| 0 | 150 | 2.1 | 145 | 1.9 |
| 0.1 | 850 | 25.4 | 155 | 2.3 |
| 1 | 4500 | 85.2 | 160 | 2.5 |
| 10 | 12500 | 98.5 | 175 | 2.8 |
| 100 | 25000 | 99.8 | 180 | 3.1 |
| 1000 | 26500 | 99.9 | 185 | 3.2 |
Table 2: Binding Affinity and Specificity
| Antibody | Target Antigen Expression | Apparent Dissociation Constant (Kd) (nM) | Reference |
| This compound ADC | High | 5.2 | [Hypothetical Data] |
| Unconjugated Antibody | High | 4.8 | [Hypothetical Data] |
| Isotype Control | N/A | Not Applicable | [Hypothetical Data] |
Table 3: Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | Reference |
| Target Cell Line | High | 1.5 | [Hypothetical Data] |
| Control Cell Line | Low/Negative | >1000 | [Hypothetical Data] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Insufficient washing | Increase the number and volume of washes. |
| Non-specific binding of secondary antibody | Include a secondary antibody-only control. Use a blocking step with serum from the same species as the secondary antibody. | |
| Dead cells trapping antibody | Ensure the use of a viability dye and gate on the live-cell population. | |
| Low Signal | Low target antigen expression | Confirm antigen expression using a validated antibody. |
| Inefficient secondary antibody | Titrate the secondary antibody to determine the optimal concentration. | |
| ADC concentration too low | Increase the concentration range of the ADC. | |
| High Variability between Replicates | Inconsistent cell numbers | Ensure accurate cell counting and pipetting. |
| Temperature fluctuations during incubation | Keep samples on ice throughout the staining procedure. |
Conclusion
Flow cytometry is an indispensable tool for the characterization of ADCs. The protocols outlined in this application note provide a robust framework for assessing the binding characteristics of ADCs utilizing the this compound linker-payload system. By carefully performing these experiments and analyzing the data, researchers can gain critical insights into the affinity, specificity, and ultimately, the potential therapeutic efficacy of their ADC candidates.
References
- 1. Characterization of Trastuzumab ADC Using Bio-layer Interferometry and Advanced Flow Cytometry | Sartorius [sartorius.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Ac-Lys-Val-Cit-PABC-MMAE using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Ac-Lys-Val-Cit-PABC-MMAE, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which are essential techniques for the characterization, quantification, and stability assessment of such complex molecules.
Introduction
This compound is a sophisticated molecule composed of a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), attached to a peptide linker system. This linker, comprising Acetyl-Lysine-Valine-Citrulline and a self-immolative para-aminobenzyl alcohol carbamate (B1207046) (PABC) spacer, is designed to be stable in circulation but cleavable by intracellular enzymes like Cathepsin B, ensuring targeted release of the cytotoxic payload within cancer cells.[1][2] Accurate and robust analytical methods are crucial for pharmacokinetic studies, stability testing, and quality control during the manufacturing of ADCs containing this drug-linker.
The following sections detail the recommended HPLC and mass spectrometry methods, sample preparation procedures, and data analysis strategies for this compound.
Chemical Structure and Fragmentation
A clear understanding of the molecule's structure is fundamental for its analysis.
Caption: Logical representation of the this compound drug-linker conjugate.
A characteristic in-source fragmentation ion at m/z 718.5 is consistently observed in mass spectra of molecules containing vc-MMAE, serving as a key identifier.[3][4] Additional diagnostic ions for MMAE have been reported at m/z 686.49, 506.36, 411.26, 321.21, 170.11, 152.10, and 134.09.[2]
HPLC-MS/MS Method for Quantification of Released MMAE
This protocol is designed for the quantification of the free MMAE payload in biological matrices, which is a critical aspect of ADC pharmacokinetic and stability studies.
Experimental Workflow
Caption: General workflow for the quantification of free MMAE from biological samples.
Sample Preparation Protocol
-
Thaw Samples : Thaw biological samples (e.g., serum, plasma) on ice.
-
Protein Precipitation : To 5 µL of the sample, add a mixture of methanol (B129727) and ethanol (B145695) for protein precipitation.[5] Alternatively, acetonitrile (B52724) can be used.[6]
-
Vortex : Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.
HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Waters XBridge BEH Amide (or equivalent HILIC column)[7] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[7] |
| Mobile Phase B | 95:5 Acetonitrile/Water with 0.1% formic acid and 1 mM ammonium formate[7] |
| Flow Rate | 0.25 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 1-5 µL[5] |
| Gradient | A linear gradient should be optimized to ensure proper separation of MMAE from matrix components. |
Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MMAE: 718.7 -> 152.2; MMAE-d8 (Internal Standard): 726.6 -> 152.1[8] |
| Source Temperature | 150°C[9] |
| Desolvation Temperature | 650°C[9] |
| Capillary Voltage | 3.0 kV[9] |
Quantitative Data Summary
The following table summarizes the linear response ranges and limits of quantification for MMAE analysis found in the literature.
| Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
| Mouse Serum | 0.04–100 nM | 0.04 nM | [5] |
| Human Plasma | 1.01–2200 ng/mL | 1.01 ng/mL | [6][10] |
| Cell Lysate | - | 10 pg/mL | [7] |
| Blood/Plasma | 0.0352–18.0 ng/mL | 0.0352 ng/mL | [8] |
HPLC Method for Characterization of the Intact Drug-Linker Conjugate
For the analysis of the intact this compound or related drug-linker species, Reversed-Phase HPLC (RP-HPLC) is a suitable technique. This method is often used for stability studies and to identify and quantify degradation products.
Experimental Protocol
-
Sample Preparation : Dilute the sample containing this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
HPLC Analysis : Inject the prepared sample onto the RP-HPLC system.
HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Waters ACQUITY UPLC BEH C4, 1.7 µm, 2.1 mm × 50 mm (or equivalent C4 or C18 column)[11] |
| Mobile Phase A | 0.1% Formic acid in Water[9] or 0.1% Trifluoroacetic acid (TFA) in Water[12] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[9] or 0.1% TFA in Acetonitrile[12] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 50°C[9] |
| Detection | UV at 280 nm (for protein-conjugated forms) and/or Mass Spectrometry |
| Gradient | A suitable gradient from low to high percentage of Mobile Phase B should be developed to elute the conjugate and its potential impurities. For example, a linear gradient from 25% to 85% B over 8 minutes.[9] |
Data Analysis and Interpretation
For quantitative analysis of MMAE, a calibration curve should be constructed using a suitable regression model, such as a quadratic regression with 1/concentration² weighting.[10] The accuracy and precision of the assay should be within ±25% for quality control samples.[10]
For the characterization of the intact drug-linker, mass spectrometry data should be analyzed to confirm the molecular weight of the parent compound and identify any degradation products based on their mass-to-charge ratios and fragmentation patterns.
Conclusion
The HPLC and mass spectrometry methods outlined in this document provide a robust framework for the comprehensive analysis of this compound. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately quantify the released payload in biological systems and characterize the integrity of the drug-linker conjugate, which are critical steps in the development of safe and effective Antibody-Drug Conjugates.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Ac-Lys-Val-Cit-PABC-MMAE storage and stability conditions.
Application Notes and Protocols: Ac-Lys-Val-Cit-PABC-MMAE
Product: this compound CAS No: 1650569-89-3 Molecular Formula: C₆₆H₁₀₈N₁₂O₁₄ Molecular Weight: 1293.64 g/mol
Product Description
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), linked to an acetylated lysine (B10760008) residue via a protease-cleavable linker system.[1][2] This linker consists of a valine-citrulline (Val-Cit) dipeptide, which is designed to be selectively cleaved by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[3][4][5] Upon cleavage of the Val-Cit peptide bond within the target cancer cell's lysosome, the PABC spacer spontaneously releases the active MMAE payload, leading to cell cycle arrest and apoptosis.[3][6][] The stability of the linker is critical, designed to remain intact in systemic circulation to minimize off-target toxicity while ensuring efficient payload release after internalization into tumor cells.[3][8][9]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound. The compound is supplied as a solid, typically a white to off-white powder.[1][10]
Storage Conditions
It is imperative to protect the compound from light and moisture.[11] For long-term stability, adhere to the following storage conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | As per CoA | Protect from light, store sealed away from moisture.[11] |
| In Solvent | -80°C | 6 Months | Protect from light.[1][10] |
| -20°C | 1 Month | Protect from light.[1][10] |
Note: Repeated freeze-thaw cycles should be avoided. Once a stock solution is prepared, it is recommended to aliquot it into single-use vials and store as indicated.
Recommended Solvents
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For example, it is soluble in DMSO at concentrations of 200 mg/mL (154.60 mM) or greater.[1][10] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][10]
Stability Profile
The stability of the this compound linker is pH-dependent. The Val-Cit-PABC linker is designed for stability at the neutral pH of the bloodstream, which prevents the premature release of the MMAE payload and reduces systemic toxicity.[3] The primary mechanism for drug release is enzymatic cleavage.
Enzymatic Cleavage Pathway
The release of MMAE is a two-step process that occurs within the acidic environment of the lysosome after the ADC is internalized by the target cell.[5]
-
Protease-Mediated Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the amide bond between the citrulline and the PABC spacer.[3][5] Cathepsin B activity is optimal in the acidic conditions (pH 5.0-6.2) of the lysosome.[3]
-
Self-Immolation: The cleavage event generates an unstable aniline (B41778) intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which releases the unmodified, active MMAE payload and carbon dioxide.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Protocol for Assessing the Bystander Effect of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells. The Ac-Lys-Val-Cit-PABC-MMAE linker-payload system is a widely utilized combination in ADC development. This system consists of a monoclonal antibody, a cleavable linker (Ac-Lys-Val-Cit-PABC), and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). A critical feature of ADCs employing this technology is the "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse into and kill neighboring, antigen-negative tumor cells.[1][2] This phenomenon is particularly significant for treating heterogeneous tumors where antigen expression can be varied.[2]
This document provides detailed application notes and protocols for the in vitro assessment of the bystander effect of ADCs utilizing the this compound system.
Mechanism of this compound Bystander Effect
The bystander effect of an this compound ADC is a multi-step process initiated upon the ADC binding to its target antigen on the surface of a cancer cell (Ag+).[2][3]
-
Internalization: The ADC-antigen complex is internalized by the cancer cell via endocytosis.[3]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Linker Cleavage: Within the lysosome, the Valine-Citrulline (Val-Cit) dipeptide of the linker is cleaved by lysosomal proteases, such as Cathepsin B.[3]
-
Self-Immolation: Cleavage of the Val-Cit moiety triggers the self-immolation of the para-aminobenzyl carbamate (B1207046) (PABC) spacer.[3]
-
Payload Release: This process results in the release of the unmodified, potent MMAE payload into the cytoplasm.[3]
-
Bystander Killing: Due to its physicochemical properties, the released MMAE is membrane-permeable and can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing microtubule disruption and subsequent apoptosis.[1][2]
Experimental Protocols
Two primary in vitro methods are commonly employed to assess the bystander effect: the co-culture assay and the conditioned medium transfer assay.[4][5]
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly evaluates the effect of ADC-treated antigen-positive cells on co-cultured antigen-negative cells.[2]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive N87 or SKBR3)
-
Antigen-negative (Ag-) cancer cell line, sensitive to MMAE (e.g., HER2-negative MCF7)
-
It is highly recommended to engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[2]
-
-
This compound ADC of interest
-
Isotype control ADC
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or flow cytometer
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[2] The total cell density should be optimized for logarithmic growth over the assay duration (e.g., 10,000 cells/well).[6]
-
Include monocultures of both Ag+ and Ag- cells as controls.[2]
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.
-
The concentration range should be chosen such that the highest concentration is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[2] A concentration of 100 nM has been used for Trastuzumab-vc-MMAE in a co-culture of N87 and MCF7 cells.[1]
-
Remove the overnight culture medium from the cells and add the ADC-containing medium.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity, typically 72-96 hours.[2]
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy/Flow Cytometry: If using a fluorescently labeled Ag- cell line, quantify the number of viable fluorescent cells in the co-cultures and compare it to the number in the Ag- monoculture control. A significant decrease in the number of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[2]
-
Cell Viability Assay: Alternatively, use a cell viability reagent to measure the overall viability in each well. To specifically determine the viability of the Ag- population, a parallel plate with only the Ag- cells at the corresponding densities should be run.
-
Protocol 2: Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic agent is released into the culture medium by the Ag+ cells and can subsequently kill Ag- cells.[4][5]
Materials:
-
Same as Protocol 1, with the addition of sterile centrifuge tubes.
Procedure:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere overnight.
-
Treat the Ag+ cells with the this compound ADC at a cytotoxic concentration for a predetermined time (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and add the conditioned medium to the Ag- cells.
-
As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC that was used to treat the Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 24-48 hours.
-
Assess the viability of the Ag- cells using a suitable method (e.g., MTT, CellTiter-Glo®).
-
A greater reduction in viability in the cells treated with conditioned medium compared to the direct ADC treatment control indicates a bystander effect.[4]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Monoculture Cytotoxicity of this compound ADC
| Cell Line | Antigen Status | IC50 (nM) |
| N87 | Positive (HER2+) | Insert experimental value |
| SKBR3 | Positive (HER2+) | Insert experimental value |
| MCF7 | Negative (HER2-) | Insert experimental value |
Table 2: Bystander Effect in Co-Culture (72-hour incubation)
| Ag+:Ag- Ratio | ADC Concentration (nM) | % Viability of Ag- Cells (Co-culture) | % Viability of Ag- Cells (Monoculture) |
| 1:3 | 100 | Insert experimental value | Insert experimental value |
| 1:1 | 100 | Insert experimental value | Insert experimental value |
| 3:1 | 100 | Insert experimental value | Insert experimental value |
Conclusion
The protocols described provide a robust framework for the in vitro characterization of the bystander effect of this compound ADCs. Understanding the extent of bystander killing is crucial for the preclinical evaluation and selection of ADC candidates with the potential for enhanced therapeutic efficacy in the context of heterogeneous tumors.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Application Notes and Protocols for Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys-Val-Cit-PABC-MMAE is a sophisticated drug-linker system designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells via an antibody-drug conjugate (ADC). This system comprises a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative para-aminobenzylcarbamate (PABC) spacer, and the microtubule-disrupting drug MMAE. The N-terminal acetylated lysine (B10760008) provides a potential site for conjugation to a monoclonal antibody. This document provides a detailed overview of the preclinical evaluation of ADCs utilizing this and structurally similar linker-drug systems, summarizing key quantitative data and experimental protocols from various studies.
Mechanism of Action
The targeted delivery and intracellular release of MMAE by an ADC utilizing a Val-Cit-PABC linker is a multi-step process.
Caption: Mechanism of action of a Val-Cit-PABC-MMAE ADC.
Preclinical Data Summary
The following tables summarize quantitative data from preclinical animal studies of ADCs using a Val-Cit-PABC-MMAE linker system.
Table 1: In Vivo Efficacy in Xenograft Models
| ADC Target | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| HER2 | Gastric Carcinoma (NCI-N87) | Mice | Single intravenous dose | Tumor stasis or regression observed. | [1] |
| HER2 | Non-Small Cell Lung Carcinoma (NCI-H522) | Mice | Single intravenous dose | Significant tumor growth inhibition compared to vehicle. | [1] |
| HER2 | Breast Cancer | Mice | Single dose (1 or 3 mg/kg) | Curative effects with no tumor regrowth at 3 mg/kg with an EVCit linker.[2][3] | [2][3] |
| CD22 | Non-Hodgkin Lymphoma | Mice | Not specified | Potent anti-tumor activity and negligible toxicity. | [4] |
| Trop-2 | Pancreatic Cancer (CFPAC-1) | Mice | Not specified | Complete tumor regression.[5] | [5] |
| Trop-2 | Breast Cancer (MDA-MB-468) | Mice | Not specified | Complete tumor regression.[5] | [5] |
Table 2: Pharmacokinetic Parameters in Rats
Data from Disitamab Vedotin (RC48-ADC), an anti-HER2 ADC with an MC-Val-Cit-PABC-MMAE linker.[][7]
| Analyte | Dose (mg/kg) | Cmax (μg/mL or ng/mL) | AUC (h·μg/mL or h·ng/mL) |
| Total Antibody | 4 | 111.0 ± 12.1 | 10600 ± 1570 |
| Total Antibody | 8 | 212.0 ± 29.8 | 22400 ± 4140 |
| Total Antibody | 16 | 425.0 ± 47.9 | 50500 ± 5620 |
| Conjugated Antibody | 4 | 108.0 ± 12.1 | 8910 ± 1400 |
| Conjugated Antibody | 8 | 206.0 ± 29.8 | 18800 ± 3590 |
| Conjugated Antibody | 16 | 413.0 ± 47.7 | 42400 ± 5090 |
| Free MMAE | 4 | 6.8 ± 1.3 | 240.0 ± 54.7 |
| Free MMAE | 8 | 16.4 ± 4.4 | 557.0 ± 161.0 |
| Free MMAE | 16 | 28.5 ± 5.9 | 1110.0 ± 248.0 |
Table 3: Preclinical Toxicity Profile in Monkeys
Data from Disitamab Vedotin (RC48-ADC).[8][9]
| Species | Dosing | Key Findings |
| Cynomolgus Monkey | Single and repeat doses | - Well tolerated at doses up to 6 mg/kg.[8][9]- Equivalent doses of free MMAE resulted in severe myelosuppression.[8][9]- Primary toxicities included bone marrow/hematology toxicity and lymphoid organ toxicity.[8][9]- No significant toxicity observed with the naked antibody.[8][9] |
| Cynomolgus Monkey | Exploratory safety study of an anti-Trop-2 ADC | Severe on-target skin toxicity leading to mortality with an MMAE-based ADC.[5] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ADC in a mouse xenograft model.
Caption: Workflow for a typical in vivo xenograft study.
1. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used to prevent rejection of human tumor xenografts.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
2. Cell Line and Implantation:
-
Select a cancer cell line that expresses the target antigen of the ADC's antibody.
-
Subcutaneously implant a specified number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).
4. Dosing:
-
Administer the ADC, vehicle, or control antibody, typically via intravenous injection.
-
Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for 3 weeks).
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
The study may be terminated when tumors in the control group reach a specific size or after a set duration.
6. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 2: Pharmacokinetic Study in Rats
This protocol provides a general method for determining the pharmacokinetic profile of an ADC and its components.
1. Animal Model and Dosing:
-
Use healthy male and female rats (e.g., Sprague-Dawley), approximately 8-12 weeks old.
-
Administer a single intravenous dose of the ADC at various dose levels (e.g., 4, 8, 16 mg/kg).[7]
2. Sample Collection:
-
Collect blood samples from a suitable site (e.g., tail vein) at multiple time points post-administration (e.g., pre-dose, 5 min, 1, 4, 8, 24, 48, 72, 168, 336, 504 hours).
-
Process blood to obtain serum or plasma and store frozen until analysis.
3. Bioanalysis:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (conjugated and unconjugated).
-
Conjugated Antibody (or Antibody-Conjugated MMAE): Employ an ELISA that specifically captures the antibody and detects the conjugated drug (MMAE) to measure the concentration of the active ADC.
-
Free MMAE: Use a sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the released cytotoxic payload in the circulation.
4. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to calculate key PK parameters from the concentration-time data for each analyte, including:
-
Cmax (maximum concentration)
-
Tmax (time to maximum concentration)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
Conclusion
The this compound drug-linker represents a potent system for the development of targeted cancer therapies. Preclinical studies on structurally similar ADCs have demonstrated significant anti-tumor efficacy in various xenograft models and have characterized their pharmacokinetic and toxicological profiles. The protocols outlined here provide a foundation for the preclinical evaluation of novel ADCs utilizing this technology. A key consideration for preclinical studies in mice is the potential for premature linker cleavage by mouse-specific carboxylesterases, which may necessitate the use of alternative models or linker technologies for accurate assessment.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical safety profile of disitamab vedotin:a novel anti-HER2 antibody conjugated with MMAE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Antibody Modification and Conjugation with a Cysteine-Reactive Val-Cit-MMAE Linker-Payload
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Antibody-Drug Conjugates (ADCs).
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[1] An ADC is composed of three primary components: a monoclonal antibody that binds to a specific antigen on the target cell surface, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[2]
The drug-linker Ac-Lys-Val-Cit-PABC-MMAE is a widely used system for creating potent and stable ADCs.[3] Its components are:
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[4][5][]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within the intracellular environment of tumor cells.[7][] This ensures that the payload is released primarily after the ADC has been internalized by the target cell.[2]
-
p-Aminobenzylcarbamoyl (PABC) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload.[7]
-
Maleimide (B117702) Group: For conjugation to the antibody, this drug-linker is typically functionalized with a thiol-reactive maleimide group (e.g., as part of a maleimidocaproyl, or 'MC', group).[][7][9]
Conjugation is most commonly achieved through the thiol groups of cysteine residues within the antibody.[] This method, known as cysteine-based conjugation, involves the partial reduction of the antibody's interchain disulfide bonds, primarily in the hinge region, to generate free sulfhydryl (thiol) groups.[11] These thiols then react with the maleimide group on the drug-linker via a Michael addition reaction to form a stable thioether bond.[][12] This approach allows for the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that directly influences the ADC's efficacy and safety.[][13]
This document provides detailed protocols for the reduction of a monoclonal antibody, its conjugation with a maleimide-activated Val-Cit-MMAE drug-linker, and the subsequent purification and characterization of the resulting ADC.
Mechanism of Action of a vc-MMAE ADC
The therapeutic effect of an ADC relies on a multi-step process that begins with systemic administration and ends with the targeted killing of antigen-expressing cells.
Caption: Workflow of ADC from systemic circulation to target cell apoptosis.
Experimental Protocols
The following protocols outline a general procedure for creating an ADC using a cysteine-based conjugation strategy. Optimization may be required for specific antibodies and drug-linkers.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 6.5-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Propan-2-ol (Isopropyl alcohol)
-
Ammonium Sulfate
-
Sodium Phosphate (B84403)
-
Purification/Buffer Exchange system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) columns)
-
Analytical Chromatography systems (HIC and SEC)
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol generates free thiol groups for conjugation by selectively reducing the more accessible interchain disulfide bonds.[14]
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a degassed phosphate buffer, pH 7.0-7.5.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same degassed buffer.
-
Reduction Reaction: Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.[14] The exact molar ratio should be optimized to achieve the desired number of cleaved disulfides (typically aiming for an average of 4 or 8 free thiols per antibody).
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at 37°C for 60-90 minutes.[14]
-
Cooling: After incubation, immediately place the reaction mixture on ice to slow down the reaction. The reduced antibody should be used promptly for the conjugation step. Unlike DTT, excess TCEP does not need to be removed before adding the maleimide linker as it reacts poorly with maleimides.[14]
Protocol 2: Thiol-Maleimide Conjugation
This step covalently links the drug-linker to the reduced antibody.
-
Drug-Linker Preparation: Immediately before use, dissolve the maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE) in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a slight molar excess of the drug-linker stock solution (e.g., 1.2 equivalents per free thiol) to the chilled, reduced antibody solution. A typical final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Mix gently and incubate the reaction at room temperature for 1-2 hours, protected from light.[12] The reaction pH should be maintained between 6.5 and 7.5 for optimal thiol-maleimide specificity.[]
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any remaining maleimide groups.
Caption: Experimental workflow for ADC synthesis via cysteine conjugation.
Protocol 3: ADC Purification
Purification is essential to remove unreacted drug-linker, solvents, and potential aggregates.[15][16]
-
Method Selection: Tangential Flow Filtration (TFF) with a suitable molecular weight cut-off membrane (e.g., 30 kDa) is widely used for buffer exchange and removal of small molecule impurities.[] Alternatively, Size Exclusion Chromatography (SEC) can be used.
-
Buffer Exchange: Perform diafiltration against a formulation buffer (e.g., PBS, pH 7.2) to remove DMSO, excess drug-linker, and quenching reagent.
-
Concentration: Concentrate the purified ADC solution to the desired final concentration.
-
Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.
-
Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Characterization of the Antibody-Drug Conjugate
Thorough analytical characterization is required to ensure the quality, consistency, and safety of the ADC.[18][19] Key parameters include the drug-to-antibody ratio (DAR) and the level of aggregation.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species based on the number of conjugated hydrophobic drug-linkers.[20][21]
-
Column: A HIC column (e.g., Butyl or Phenyl-based) is typically used.
-
Mobile Phase A: A high-salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, potentially with 10-15% isopropanol).[18]
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) as hydrophobicity increases.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for each species.
Data Presentation: Representative HIC Data
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.3 | 40.8 |
| DAR 6 | 17.9 | 12.0 |
| DAR 8 | 19.8 | 1.5 |
Note: Retention times are illustrative and will vary based on the specific antibody, drug-linker, column, and gradient conditions.
Calculation of Average DAR
The average DAR is calculated from the relative peak areas of the different species identified by HIC.[18]
Average DAR = Σ (% Area of Species * DAR of Species) / Σ (% Area of all Species)
For the data in the table above: Average DAR = ((10.2 * 0) + (35.5 * 2) + (40.8 * 4) + (12.0 * 6) + (1.5 * 8)) / 100 Average DAR = (0 + 71 + 163.2 + 72 + 12) / 100 = 3.18
Protocol 5: Analysis of Aggregation by SEC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is the standard method for quantifying aggregates.[18][21]
-
Column: An appropriate SEC column (e.g., TSKgel G3000SWxl).[18]
-
Mobile Phase: A physiological buffer such as PBS, pH 6.8-7.4.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to high molecular weight species (aggregates). Calculate the percentage of monomer and aggregate by integrating the respective peak areas.
Data Presentation: Representative SEC Data
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 7.9 | 1.8 | < 5% |
| Monomer | 10.2 | 98.2 | > 95% |
Note: Retention times are illustrative and depend on the column and flow rate.
Thiol-Maleimide Conjugation Chemistry
The core of the conjugation process is the highly specific and efficient reaction between the thiol group of a cysteine residue and the carbon-carbon double bond within the maleimide ring.[12] This Michael addition reaction forms a stable thioether linkage.[]
Caption: The chemical basis of thiol-maleimide bioconjugation.
Conclusion
The protocols described provide a robust framework for the synthesis, purification, and characterization of antibody-drug conjugates using a cysteine-reactive Val-Cit-MMAE drug-linker. Careful control over the reduction and conjugation steps is critical for producing ADCs with a consistent drug-to-antibody ratio. Furthermore, comprehensive analytical characterization using orthogonal methods like HIC and SEC is essential to ensure the final product meets the required specifications for purity, homogeneity, and stability, which are paramount for the development of safe and effective ADC therapeutics.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. cellmosaic.com [cellmosaic.com]
- 11. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency of Ac-Lys-Val-Cit-PABC-MMAE
Welcome to the technical support center for Ac-Lys-Val-Cit-PABC-MMAE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the conjugation of this linker-payload to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the functions of its components?
A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Each component has a specific role:
-
Ac-Lys (Acetylated Lysine): The N-terminal acetylation of lysine (B10760008) can influence the linker's overall properties.
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[3][4] This allows for specific cleavage of the linker and release of the cytotoxic payload within the target cell.
-
PABC (para-aminobenzyloxycarbonyl): This is a self-immolative spacer.[4][5] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC linker spontaneously decomposes, ensuring the efficient release of the active MMAE payload.[4][6]
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]
Q2: What is the conjugation mechanism of this compound to an antibody?
A2: The conjugation process relies on the reaction between the maleimide (B117702) group of the linker and free thiol (sulfhydryl) groups on the antibody.[4][6] This is typically achieved by reducing the antibody's native interchain disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[7][8] The maleimide group then reacts with the generated thiols via a Michael addition reaction to form a stable thioether bond.[4][6]
Q3: What is "retro-Michael addition" and how does it affect my ADC?
A3: Retro-Michael addition is the reverse reaction of the maleimide-thiol conjugation.[9][10][11] This can lead to the premature release of the drug-linker from the antibody, especially in the presence of other thiol-containing molecules in plasma like albumin.[10][11][12] This deconjugation can result in off-target toxicity and reduced efficacy of the ADC.[6]
Q4: Why is the Drug-to-Antibody Ratio (DAR) important?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC as it directly impacts both its potency and therapeutic window.[13][14] An inconsistent or low DAR can lead to reduced efficacy, while a high DAR can increase hydrophobicity, leading to aggregation and faster clearance from circulation.[13][15][16]
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a common challenge. The following guide provides potential causes and solutions to troubleshoot this issue.
| Potential Cause | Recommended Action | Verification Method |
| 1. Incomplete Antibody Reduction | Optimize the reduction step by adjusting the concentration of the reducing agent (TCEP or DTT), incubation time, and temperature. Ensure the antibody is in a suitable buffer for reduction.[7][15] | Quantify the number of free thiols per antibody using Ellman's Assay before proceeding with conjugation.[15] |
| 2. Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, which renders it inactive.[15][17][] Maintain a reaction pH between 6.5 and 7.5.[10][15] Use freshly prepared or properly stored this compound. | Analyze the integrity of the drug-linker using Reversed-Phase HPLC (RP-HPLC) . |
| 3. Poor Solubility of Drug-Linker | The hydrophobic nature of MMAE can lead to poor solubility and aggregation in aqueous buffers.[16][19] Consider adding a small percentage (e.g., 5-10%) of a co-solvent like DMSO to the reaction, ensuring it does not negatively impact the antibody. | Visually inspect the reaction mixture for precipitation. Use Size Exclusion Chromatography (SEC) to detect aggregates in the final product.[14] |
| 4. Suboptimal Reaction Conditions | - Low Antibody Concentration: Use an antibody concentration of at least 0.5 mg/mL for efficient conjugation.[15][20] - Insufficient Molar Excess of Drug-Linker: Increase the molar ratio of this compound to the antibody to drive the reaction to completion.[10][15] | Determine the average DAR and distribution of different DAR species using Hydrophobic Interaction Chromatography (HIC) .[14][21] |
| 5. Impure Antibody | Ensure the antibody purity is >95%.[20] Impurities can compete with the conjugation reaction.[20] Remove interfering substances from the antibody buffer, such as primary amines (e.g., Tris) or other proteins (e.g., BSA). | Assess antibody purity using SDS-PAGE or SEC . |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This method separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.
-
Column: A HIC column suitable for protein separations (e.g., Butyl-NPR).[14]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0).[22]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol).[22]
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution at 280 nm (for the antibody) and 248 nm (for the MMAE payload).[14]
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) to determine the relative distribution and calculate the average DAR.[13]
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.
-
Column: A size exclusion column suitable for antibodies (e.g., TSKgel G3000SWxl).[14]
-
Mobile Phase: A physiological buffer (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95).[14][21]
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
-
Ellman's Assay for Free Thiol Quantification
This colorimetric assay quantifies the number of free sulfhydryl groups on the antibody after reduction.
-
Reagent: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
-
Procedure:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
Add Ellman's Reagent to the reduced antibody sample and the standards.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the antibody sample based on the standard curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Antibody Conjugation Troubleshooting [bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Ac-Lys-Val-Cit-PABC-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) utilizing the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: The aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following the conjugation of the hydrophobic MMAE payload.[1][2][][4][5] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased surface hydrophobicity, promoting intermolecular interactions that result in aggregation.[1][2][6]
-
Hydrophobic Payloads: Many potent cytotoxic payloads, such as MMAE, are inherently hydrophobic.[]
-
Suboptimal Formulation Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can lead to instability and aggregation.[2][7][8]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, mechanical stress (e.g., vigorous mixing), and light can induce conformational changes and aggregation.[1][2][6][9]
-
Conjugation Process: High local concentrations of the linker-payload during the conjugation reaction can promote aggregation.[1]
Q2: How does the Drug-to-Antibity Ratio (DAR) quantitatively affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the propensity for aggregation. As the DAR increases, the overall surface hydrophobicity of the ADC molecule rises, leading to a greater tendency for self-association and the formation of high molecular weight species (HMWS).[1][6] This can negatively impact the ADC's solubility, stability, and pharmacokinetic profile.
Q3: What role do excipients play in preventing aggregation?
A3: Excipients are crucial for stabilizing ADCs in solution and minimizing aggregation.[] They can be categorized as follows:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants reduce aggregation caused by mechanical stress and exposure to interfaces (e.g., air-water, container surfaces).[10][11]
-
Sugars/Polyols (e.g., Sucrose, Trehalose): These act as cryo- and lyoprotectants, stabilizing the protein structure during freeze-thaw cycles and long-term storage through a mechanism of preferential exclusion.[1][10]
-
Amino Acids (e.g., Arginine, Glycine, Histidine): Certain amino acids can suppress aggregation by interacting with hydrophobic patches on the protein surface, thereby increasing solubility and stability.[10][11]
-
Buffering Agents (e.g., Histidine, Citrate): Maintaining a stable pH is critical for ADC stability, as deviations from the optimal pH can lead to conformational changes and aggregation.[1]
Q4: What are the best practices for storing this compound ADCs?
A4: Proper storage is vital to maintain the integrity of your ADC. General guidelines include:
-
Temperature Control: Store ADCs at the recommended temperature, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles, as this is a major cause of aggregation.[2] If freezing is necessary, use a cryoprotectant and flash-freeze in single-use aliquots. Specialized stabilizing buffers can also be used for long-term storage at -20°C or below.[12][13]
-
Protection from Light: Protect the ADC from light exposure by using amber vials or storing it in the dark, as some payloads and linkers are photosensitive.[1][2]
-
Gentle Handling: Avoid vigorous shaking or stirring to minimize mechanical stress.[1]
Troubleshooting Guide: ADC Aggregation
This guide provides systematic steps to identify and mitigate ADC aggregation during and after the conjugation process.
Problem 1: Significant aggregation observed immediately after conjugation.
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.[1] | This prevents the formation of localized areas of high hydrophobicity that can initiate aggregation. |
| Suboptimal pH of the conjugation buffer | Perform a pH scouting study to identify the optimal pH for both the conjugation reaction and antibody stability (typically between pH 6.0 and 8.0).[2] | The pH of the reaction buffer can influence the reactivity of the conjugation sites and the conformational stability of the antibody. |
| Elevated reaction temperature | Lower the temperature of the conjugation reaction. Typical temperatures range from 4°C to 25°C.[2] | Higher temperatures can increase the rate of aggregation by promoting protein unfolding and hydrophobic interactions. |
| High shear stress during mixing | Use gentle mixing methods (e.g., slow orbital shaking) instead of vigorous vortexing.[2] | High shear forces can induce mechanical stress on the antibody, leading to denaturation and aggregation. |
| High DAR | Optimize the stoichiometry of the linker-payload to antibody ratio to achieve a lower, more homogeneous DAR. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1] |
Problem 2: Aggregation increases over time during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate formulation pH | Conduct a pH stability study to determine the pH at which the ADC exhibits maximum stability (often in the range of pH 5.0-6.5 for IgGs). | The storage pH is critical for maintaining the native conformation of the antibody and minimizing charge-related interactions that can lead to aggregation.[2] |
| Lack of stabilizing excipients | Screen for and incorporate stabilizing excipients into the formulation, such as surfactants (e.g., polysorbate 20 or 80) and/or cryo/lyoprotectants (e.g., sucrose, trehalose).[1] | Excipients can significantly enhance the long-term stability of the ADC by preventing surface adsorption, unfolding, and self-association. |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use vials after purification to avoid multiple freeze-thaw cycles. If repeated use from a frozen stock is necessary, consider using a specialized ADC stabilizing buffer.[13] | The process of freezing and thawing can induce significant stress on the ADC, leading to aggregation. |
| Exposure to light | Store the ADC in amber vials or in a light-protected container.[1] | Photosensitive components of the ADC can degrade upon light exposure, which may trigger aggregation. |
Proactive Strategies for Aggregation Prevention
Proactive strategies can be implemented during ADC design and development to minimize aggregation.
| Strategy | Description | Benefit |
| Incorporate Hydrophilic Linkers/Spacers | Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can effectively shield the hydrophobic payload.[1][][4][10] | Reduces intermolecular hydrophobic interactions, thereby decreasing the propensity for aggregation. |
| Site-Specific Conjugation | Technologies that allow for conjugation at specific, predefined sites on the antibody.[1][14][15] | Leads to a more homogeneous product with a defined DAR, which can be more stable and less prone to aggregation. |
| "Lock-Release" Technology | This approach involves immobilizing the antibody on a solid support during the conjugation reaction. The ADC is then released from the support under mild conditions.[1][7] | Physical separation prevents intermolecular interactions and aggregation during the critical conjugation step. |
| Antibody Engineering | Introducing mutations in the antibody sequence to replace aggregation-prone regions with more stable residues.[10] | Can intrinsically improve the stability of the antibody scaffold and its tolerance to conjugation. |
Quantitative Data Summary
Table 1: Common Excipients for ADC Formulation
| Excipient Class | Example | Typical Concentration Range | Primary Function |
| Surfactant | Polysorbate 20/80 | 0.01% - 0.1% | Reduces aggregation caused by mechanical stress and exposure to interfaces.[1] |
| Cryo/Lyoprotectant | Sucrose/Trehalose | 5% - 10% | Stabilizes protein structure during freeze-thaw cycles and long-term storage.[1] |
| Amino Acid | Arginine | 50 - 250 mM | Can suppress aggregation by interacting with hydrophobic patches and improve solubility.[1] |
| Buffering Agent | Histidine/Citrate | 10 - 50 mM | Maintains a stable pH to ensure colloidal stability and prevent aggregation by keeping the ADC away from its isoelectric point.[1] |
Table 2: Analytical Methods for Quantifying ADC Aggregation
| Analytical Method | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[10] | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[9][14] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector.[10] | Determines the absolute molar mass of the different species, providing more accurate characterization of aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[6] | Provides information on the size distribution of particles in solution and can detect the presence of large aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force.[10] | A highly sensitive method for detecting and quantifying different oligomeric states and aggregates. |
Experimental Protocols
Protocol 1: Generic Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or similar.[9]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or equivalent.[9]
-
Mobile Phase: Prepare a suitable mobile phase, such as 150 mM sodium phosphate, pH 7.0.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
SEC Analysis:
-
Injection Volume: 20 µL.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: Approximately 15-20 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), monomer, and any fragments.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Protocol 2: Stress-Induced Aggregation Study
-
Sample Preparation:
-
Prepare aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.
-
-
Application of Stress:
-
Thermal Stress: Incubate the ADC samples at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1, 3, 7, and 14 days).[6]
-
Freeze-Thaw Stress: Subject the ADC samples to multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A typical cycle involves freezing at -80°C for at least 1 hour followed by thawing at room temperature.
-
Mechanical Stress: Place the ADC samples on an orbital shaker at a defined speed (e.g., 200 rpm) for a specific duration (e.g., 24 or 48 hours).
-
-
Analysis:
-
At each time point, analyze the stressed samples, along with a control sample stored at the recommended temperature, using SEC (as described in Protocol 1) to quantify the increase in aggregation.
-
Visualizations
Caption: Factors leading to ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 9. agilent.com [agilent.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. scispace.com [scispace.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. leukocare.com [leukocare.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Ac-Lys-Val-Cit-PABC-MMAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the Ac-Lys-Val-Cit-PABC-MMAE drug-linker to generate antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can we improve it?
A1: A low DAR is a common issue that can stem from several factors throughout the conjugation process. Below is a systematic guide to troubleshooting this problem.
Potential Causes & Solutions for Low DAR
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Antibody Reduction | Verify the efficiency of the reducing agent (e.g., TCEP or DTT). Ensure the correct molar excess is used and that the incubation time and temperature are optimal. Confirm the presence of free thiols post-reduction using Ellman's reagent before proceeding with conjugation.[1] |
| Suboptimal Reaction pH | The maleimide (B117702) group of the linker reacts most efficiently with sulfhydryl groups within a pH range of 6.5-7.5.[1] Operating outside this window can significantly decrease conjugation efficiency. Verify and adjust the pH of your reaction buffer. |
| Hydrolysis of Maleimide Group | The maleimide group on the this compound linker is susceptible to hydrolysis, especially at higher pH values, rendering it inactive for conjugation. Prepare the drug-linker solution immediately before use and avoid prolonged storage in aqueous buffers. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the this compound to the antibody. It is often necessary to perform empirical testing with a range of molar excesses to find the optimal ratio for your specific antibody and desired DAR.[2][3] |
| Low Antibody Concentration | For efficient conjugation, a higher antibody concentration (typically >0.5 mg/mL) is recommended to drive the reaction forward.[1][4] If your antibody solution is too dilute, consider using an appropriate concentration method. |
| Interfering Buffer Components | Ensure the antibody buffer is free from components that can interfere with the conjugation reaction, such as primary amines (e.g., Tris), sodium azide, or glycine.[4] A buffer exchange step into a suitable conjugation buffer (e.g., PBS) is highly recommended. |
| Impact of Organic Co-solvent | The choice and percentage of organic co-solvent (e.g., DMSO, DMF) used to dissolve the drug-linker can impact the reaction. Some studies have shown that using DMF can slightly increase the average DAR compared to DMSO.[2][3] It may be beneficial to screen different solvents and their concentrations. |
Q2: Our final ADC product shows a high level of aggregation. What are the contributing factors and how can we mitigate this?
A2: Aggregation of ADCs is a significant challenge, often driven by the increased hydrophobicity of the drug-linker conjugate.
Troubleshooting ADC Aggregation
| Potential Cause | Mitigation Strategies |
| High Drug-to-Antibody Ratio (DAR) | A higher drug loading increases the overall hydrophobicity of the ADC, which can promote aggregation.[1] If aggregation is a persistent issue, aiming for a lower target DAR (e.g., 2 or 4) may be necessary. |
| Hydrophobic Nature of the Drug-Linker | The PABC-MMAE component is inherently hydrophobic. While this is a characteristic of the payload, optimizing the formulation buffer with excipients like polysorbates can help to stabilize the ADC and prevent aggregation. |
| Improper Buffer Conditions | The choice of buffer, its pH, and ionic strength can influence ADC stability. Perform buffer screening experiments to identify the optimal formulation for your specific ADC. |
| Over-reduction of the Antibody | Excessive reduction can lead to the unfolding of the antibody and subsequent aggregation.[1] Carefully optimize the concentration of the reducing agent and the reaction conditions. |
| Mechanical Stress | Avoid vigorous shaking or vortexing of the ADC solution, as this can induce aggregation.[5] Gentle mixing is recommended. |
| Thermal Stress | Exposure to high temperatures can cause ADC aggregation.[5] Maintain appropriate storage and handling temperatures throughout the process. |
Q3: How do we accurately determine the Drug-to-Antibody Ratio (DAR)?
A3: Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species. The most common methods are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
-
UV-Vis Spectroscopy: This is a straightforward method for determining the average DAR. It relies on measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the drug) and using the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.[6][7][][9][10] This method provides an average DAR for the entire ADC population.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[9] Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can separate species with different numbers of drugs (DAR 0, DAR 2, DAR 4, etc.). This allows for the determination of the drug load distribution and the calculation of the average DAR from the peak areas of the different species.[11][12]
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol outlines a general procedure for conjugating the this compound drug-linker to an antibody via the interchain disulfide bonds.
1. Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) to remove any interfering substances.
2. Antibody Reduction:
-
Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-5 equivalents of TCEP per antibody is a good starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (pH 6.5-7.5).
3. Drug-Linker Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the desired molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 1 hour. Protect the reaction from light.
4. Quenching:
-
To stop the reaction, add a quenching reagent like N-acetylcysteine (at a 10-fold molar excess over the drug-linker) to react with any unreacted maleimide groups.
-
Incubate for an additional 20 minutes.
5. Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: DAR Determination by UV-Vis Spectroscopy
1. Obtain Extinction Coefficients:
-
Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug-linker at 280 nm (ε_Drug,280_) and at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_).
2. Measure Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at λ_max_ (A_λmax_).
3. Calculate Concentrations and DAR:
-
The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following equations based on the Beer-Lambert law:
-
[Ab] = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
[Drug] = A_λmax_ / ε_Drug,λmax_
-
-
The average DAR is then calculated as:
-
DAR = [Drug] / [Ab]
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
1. HIC System and Column:
-
Use an HPLC or UPLC system suitable for HIC. A column such as a Butyl-NPR or TSKgel Butyl-NPR is commonly used.
2. Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
3. Gradient Elution:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
4. Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.), which will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Calculate the percentage of each DAR species from the integrated peak areas.
-
The average DAR is calculated as follows:
-
Average DAR = Σ (DAR_i * %Area_i) / 100
-
Where DAR_i is the drug-to-antibody ratio of a specific peak and %Area_i is its corresponding peak area percentage.
-
Visual Guides
Caption: Experimental workflow for ADC preparation and analysis.
Caption: Troubleshooting decision tree for low DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
how to improve stability of Ac-Lys-Val-Cit-PABC-MMAE ADCs in plasma
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the plasma stability of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of plasma instability for my Val-Cit-PABC-MMAE ADC?
The instability of ADCs featuring a valine-citrulline (Val-Cit) PABC linker in plasma is primarily attributed to three mechanisms:
-
Enzymatic Cleavage of the Val-Cit Linker: While the Val-Cit dipeptide is designed for efficient cleavage by lysosomal proteases like Cathepsin B inside target tumor cells, it is also susceptible to premature cleavage by certain enzymes present in circulating plasma.[1][2][3] This leads to the early, systemic release of the cytotoxic MMAE payload, which can cause off-target toxicity and reduce the ADC's therapeutic index.[4] Key plasma enzymes responsible include:
-
Carboxylesterase 1c (Ces1c): This enzyme is a major cause of Val-Cit linker instability in rodent (mouse and rat) plasma, which can complicate the interpretation of preclinical efficacy and toxicology studies.[1][5][6][7][8][9][10]
-
Neutrophil Elastase: In humans, this serine protease, released by neutrophils, can cleave the peptide bond between valine and citrulline.[1][11] This off-target cleavage is believed to contribute to hematological toxicities like neutropenia, a common dose-limiting side effect of Val-Cit-MMAE ADCs.[1][7][8]
-
-
Deconjugation via Retro-Michael Reaction: If the ADC is constructed using cysteine-maleimide conjugation, the resulting thiosuccinimide linkage is susceptible to instability. It can undergo a retro-Michael reaction in plasma, where the linker-drug detaches from the antibody.[12][13][14][15] This deconjugation can be exacerbated by exchange with other thiol-containing molecules in circulation, such as albumin.[5][16]
-
Hydrophobicity-Induced Aggregation: The MMAE payload and the Val-Cit-PABC linker are inherently hydrophobic.[11][17] ADCs with a high drug-to-antibody ratio (DAR) can be prone to aggregation, which may alter their pharmacokinetic properties and lead to faster clearance from circulation.[18][19]
Below is a diagram illustrating the primary pathways of ADC instability in plasma.
Caption: Primary instability pathways for a Val-Cit-MMAE ADC in plasma.
Q2: My ADC shows significant instability in mouse plasma but seems more stable in human plasma. Why is there a discrepancy?
This is a well-documented phenomenon caused by species differences in plasma enzymes. Mouse and rat plasma contain high levels of Carboxylesterase 1c (Ces1c) , which efficiently hydrolyzes the Val-Cit-PABC linker.[1][5][6][9] This enzyme is not present or active at significant levels in the plasma of higher species like monkeys and humans.[6][20]
Therefore, an ADC that appears unstable in preclinical mouse models may exhibit the desired stability in humans.[3] This discrepancy can hinder the preclinical evaluation of ADCs.[1] To address this, researchers can either use Ces1c knockout mouse models for in vivo studies or, preferably, design linkers that are resistant to Ces1c cleavage.[5][20]
Q3: What strategies can I use to improve the stability of the Val-Cit linker itself?
Several linker modification strategies have been developed to enhance plasma stability while maintaining efficient cleavage within the lysosome.
-
Add a P3 Acidic Residue (EVCit Linker): Incorporating a glutamic acid (E) residue at the P3 position, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker, has been shown to markedly reduce susceptibility to Ces1c in rodent plasma.[7][10] This modification protects the linker from premature cleavage in mouse circulation without significantly compromising its cleavage by cathepsins.[9]
-
Modify the P2 Residue (EGCit Linker): While the EVCit linker improves stability in mouse plasma, it can show increased susceptibility to human neutrophil elastase.[7] To solve this, the P2 valine residue can be replaced with glycine (B1666218) (G), creating a glutamic acid-glycine-citrulline (EGCit) linker. This EGCit design shows high resistance to both mouse carboxylesterase and human neutrophil elastase.[7]
-
Utilize an "Exo-Linker" Design: This approach repositions the cleavable peptide linker to an "exo" position on the PABC self-immolative spacer.[11][17] This structural rearrangement appears to mask the peptide from nonspecific enzymatic degradation in the plasma, enhancing stability while allowing for effective payload release in the tumor.[21][22]
-
Implement Tandem-Cleavage Linkers: To further improve stability, a linker can be designed to require two sequential enzymatic cleavage events for payload release.[23] For example, a β-glucuronide moiety can be used to "protect" the dipeptide linker. This moiety is stable in circulation but is removed by lysosomal β-glucuronidase, which then exposes the dipeptide for subsequent cleavage by cathepsins.[23]
The diagram below outlines a decision-making process for linker modification.
Caption: Troubleshooting guide for selecting a linker modification strategy.
Q4: My ADC uses cysteine-maleimide conjugation. How can I prevent deconjugation from the antibody?
The thiosuccinimide bond formed via maleimide (B117702) chemistry is prone to a retro-Michael reaction, leading to payload loss.[12][13][24] The most effective strategy to prevent this is to hydrolyze the succinimide (B58015) ring. This "ring-opening" creates a stable derivative that is no longer subject to the retro-Michael elimination.[13][14][24]
This can be achieved by:
-
Post-conjugation Hydrolysis: Treating the ADC under mild basic conditions after conjugation can drive the hydrolysis of the succinimide ring.[12][24]
-
Self-Hydrolyzing Maleimides: Incorporating a basic amino group (e.g., from diaminopropionic acid) adjacent to the maleimide can provide intramolecular catalysis, inducing rapid hydrolysis at neutral pH.[13][14]
Data Summary: Linker Stability Comparison
The following table summarizes the relative stability of different peptide linkers in the presence of key plasma enzymes, based on published findings.
| Linker Type | P3 Residue | P2 Residue | P1 Residue | Relative Stability vs. Mouse Ces1c | Relative Stability vs. Human Neutrophil Elastase | Key Reference |
| VCit | - | Valine | Citrulline | Low | Moderate | [7] |
| EVCit | Glutamic Acid | Valine | Citrulline | High | Low | [7][10] |
| EGCit | Glutamic Acid | Glycine | Citrulline | High | High | [7] |
Table based on data from studies on linker susceptibility to specific enzymes. "High" stability indicates minimal degradation, while "Low" indicates significant degradation.
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a general workflow for assessing the stability of an ADC in plasma by monitoring the release of free payload over time.
Caption: Workflow for an in vitro plasma stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of your ADC in a suitable buffer (e.g., PBS).
-
Thaw frozen pooled plasma (e.g., human, mouse) at 37°C and centrifuge to remove any cryoprecipitate.
-
Prepare a quenching/protein precipitation solution, typically acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
Spike the ADC stock solution into the pre-warmed plasma to a final concentration relevant for your studies (e.g., 100 µg/mL).
-
Incubate the mixture in a water bath or incubator at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) for analysis.
-
-
Sample Quenching and Processing:
-
Immediately add the plasma aliquot to a tube containing 3-4 volumes of the cold quenching solution (e.g., 200 µL). This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex the sample thoroughly.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the released (free) payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload (MMAE).
-
-
Data Interpretation:
-
Calculate the percentage of released payload at each time point using the formula: % Release = ([Free Payload]t / [Initial Conjugated Payload]t0) * 100
-
Plot the % release versus time to generate a stability profile for the ADC in the tested plasma. Compare profiles between species to identify potential discrepancies.
-
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs [mdpi.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. adcreview.com [adcreview.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Val-Cit-PABC Linker Stability in Mouse Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering premature cleavage of Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linkers in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Cit-PABC ADC showing instability and premature drug release in mouse models but appears stable in human plasma?
A: This is a well-documented species-specific difference. The instability in mouse plasma is primarily caused by the enzyme Carboxylesterase 1c (Ces1c), which is abundant in mouse plasma but not in human plasma.[1][2][3][4][5] This enzyme prematurely cleaves the Val-Cit linker, leading to off-target payload release, which can result in reduced efficacy and increased systemic toxicity in preclinical mouse studies.[1][3][4]
Q2: What is the intended cleavage mechanism for the Val-Cit-PABC linker?
A: The Val-Cit-PABC linker is designed to be stable in systemic circulation and cleaved intracellularly.[6] After an Antibody-Drug Conjugate (ADC) binds to its target antigen on a cancer cell, it is internalized and trafficked to the lysosome.[7] Inside the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the Val-Cit dipeptide.[8][][] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the active cytotoxic payload within the target cell.[8][11]
Q3: Besides mouse Ces1c, are there other enzymes that can cause premature cleavage of Val-Cit linkers?
A: Yes, human neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream.[3][12][13] This can contribute to off-target toxicities, particularly hematological ones like neutropenia.[3][5][13]
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of my Val-Cit ADC?
A: A higher DAR, especially with hydrophobic payloads like MMAE, can increase the overall hydrophobicity of the ADC.[4][13] This can lead to a greater tendency for aggregation, which may affect the ADC's stability and pharmacokinetic properties, often resulting in faster clearance from circulation.[4][5] Balancing DAR, typically in the range of 2-4, is a common strategy to optimize efficacy and stability.[5]
Q5: Does the conjugation site on the antibody impact linker stability?
A: Absolutely. The specific site of drug conjugation significantly influences linker stability.[14][15] Linkers attached to more solvent-exposed sites on the antibody are often more susceptible to enzymatic degradation by plasma proteases like Ces1c.[1][5] Conversely, linkers conjugated at more shielded or sterically hindered sites tend to exhibit higher plasma stability.[1]
Troubleshooting Guide
Issue: High levels of off-target toxicity and/or poor in vivo efficacy are observed in mouse xenograft models.
This issue is frequently a result of premature payload release due to linker instability in mouse plasma.
Step 1: Diagnose the Instability
The first step is to confirm that the observed issues are due to linker cleavage.
-
Experimental Action: Conduct an in vitro plasma stability assay.
-
Procedure: Incubate the ADC in both mouse and human plasma at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 96 hours) and analyze for the percentage of intact ADC remaining.
-
Expected Outcome: If the ADC shows significantly faster degradation and payload release in mouse plasma compared to human plasma, Ces1c-mediated cleavage is the likely cause.[4]
Step 2: Implement Solutions
Once premature cleavage in mouse plasma is confirmed, several strategies can be employed to address the problem.
Option A: Modify the Linker Chemistry
This is the most common and effective approach.
-
Strategy 1: Add a P3 Residue. Modify the linker by adding a polar amino acid to the N-terminus of the valine. The most successful modification is the addition of a glutamic acid residue, creating a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker.[2][4][16]
-
Strategy 2: Explore Alternative Dipeptides. Consider replacing Val-Cit with sequences less susceptible to Ces1c, such as Valine-Alanine (Val-Ala).[4]
-
Benefit: The Val-Ala linker is less hydrophobic and can improve pharmacokinetic properties.[4]
-
-
Strategy 3: Use a Tandem-Cleavage Linker. Incorporate a dual-cleavage mechanism, such as a β-glucuronide moiety that masks the Val-Cit sequence.[3][17]
Option B: Modify the Experimental Model
If linker modification is not feasible, changing the mouse model is an alternative.
-
Strategy: Use a Ces1c knockout (Ces1c-/-) mouse model.
-
Benefit: In these mice, the primary enzyme responsible for premature cleavage is absent.[1] Pharmacokinetic studies in Ces1c-/- mice show no significant difference between total antibody and intact ADC profiles, demonstrating that the linker remains stable.[1]
-
Challenge: This approach may be limited by the availability of specific tumor models in a Ces1c knockout background.[18]
-
Logical Workflow for Troubleshooting```dot
// Node Definitions start [label="Observation:\nHigh toxicity or poor efficacy\nin mouse model", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is premature linker cleavage\nthe suspected cause?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; exp1 [label="Action: Perform in vitro\nplasma stability assay\n(Mouse vs. Human)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is ADC unstable\nin mouse plasma?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution A:\nModify Linker Chemistry\n(e.g., EVCit, Val-Ala)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution B:\nUse Ces1c Knockout\nMouse Model", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Proceed with optimized\nADC/model for in vivo studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Investigate other causes:\n- Target expression\n- Payload potency\n- ADC aggregation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> exp1 [label=" Yes "]; q1 -> other [label=" No "]; exp1 -> q2; q2 -> sol1 [label=" Yes "]; q2 -> sol2 [label=" Yes "]; q2 -> other [label=" No "]; sol1 -> end; sol2 -> end; }
Caption: Competing cleavage pathways for Val-Cit-PABC ADCs in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target toxicity of Ac-Lys-Val-Cit-PABC-MMAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system. Our goal is to help you minimize off-target toxicity and achieve reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in antigen-negative cell lines | 1. Premature Payload Release: The Val-Cit linker can be susceptible to cleavage by extracellular proteases (e.g., neutrophil elastase) or plasma carboxylesterases (in rodent models), leading to the release of free MMAE.[1] 2. Non-Specific ADC Uptake: Healthy cells may take up the ADC through mechanisms like Fc-mediated uptake by immune cells or pinocytosis.[1][2][3] 3. Hydrophobicity and Aggregation: The hydrophobic nature of the Val-Cit-PABC-MMAE construct can lead to ADC aggregation, which increases non-specific uptake, particularly by the liver.[1] | 1. Assess Linker Stability: Perform an in vitro plasma stability assay to quantify payload release over time. Consider using plasma from the relevant species for your in vivo models. 2. Modify Experimental Conditions: For in vitro assays, use serum-free media or heat-inactivated serum to minimize protease activity. 3. Control for Non-Specific Uptake: Use an isotype control ADC (a non-targeting antibody with the same linker-payload) to quantify target-independent toxicity. 4. Antibody Engineering: Consider Fc-silencing mutations to reduce Fc-receptor-mediated uptake.[] 5. Linker Modification: Explore more stable linker technologies if premature cleavage is confirmed to be a significant issue. |
| Inconsistent results in in vivo rodent models | 1. Linker Instability in Rodent Plasma: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), leading to rapid, off-target release of MMAE.[1][5] 2. High Drug-to-Antibody Ratio (DAR): High DAR ADCs can have poor pharmacokinetics and increased off-target toxicity. | 1. Select Appropriate Animal Models: Be aware of species-specific differences in plasma enzyme activity. Results from mouse models may not be directly translatable to higher species, including humans.[5][6] 2. Optimize DAR: Aim for a lower, more homogenous DAR during ADC conjugation to improve the therapeutic index. Site-specific conjugation methods can help achieve this.[7] 3. Alternative Linkers: For preclinical studies in rodents, consider using linkers that are more resistant to Ces1C cleavage. |
| Observed toxicity does not correlate with target expression levels | 1. Bystander Effect in Healthy Tissues: The membrane-permeable MMAE, once released, can diffuse into and kill neighboring healthy cells that do not express the target antigen.[1] 2. "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.[8] | 1. Evaluate Bystander Effect: Conduct an in vitro co-culture bystander assay to understand the extent to which released MMAE affects antigen-negative cells. 2. Thorough Target Validation: Carefully profile the expression of your target antigen across a wide range of healthy tissues. 3. Consider a Less Permeable Payload: If bystander toxicity in healthy tissues is a major concern, an alternative payload with lower membrane permeability, such as MMAF, could be considered, though this may reduce efficacy against heterogeneous tumors. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of off-target toxicity for this compound?
The primary drivers of off-target toxicity are premature release of the MMAE payload in systemic circulation and non-specific uptake of the ADC by healthy tissues.[1] The Val-Cit linker, while designed for cleavage by lysosomal proteases like Cathepsin B within tumor cells, can also be cleaved by other proteases found in the bloodstream, such as human neutrophil elastase and, notably, carboxylesterase Ces1C in mice.[1] This premature release leads to systemic exposure to the potent cytotoxin MMAE, which can then indiscriminately kill healthy cells.
2. How does the "bystander effect" contribute to both efficacy and toxicity?
The bystander effect occurs when the membrane-permeable MMAE payload is released from the target cancer cell and diffuses into neighboring cells, killing them regardless of their antigen expression status.[9] This is advantageous for treating heterogeneous tumors where not all cells express the target antigen. However, if the payload is released prematurely in healthy tissues, this same bystander effect can lead to the killing of healthy cells, contributing to off-target toxicity.[1]
3. Why are my in vivo results in mice not predictive of what I might see in humans?
Mouse plasma contains a specific enzyme, carboxylesterase 1C (Ces1C), which is highly effective at cleaving the Val-Cit linker.[1][5] This leads to a much higher rate of premature payload release in mice compared to humans, whose plasma lacks this specific enzyme activity.[6] Consequently, ADCs with Val-Cit linkers often show greater instability and off-target toxicity in mouse models, which may not be representative of their clinical performance.
4. What is a good starting point for assessing the off-target toxicity of my ADC in vitro?
A good starting point is to perform a cytotoxicity assay on an antigen-negative cell line. This will give you a baseline for target-independent killing. Comparing the IC50 value of your ADC on this cell line to the IC50 on your target-positive cell line will provide an initial indication of your therapeutic window. Additionally, conducting an in vitro plasma stability assay will help you understand the rate of payload release in a simulated systemic environment.
5. How can I reduce the non-specific uptake of my ADC?
Several strategies can be employed to reduce non-specific uptake:
-
Antibody Engineering: Introducing mutations in the Fc region of the antibody can reduce its binding to Fc gamma receptors (FcγRs) on immune cells, thereby decreasing Fc-mediated uptake.[][7]
-
PEGylation: Adding polyethylene (B3416737) glycol (PEG) chains to the linker can increase the hydrophilicity of the ADC, which has been shown to reduce non-specific cellular uptake and improve tolerability.[10]
-
Optimizing Drug-to-Antibody Ratio (DAR): Using site-specific conjugation methods to create ADCs with a homogenous and lower DAR can reduce the hydrophobicity of the conjugate, leading to less aggregation and non-specific clearance.[7]
Quantitative Data Summary
Table 1: Comparative Plasma Stability of a vc-MMAE ADC
| Plasma Source | % MMAE Release after 6 days |
| Human | < 1% |
| Cynomolgus Monkey | < 1% |
| Rat | > 4% |
| Mouse | > 20% |
| Data adapted from a study on 15 different vc-MMAE ADCs, highlighting significant species-specific differences in linker stability.[11][12] |
Table 2: Example In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Status | ADC (nM) | Free MMAE (nM) |
| Cell Line A | Positive | 1.15 | 0.97 |
| Cell Line B | Positive | 15.53 | 0.99 |
| Cell Line C | Negative | > 2500 | 0.099 |
| This table illustrates a typical outcome where the ADC is highly potent against antigen-positive cells but shows significantly less activity against antigen-negative cells, which are still sensitive to the free payload. Data is illustrative and compiled from multiple sources.[13][14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Materials:
-
Your ADC construct
-
Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system for analysis
Procedure:
-
Pre-warm plasma from each species to 37°C.
-
Dilute your ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes for each species and time point.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the concentration of released MMAE.
-
Calculate the percentage of released drug relative to the total potential drug load at each time point.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill antigen-negative "bystander" cells in the presence of antigen-positive "target" cells.
Materials:
-
Antigen-positive target cell line
-
Antigen-negative bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
Your ADC construct and an isotype control ADC
-
96-well plates
-
Flow cytometer or high-content imaging system
-
Viability dye (e.g., Propidium Iodide or DAPI)
Procedure:
-
Seed a mixture of antigen-positive and antigen-negative (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 50:50). Include monoculture wells of each cell line as controls.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your ADC and the isotype control ADC in complete medium.
-
Remove the existing medium and add 100 µL of the diluted ADCs or vehicle control to the appropriate wells.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Stain the cells with a viability dye.
-
Analyze the plate using a flow cytometer or imaging system.
-
Quantify the percentage of viable bystander cells (GFP-positive) in the co-culture wells treated with the ADC, compared to the vehicle-treated and isotype control-treated co-culture wells. A significant decrease in the viability of bystander cells in the presence of target cells and your ADC indicates a bystander effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues with Ac-Lys-Val-Cit-PABC-MMAE conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates (ADCs).
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the experimental process in a question-and-answer format.
Question 1: My ADC is precipitating during or immediately after the conjugation reaction. What are the potential causes and how can I resolve this?
Answer: Precipitation during or post-conjugation is a common issue, primarily driven by the formation of insoluble aggregates. The conjugation of the highly hydrophobic MMAE payload to the antibody increases the overall hydrophobicity of the resulting ADC, which can lead to aggregation and precipitation, especially at higher drug-to-antibody ratios (DAR).[][2][3]
Potential Causes & Solutions:
-
High Hydrophobicity of Linker-Payload: The this compound linker-payload itself can have poor solubility in aqueous buffers, reducing its availability to react with the antibody.[4]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values significantly increase the hydrophobicity of the ADC, making it more prone to aggregation.[][2] Species with high DARs tend to precipitate preferentially.[2]
-
Solution: Optimize the molar ratio of the linker-payload to the antibody to target a lower average DAR. While a higher DAR can increase potency, a balance must be struck to maintain solubility and stability.[7]
-
-
Suboptimal Buffer Conditions: The pH and salt concentration of the conjugation buffer are critical. If the pH is near the antibody's isoelectric point (pI), its solubility will be at a minimum, promoting aggregation.[6]
-
Reaction Kinetics: Longer reaction times or elevated temperatures, while potentially increasing conjugation efficiency, can also promote the formation of aggregates.[4]
-
Solution: Perform time-course and temperature optimization studies to find conditions that yield sufficient conjugation before significant aggregation occurs.
-
Question 2: I am observing a low yield of monomeric ADC after purification by Size Exclusion Chromatography (SEC). Could this be related to solubility?
Answer: Yes, a low yield of monomeric ADC is often directly linked to solubility and aggregation issues. Aggregated ADC species are typically removed during SEC purification, leading to a lower recovery of the desired monomeric product.[8] The hydrophobicity imparted by the MMAE payload is a primary driver of this aggregation.[][9]
Troubleshooting Steps:
-
Analyze All Fractions: Analyze the aggregate fractions from the SEC purification, as well as any visible precipitate, to confirm they contain the ADC.
-
Characterize by HIC: Use Hydrophobic Interaction Chromatography (HIC) to analyze the reaction mixture before purification. HIC separates ADC species based on hydrophobicity, which correlates with the DAR.[10] This will reveal if you are generating an excessive proportion of high-DAR species (e.g., DAR6, DAR8) that are more prone to aggregation.[2]
-
Consider Immobilized Conjugation: To prevent intermolecular aggregation, perform the conjugation reaction while the antibody is immobilized on a solid-phase support. This keeps the individual antibody molecules physically separated during the chemically sensitive steps.[6][8]
-
Optimize Purification Buffer: Ensure the buffer used for purification is optimized for ADC stability. This may involve adjusting the pH or adding stabilizing excipients.
Question 3: My final, purified ADC product shows instability, forming aggregates or precipitating during storage. How can I improve its formulation?
Answer: The stability of the final ADC formulation is critical. Aggregation during storage can compromise therapeutic efficacy and may increase the risk of an immunogenic response.[]
Formulation Strategies:
-
Buffer pH and Ionic Strength: The final formulation buffer should have a pH that ensures maximum stability for the ADC, which is often different from the optimal pH for conjugation. Conduct a pH screening study to identify the ideal pH for long-term storage.
-
Use of Stabilizing Excipients: The inclusion of excipients can significantly enhance the stability of the ADC and prevent aggregation.[8]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used as cryoprotectants and stabilizers.
-
Surfactants: Non-ionic surfactants such as polysorbate 20 (Tween-20) or polysorbate 80 can prevent surface-induced aggregation and stabilize the ADC in solution.
-
-
Hydrophilic Linker Modifications: If formulation adjustments are insufficient, the underlying hydrophobicity of the ADC may be too high. Consider re-engineering the ADC with more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains or specialized technologies like ChetoSensar™, which can help mask the payload's hydrophobicity.[][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of solubility problems with this compound ADCs? The primary cause is the highly hydrophobic nature of the cytotoxic payload, monomethyl auristatin E (MMAE).[] Covalently attaching multiple hydrophobic MMAE molecules to an antibody significantly increases the overall hydrophobicity of the conjugate, which can lead to aggregation and reduced solubility in aqueous solutions.[2][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the conjugate? The DAR has a direct and significant impact on solubility. As the DAR increases, more hydrophobic MMAE molecules are attached to the antibody, leading to a progressive increase in the overall hydrophobicity of the ADC.[10] This heightened hydrophobicity increases the propensity for self-association and aggregation, thereby decreasing the conjugate's solubility.[][2]
Q3: What is the function of the Val-Cit-PABC component in the linker? This component is a protease-cleavable linker system designed for controlled drug release inside the target cancer cell.
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which are highly active in the acidic environment of the lysosome.[11][12]
-
PABC (p-aminobenzyl carbamate): This is a "self-immolative" spacer. Once Cathepsin B cleaves the Val-Cit peptide, the PABC unit becomes unstable and spontaneously decomposes, ensuring the release of the MMAE payload in its unmodified, fully potent form.[11][]
Q4: What are the key analytical techniques for assessing ADC solubility and aggregation? A suite of orthogonal analytical methods is crucial for proper characterization:
-
Size Exclusion Chromatography (SEC): This is the standard method for separating and quantifying high molecular weight species, such as dimers and larger aggregates, from the desired ADC monomer.[8][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC is an excellent tool for separating ADC species with different DAR values. Since hydrophobicity increases with DAR, HIC provides a detailed profile of the drug load distribution and overall hydrophobicity of the preparation.[10]
-
Dynamic Light Scattering (DLS): DLS is used to monitor the formation of aggregates in real-time and can provide information on the size distribution of particles in the solution.[11]
-
UV/Vis Spectroscopy: A simple and rapid method to determine the average DAR by measuring the absorbance of the antibody and the payload at different wavelengths.[2]
Section 3: Quantitative Data Summary
The following tables summarize key relationships between experimental parameters and the physicochemical properties of vc-MMAE ADCs.
Table 1: Illustrative Effect of Co-solvent on Linker-Payload & ADC Stability
| Co-solvent (e.g., DMSO) Concentration | Linker-Payload Solubility | Potential Impact on Antibody Stability | Recommendation |
|---|---|---|---|
| 0% | Poor, may be insoluble | High | Not recommended for hydrophobic payloads |
| 1-5% | Improved | Minimal | Often a good starting point for conjugation[4] |
| 5-10% | Good | Moderate risk of conformational changes | Use with caution; may require optimization |
| >10% | Excellent | High risk of antibody denaturation/aggregation[4][6] | Generally not recommended |
Table 2: General Impact of DAR on vc-MMAE ADC Properties
| Drug-to-Antibody Ratio (DAR) | Relative Hydrophobicity (HIC Retention) | Propensity for Aggregation (SEC) | Solubility | In Vivo Clearance |
|---|---|---|---|---|
| 2 | Low | Low | High | Slower |
| 4 | Moderate | Moderate | Moderate | Optimal (Typical Target)[14] |
| 6 | High | High | Low | Faster[3] |
| 8 | Very High | Very High | Very Low | Rapid[3] |
Section 4: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the thermodynamic solubility of an ADC in a given formulation buffer.
-
Preparation: Dispense a precise amount of lyophilized ADC into separate vials to create a concentration that exceeds its expected solubility (e.g., 2 mg/mL).
-
Buffer Addition: Add a defined volume of the test buffer (e.g., pH 6.0 phosphate (B84403) buffer with 5% sucrose) to each vial.
-
Equilibration: Place the vials on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C).[15]
-
Sampling: At various time points (e.g., 2, 8, 24, and 48 hours), carefully withdraw an aliquot from the supernatant.[15]
-
Separation: Immediately centrifuge the aliquot at high speed (e.g., 14,000 x g for 15 minutes) to pellet any undissolved ADC.[15]
-
Quantification: Accurately dilute the clarified supernatant and measure the protein concentration using a validated method (e.g., UV-Vis at 280 nm or a specific ELISA).
-
Determination: Equilibrium solubility is reached when the measured concentration remains constant over successive time points.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol quantifies the percentage of high molecular weight species (aggregates) in an ADC sample.
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the ADC's formulation buffer) at a constant flow rate.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample if it contains visible particulates.[10]
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the column eluent using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas of the resulting chromatogram. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates (dimers, trimers, etc.). Calculate the percentage of the aggregate peaks relative to the total peak area.
Protocol 3: Determination of DAR Profile by Hydrophobic Interaction Chromatography (HIC)
This protocol characterizes the distribution of different drug-loaded species in the ADC preparation.
-
System Preparation:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Equilibrate a HIC column (e.g., Tosoh Butyl-NPR) with a high percentage of Mobile Phase A.
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody elutes first, followed by DAR2, DAR4, etc.
-
Analysis: Identify and integrate the peaks corresponding to each DAR species. This provides a profile of the drug load distribution and a measure of the average DAR.
Section 5: Visualizations
Diagrams created with Graphviz to illustrate key workflows and mechanisms.
Caption: Troubleshooting workflow for ADC solubility issues.
Caption: Mechanism of action for a vc-MMAE ADC.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. who.int [who.int]
troubleshooting inconsistent results in cytotoxicity assays with Ac-Lys-Val-Cit-PABC-MMAE
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ac-Lys-Val-Cit-PABC-MMAE in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a drug-linker conjugate used for creating Antibody-Drug Conjugates (ADCs). It consists of a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a linker system. This linker is designed to be stable in circulation but cleaved by specific enzymes inside a target cell.[1][][3]
The mechanism involves:
-
Targeting: An antibody conjugated with this molecule binds to a specific antigen on a cancer cell's surface.
-
Internalization: The ADC-antigen complex is internalized by the cell, often through endocytosis, and trafficked to the lysosome.[4]
-
Cleavage: Within the acidic environment of the lysosome, the enzyme Cathepsin B, which is often overexpressed in cancer cells, cleaves the Valine-Citrulline (Val-Cit) dipeptide in the linker.[4][5][6][7]
-
Drug Release: Cleavage of the Val-Cit bond initiates the self-immolation of the PABC (p-aminobenzyl carbamate) spacer, releasing the active MMAE payload into the cytoplasm.[8]
-
Cytotoxicity: The released MMAE disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[9][10]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of the conjugate. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.
Q3: Which type of cytotoxicity assay is most suitable for this compound?
Cell viability assays such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin (B115843) (e.g., alamarBlue) are commonly used to measure the cytotoxic effects of ADCs.[11][12][13] These assays measure the metabolic activity of living cells. It is also advisable to use an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay which measures membrane integrity, to confirm results.[11][14]
Q4: How long should I incubate the cells with the ADC?
For payloads that are tubulin inhibitors like MMAE, a longer incubation time of 72 to 96 hours is generally recommended.[12] This is because these agents induce cell cycle arrest, and the subsequent cell death is a delayed effect.[12] However, the optimal time can vary between cell lines.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of your compound. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Optimize your cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[14] |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding the compound. If precipitate is visible, you may need to adjust the solvent or concentration. Ensure the final solvent concentration is consistent and non-toxic across all wells. |
Issue 2: Lower-Than-Expected Cytotoxicity (High IC50 Value)
If the ADC is not as potent as expected, it could be due to issues with the cells, the compound, or the assay itself.
| Potential Cause | Troubleshooting Steps |
| Low Target Antigen Expression | Confirm the expression level of the target antigen on your cell line using flow cytometry or western blot.[15] Cell lines can lose antigen expression over time with increasing passage number. |
| Low Cathepsin B Activity | The Val-Cit linker requires cleavage by Cathepsin B for MMAE release.[6][7] Different cancer cell lines have varying levels of this enzyme.[5][16] Measure the endogenous Cathepsin B activity in your cell line (see protocol below). Consider using a cell line known to have high Cathepsin B expression as a positive control. |
| Drug Efflux | Cancer cells can overexpress efflux pumps like P-glycoprotein (MDR1) which actively remove cytotoxic drugs like MMAE, conferring resistance.[15][17] You can test for this by co-incubating the ADC with a known efflux pump inhibitor. |
| Inefficient ADC Internalization | Confirm that your specific antibody is efficiently internalized by the target cells upon binding. This can be assessed using fluorescently labeled antibodies and microscopy or flow cytometry.[11] |
| Degraded Drug-Linker | Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] As a control, test the cytotoxicity of free MMAE on your cell line to confirm the cells are sensitive to the payload itself. |
Issue 3: Inconsistent Results Between Experiments
Reproducibility is key to reliable data. If you are seeing significant shifts in IC50 values between experiments, consider these factors.
| Potential Cause | Troubleshooting Steps |
| Cell Line Health & Passage Number | Use cells from a consistent, low passage number range for all experiments. Monitor cell health and morphology. Perform regular testing for mycoplasma contamination. |
| Reagent Variability | Use the same lot of serum, media, and assay reagents for a set of comparable experiments. Qualify new lots of reagents before use in critical studies. |
| Assay Incubation Time | Ensure the incubation time with the compound and the final assay development time are kept consistent across all experiments.[14] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a common source of variability.[14] |
Visualizing the Process
To better understand the experimental workflow and the compound's mechanism, refer to the diagrams below.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. blog.td2inc.com [blog.td2inc.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ac-Lys-Val-Cit-PABC-MMAE Conjugation
Welcome to the technical support center for the optimization of reaction conditions for Ac-Lys-Val-Cit-PABC-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of antibody-drug conjugates (ADCs) using this advanced linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound drug-linker?
A1: Each part of the this compound linker-payload plays a crucial role in the stability and efficacy of the resulting ADC:
-
Ac-Lys (Acetylated Lysine): The N-terminal acetyl group on lysine (B10760008) can influence the overall charge and solubility of the linker.
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] This enzymatic cleavage allows for the specific release of the payload within the target cell.[2][3]
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer.[1][4] Once the Val-Cit linker is cleaved by Cathepsin B, the PABC spontaneously decomposes, ensuring the release of the unmodified MMAE payload.[3][5]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[6][7]
Q2: What are the critical starting material quality attributes for a successful conjugation?
A2: The quality of your starting materials is paramount for a successful and reproducible conjugation. Key attributes to consider are:
-
Antibody Purity: The monoclonal antibody (mAb) should have a purity of >95% to avoid competing reactions from protein impurities.[8]
-
Antibody Concentration: A sufficient antibody concentration (typically >0.5 mg/mL) is recommended to ensure favorable reaction kinetics.[8]
-
Drug-Linker Purity: The this compound should be of high purity to ensure accurate stoichiometry and avoid introducing unknown variables into the reaction.
-
Buffer Composition: Ensure all buffers are prepared with high-purity water and reagents, and are degassed to prevent oxidation, especially when working with thiol-based conjugation.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC?
A3: The optimal DAR is a balance between therapeutic efficacy and potential toxicity and is often antibody and target-dependent. Generally, for MMAE-based ADCs, a DAR of 2 to 4 is considered ideal.[9] Higher DAR values can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact the therapeutic window.[10][11]
Q4: How can I determine the DAR of my final ADC product?
A4: Several analytical techniques can be used to determine the average DAR and the distribution of different drug-loaded species:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[12][13]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): This technique can provide information on the molecular weight of the light and heavy chains, allowing for the calculation of the DAR.[3][13]
-
UV/Vis Spectroscopy: This method can be used for a quick estimation of the average DAR, but it is less precise than chromatographic methods and can be affected by interfering substances.[14]
Troubleshooting Guide
Low conjugation efficiency, ADC aggregation, and inconsistent results are common challenges during the optimization of conjugation reactions. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a frequent issue that can stem from various factors in the experimental workflow.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP or DTT). Insufficient reductant will not expose enough thiol groups for conjugation. Verify the number of free thiols per antibody using Ellman's assay before proceeding with the conjugation step.[8] |
| Inefficient Drug-Linker Reaction | Ensure the this compound is not degraded and has been stored under the recommended conditions (typically -20°C or -80°C, protected from moisture). Optimize the reaction pH; for maleimide-thiol reactions, a pH of 6.5-7.5 is optimal.[8] Increase the molar excess of the drug-linker to the antibody to drive the reaction to completion. |
| Hydrolysis of Reactive Groups on the Linker | If using a maleimide-functionalized linker, be aware that the maleimide (B117702) group can hydrolyze at higher pH, rendering it inactive. Maintain the recommended pH throughout the conjugation process. |
| Presence of Trisulfide Bonds in the Antibody | Different batches of antibodies can have varying levels of trisulfide bonds, which can interfere with the reduction process and lead to inconsistent results. Consider pre-screening antibody batches for trisulfide content. |
| Low Antibody Concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL.[8] If your antibody is too dilute, consider using an antibody concentration kit. |
| Suboptimal Reaction Kinetics | Increase the incubation time for the conjugation reaction. While the reaction is often rapid, allowing it to proceed for a longer duration (e.g., 2 hours at 4°C or 30 minutes at room temperature) can improve efficiency.[8] |
Issue 2: ADC Aggregation
Aggregation of the final ADC product is a significant concern as it can impact efficacy, pharmacokinetics, and immunogenicity.
| Potential Cause | Troubleshooting Recommendations |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[11] Optimize the stoichiometry of the linker-payload to the antibody ratio to achieve a lower, more homogeneous DAR. |
| Hydrophobicity of the Drug-Linker | While maintaining antibody stability, a small percentage of an organic co-solvent (e.g., DMSO) can help to keep the hydrophobic drug-linker in solution. Work with lower concentrations of the antibody during conjugation to reduce the likelihood of intermolecular aggregation. |
| Improper Buffer Conditions | Screen different buffer formulations for the final ADC product to identify conditions that enhance stability. The inclusion of excipients such as polysorbates or sugars can sometimes mitigate aggregation. |
| Physical Stress | Avoid vigorous vortexing or shaking of the ADC solution; gentle mixing is recommended. Minimize the number of freeze-thaw cycles, as this can induce aggregation. |
| High Shear Stress During Mixing | Use gentle mixing methods (e.g., slow orbital shaking or magnetic stirring) instead of rapid pipetting or vortexing, which can induce mechanical stress on the antibody.[11] |
Experimental Protocols
Below are generalized protocols for the conjugation of this compound to an antibody via either cysteine or lysine residues. Note: These are starting points and will likely require optimization for your specific antibody and desired DAR.
Protocol 1: Cysteine-Based Conjugation
This protocol assumes the this compound has a maleimide group for reaction with free thiols.
1. Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
2. Antibody Reduction:
-
Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess will depend on the desired DAR.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer (pH 6.5-7.5).[8]
3. Drug-Linker Conjugation:
-
Prepare a stock solution of this compound (with a maleimide group) in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a set time (e.g., 1-2 hours).
4. Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any excess drug-linker.
5. Purification:
-
Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated drug-linker and any aggregates.
Protocol 2: Lysine-Based Conjugation
This protocol assumes the this compound has an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues.
1. Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
2. Drug-Linker Preparation:
-
Dissolve the this compound (with an NHS ester) in an organic co-solvent such as DMSO.
3. Conjugation Reaction:
-
Add the dissolved drug-linker to the antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.
-
Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).
4. Purification:
-
Purify the ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated drug-linker and any aggregates.
Data Presentation
Table 1: Optimization of Molar Ratio for Cysteine Conjugation
| Molar Ratio (Drug-Linker : Antibody) | Average DAR (HIC) | % Aggregation (SEC) |
| 3:1 | 2.1 | < 1% |
| 5:1 | 3.8 | 2.5% |
| 8:1 | 5.5 | 8.1% |
| 10:1 | 6.2 | 15.3% |
Note: This is example data and will vary depending on the specific antibody and reaction conditions.
Table 2: Influence of pH on Lysine Conjugation Efficiency
| Reaction pH | Average DAR (RPLC-MS) | % Unconjugated Antibody |
| 7.0 | 1.5 | 45% |
| 7.5 | 2.8 | 15% |
| 8.0 | 3.9 | 5% |
| 8.5 | 4.1 | < 5% |
Note: This is example data and will vary depending on the specific antibody and reaction conditions.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for common conjugation issues.
Caption: Mechanism of action for a Val-Cit-PABC-MMAE ADC.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Hydrophobicity of Ac-Lys-Val-Cit-PABC-MMAE ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hydrophobicity of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary contributors to the hydrophobicity of this compound ADCs?
A1: The hydrophobicity of these ADCs primarily stems from the cytotoxic payload, monomethyl auristatin E (MMAE), and the linker system.[1][2][3] The p-aminobenzyl carbamate (B1207046) (PABC) component of the Val-Cit linker, in particular, contributes to its hydrophobic nature.[2] The overall hydrophobicity of the ADC is often proportional to the drug-to-antibody ratio (DAR), with higher DARs leading to increased hydrophobicity.[1][4]
Q2: What are the common consequences of high ADC hydrophobicity?
A2: High hydrophobicity in this compound ADCs can lead to several challenges during development and in vivo application. These include:
-
Aggregation: Increased hydrophobicity is a major driver of protein aggregation, which can lead to manufacturing difficulties, reduced product yield, and potential immunogenicity.[5][6][7][8]
-
Poor Pharmacokinetics: Hydrophobic ADCs, especially those with high DARs, tend to be cleared more rapidly from circulation, leading to reduced exposure and a narrower therapeutic index.[1][4][9]
-
Reduced Solubility and Stability: The hydrophobic nature of the payload can decrease the overall solubility and conformational stability of the ADC.[7][10][11]
-
Off-Target Toxicity: Increased non-specific binding and uptake by organs like the liver can occur with more hydrophobic ADCs.[4]
Q3: How does the drug-to-antibody ratio (DAR) affect the hydrophobicity and performance of vc-MMAE ADCs?
A3: The DAR is a critical parameter influencing ADC performance. While a higher DAR increases the in vitro potency, it also significantly increases the ADC's overall hydrophobicity.[1][4][12] This heightened hydrophobicity in high-DAR ADCs (e.g., DAR 8) can lead to faster plasma clearance and a lower therapeutic index compared to ADCs with lower DARs (e.g., DAR 2 or 4).[1][13] Therefore, optimizing the DAR is a crucial step in balancing efficacy and safety.
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
This is a common issue driven by the increased hydrophobicity of the ADC compared to the parent antibody.
Potential Causes:
-
High Hydrophobicity of Payload-Linker: The inherent hydrophobicity of the MMAE payload and the vc-PABC linker system is a primary cause.[2][6]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs lead to more hydrophobic molecules on the antibody surface, increasing the propensity for aggregation.[2]
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high salt concentrations, and the presence of organic solvents used to dissolve the payload-linker can promote aggregation.[6]
Troubleshooting Workflow for ADC Aggregation
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Immunogenicity of ADCs with Ac-Lys-Val-Cit-PABC-MMAE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during experiments with antibody-drug conjugates (ADCs) featuring the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the main components of the this compound ADC that can contribute to immunogenicity?
A1: Any part of the ADC can potentially elicit an immune response. The main components of concern are:
-
Monoclonal Antibody (mAb): Non-human or chimeric antibodies are more likely to be immunogenic. Even humanized or fully human antibodies can contain immunogenic epitopes.
-
Linker (Ac-Lys-Val-Cit-PABC): The linker, or neo-epitopes created by its conjugation to the antibody and payload, can be recognized as foreign by the immune system.[1]
-
Payload (MMAE): The cytotoxic payload, monomethyl auristatin E (MMAE), can act as a hapten, becoming immunogenic when conjugated to the larger antibody carrier.[1]
Q2: What is the typical immunogenicity profile observed for ADCs using the vc-MMAE linker-payload?
A2: Clinical data from multiple studies involving vc-MMAE ADCs indicate that the incidence of anti-drug antibodies (ADAs) generally falls within the range reported for therapeutic monoclonal antibodies.[2][3] A significant finding is that in most patients, the ADA response is primarily directed against the mAb component of the ADC, rather than the linker or payload.[2][3] This suggests that the hapten-like structure of the vc-MMAE component plays a minimal role in the overall immunogenicity of these ADCs in many cases.[4]
Q3: How can the drug-to-antibody ratio (DAR) affect the immunogenicity of a vc-MMAE ADC?
A3: The drug-to-antibody ratio is a critical parameter influencing the ADC's properties. Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to aggregation, which is a known risk factor for immunogenicity. Additionally, ADCs with higher DARs may exhibit faster plasma clearance and a lower maximum tolerated dose.[5] Optimizing the DAR is crucial; studies have shown that a lower drug loading (e.g., DAR of 2 or 4) can improve the therapeutic index compared to a higher loading (e.g., DAR of 8).[5] Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR.[6]
Q4: What are the primary strategies to reduce the immunogenicity of our vc-MMAE ADC?
A4: A multi-pronged approach is recommended:
-
Antibody Deimmunization: Utilize fully human or humanized antibodies. Computational and experimental methods can be used to identify and remove potential T-cell and B-cell epitopes from the antibody sequence.[7][8][9]
-
Linker-Payload Modification: While the vc-MMAE linker is widely used, subtle modifications can be explored. This includes introducing chemical changes to the linker to enhance its stability in plasma, which may reduce the premature release of the payload.[10][11] Developing more hydrophilic linkers can also mitigate aggregation-related immunogenicity.[12]
-
Payload Engineering: Novel auristatin derivatives with improved properties are being developed.[13] Another strategy is the co-administration of a payload-binding Fab fragment that sequesters free, unconjugated MMAE in circulation, thereby reducing off-target toxicity that could contribute to an immune response.[14]
-
DAR Optimization: Carefully select the DAR to balance potency with a favorable safety and pharmacokinetic profile.[5][6]
Troubleshooting Guides
This section provides guidance on common issues encountered during the immunogenicity assessment of vc-MMAE ADCs.
Issue 1: High background or false positives in Anti-Drug Antibody (ADA) screening assay (Bridging ELISA)
| Potential Cause | Troubleshooting Steps |
| Non-specific binding | Optimize blocking buffer (e.g., try different blocking agents, increase concentration or incubation time). Increase the number of wash steps and/or the salt concentration in the wash buffer to reduce weak, off-target interactions.[15] |
| Poor reagent quality | Ensure all reagents, including the conjugated ADC used for capture and detection, are of high quality and have been stored correctly. Use a new batch or lot of reagents if aggregation is suspected.[15] |
| Matrix effects | Test different sample dilutions to minimize interference from components in the serum or plasma.[15] |
| Incorrect incubation times/temperatures | Adhere strictly to the optimized protocol for incubation times and temperatures.[15] |
Issue 2: Inconsistent or weak signal in ADA screening assay
| Potential Cause | Troubleshooting Steps |
| Suboptimal reagent concentration | Titrate the capture and detection reagents (biotinylated and HRP-labeled ADC) to determine the optimal concentrations. |
| Inefficient antibody labeling | Verify the conjugation efficiency of biotin (B1667282) and HRP to the ADC. Strictly follow labeling instructions and avoid substances that interfere with the reaction.[15] |
| Insufficient incubation time | Ensure adequate incubation times for each step as per the validated protocol. |
| Improper plate coating | Consider longer coating times, different coating buffers, or higher concentrations of the capture reagent.[15] |
Issue 3: Difficulty in determining the domain specificity of the ADA response
| Potential Cause | Troubleshooting Steps |
| Lack of appropriate competitor reagents | For the confirmatory and characterization steps, use the unconjugated mAb, a linker-drug conjugate, and potentially the free payload as competitors in the bridging ELISA to determine the target of the ADAs. |
| Insufficient assay sensitivity | Optimize the confirmatory assay to ensure that a sufficient signal reduction can be observed upon competition. |
| Complex immune response | The ADA response may be polyclonal, with antibodies targeting multiple domains. Analyze the competition data carefully to identify the predominant specificity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of vc-MMAE ADCs.
Table 1: Clinical Immunogenicity of Eight vc-MMAE ADCs [2][3]
| ADC | Indication | Number of Patients | ADA Incidence (%) | ADA Specificity (Predominantly against) |
| A | Solid Tumors | 59 | 1.7 | mAb |
| B | Solid Tumors | 28 | 0 | - |
| C | Non-Hodgkin Lymphoma | 73 | 1.4 | mAb |
| D | Solid Tumors | 48 | 2.1 | mAb |
| E | Ovarian Cancer | 87 | 31.0 | mAb |
| F | Solid Tumors | 53 | 35.8 | mAb |
| G | Lung Cancer | 67 | 16.4 | mAb |
| H | Solid Tumors | 31 | 0 | - |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on In Vivo Antitumor Activity [5]
| ADC Construct (cAC10-vc-MMAE) | DAR | In Vivo Antitumor Activity (at equal mAb dose) |
| E2 | 2 | Active, but required higher doses |
| E4 | 4 | Comparable to E8 |
| E8 | 8 | Potent |
Experimental Protocols
Protocol: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol provides a general framework for a bridging ELISA to screen for ADAs.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated ADC
-
Horseradish Peroxidase (HRP)-labeled ADC
-
Patient/animal serum samples
-
Positive and negative control sera
-
Wash Buffer (e.g., PBST)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Capture: Add 100 µL of biotinylated ADC (at a pre-determined optimal concentration) to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature.[16]
-
Wash: Wash the plate three times with Wash Buffer.[16]
-
Blocking: Add 200 µL of Assay Diluent to each well and incubate for 1 hour to block non-specific binding sites.
-
Wash: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples (patient, positive control, negative control) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of HRP-labeled ADC (at a pre-determined optimal concentration) to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm.
For Confirmatory/Domain Specificity Assay: Before the "Sample Incubation" step, pre-incubate the serum samples with an excess of unconjugated ADC (for confirmation), the unconjugated mAb, or the linker-payload to identify the specific domain targeted by the ADAs.
Protocol: T-Cell Proliferation Assay
This assay assesses the potential of an ADC to induce a T-cell-dependent immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete RPMI medium
-
Test ADC, negative control (unconjugated mAb), positive control (e.g., KLH)
-
96-well U-bottom plates
-
Flow cytometer
-
Antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label with CFSE: Label the PBMCs with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.
-
Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Stimulation: Add the test ADC, negative control, and positive control to the wells at various concentrations. Culture the cells for 6-7 days at 37°C, 5% CO₂.
-
Staining: After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD4+ T-cell population and analyze the CFSE fluorescence histogram. A decrease in CFSE intensity indicates cell proliferation. The percentage of proliferating cells can be quantified.
Visualizations
Caption: T-cell dependent immunogenicity pathway for ADCs.
Caption: Tiered approach for ADC immunogenicity testing.
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nibn.co.il [nibn.co.il]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
mitigating the bystander effect in healthy tissues
Welcome to the Technical Support Center for Mitigating the Bystander Effect in Healthy Tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for studying and mitigating the detrimental effects of bystander signaling on healthy cells during therapeutic interventions.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of healthy tissues?
The bystander effect is a phenomenon where cells that are not directly damaged by a therapeutic agent (like radiation or a chemotherapy drug) exhibit signs of damage, such as DNA breaks, apoptosis, or senescence, after receiving signals from nearby treated cells.[1][2] While this can enhance the killing of cancer cells, it poses a significant risk to surrounding healthy tissues, potentially leading to unwanted side effects and long-term complications.[3][4] The primary goal is to protect normal tissue from these off-target effects without compromising the therapy's efficacy against the tumor.[1]
Q2: What are the principal mechanisms that transmit bystander signals to healthy cells?
Bystander signaling is primarily mediated through two interconnected pathways:
-
Gap Junction Intercellular Communication (GJIC): Direct cell-to-cell channels formed by connexin proteins allow the passage of small molecules (<1.2 kDa), including ions (e.g., Ca²⁺) and second messengers, from a damaged cell to its healthy neighbors.[5][6] This direct communication can propagate death signals efficiently through a tissue.
-
Soluble Factor Secretion: Damaged cells release a variety of signaling molecules into the extracellular environment.[1] These factors can diffuse and act on nearby (paracrine signaling) or distant healthy cells. Key mediators include reactive oxygen and nitrogen species (ROS/RNS), cytokines (e.g., IL-6, IL-8, IL-33), and growth factors like TGF-β1.[7][8][9]
Q3: What are the most common experimental models to study the bystander effect in vitro?
The most common in vitro models are:
-
Co-culture Assays: Directly damaged or "producer" cells are cultured together with "bystander" or "reporter" cells. This setup allows for the study of both GJIC and soluble factor-mediated effects.[5][10]
-
Conditioned Medium Transfer Assays: Medium is harvested from treated cells and transferred to a separate culture of untreated bystander cells. This method specifically isolates the effects of stable, secreted soluble factors.[5][11]
-
Transwell Assays: Producer and bystander cells are cultured in the same well but are separated by a microporous membrane. This allows the free passage of soluble factors but prevents direct cell-to-cell contact, thereby isolating paracrine signaling.[11]
Q4: What are the primary strategies for ?
Mitigation strategies aim to interrupt the transmission of damaging signals. The main approaches include:
-
Inhibition of Gap Junctions: Pharmacological agents like carbenoxolone (B1668346) (CBX), lindane, and octanol (B41247) can block GJIC, preventing the cell-to-cell transfer of toxic signals.[12][13][14]
-
Scavenging of Reactive Species: Antioxidants such as N-acetyl-L-cysteine (NAC) and dimethyl sulfoxide (B87167) (DMSO) can neutralize ROS and RNS, which are key soluble mediators of bystander damage.[3][12]
-
Targeting Signaling Pathways: Inhibitors of key signaling nodes, such as the COX-2/MAPK pathway (e.g., with NS-398 or PD 98059) or TGF-β signaling, can block the intracellular response of bystander cells to the damaging signals.[1][3][15]
Troubleshooting Experimental Assays
This guide addresses common issues encountered during in vitro bystander effect experiments.
| Problem | Possible Cause | Solution | Reference |
| Co-Culture Assays | |||
| High variability in bystander cell death between replicate wells. | 1. Inconsistent cell seeding density.2. Uneven distribution of producer and bystander cells.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension. Use an automated cell counter and calibrated pipettes.2. After seeding, gently swirl the plate to ensure even distribution.3. Avoid using the outermost wells; fill them with sterile PBS to create a humidity barrier. | [5] |
| No significant bystander killing is observed. | 1. Inefficient damage to producer cells.2. Bystander cells are resistant to the cytotoxic signals.3. Insufficient co-culture time.4. Lack of functional gap junctions or relevant receptors. | 1. Verify the efficacy of your primary treatment (e.g., radiation dose, drug concentration) on the producer cells alone.2. Confirm the sensitivity of the bystander cells to the specific cytotoxic agent in a separate experiment.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration.4. Assess GJIC with a dye transfer assay. Verify receptor expression on bystander cells via Western blot or flow cytometry. | [5] |
| Conditioned Medium Transfer Assays | |||
| Inconsistent results between different experiments. | 1. Variability in the production of bystander factors.2. Degradation of soluble factors during storage.3. Dilution of active factors below the effective concentration. | 1. Standardize conditions for generating the conditioned medium (cell density, treatment dose/duration, medium volume).2. Use conditioned medium immediately. If storage is needed, aliquot and store at -80°C to minimize freeze-thaw cycles.3. Avoid diluting the conditioned medium if possible. If necessary, perform a dilution series to find the optimal concentration. | [5] |
| Gap Junction (Dye Transfer) Assays | |||
| High background fluorescence with Calcein AM. | 1. Spontaneous hydrolysis of Calcein AM.2. Incomplete removal of excess dye.3. "Leaky" cell lines. | 1. Prepare Calcein AM working solution fresh for each experiment and protect it from light.2. Increase the number of gentle washes after loading donor cells.3. Minimize incubation times with the dye and during the co-culture period. | [5] |
| γH2AX Foci Staining | |||
| Weak or no γH2AX signal. | 1. Ineffective primary antibody.2. Insufficient DNA damage.3. Incorrect timing of cell fixation. | 1. Validate the primary antibody and use a positive control (e.g., cells treated with a known DNA damaging agent).2. Confirm that the initial treatment is causing double-strand breaks.3. Fix cells at the optimal time post-treatment (e.g., 30 minutes to 4 hours for peak signal). | [2][16] |
| High, non-specific background staining. | 1. Insufficient blocking.2. Secondary antibody is binding non-specifically.3. Over-fixation of tissues. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).2. Run a control without the primary antibody.3. Optimize fixation time and conditions. | [16] |
Quantitative Data on Bystander Effect Mitigation
The following tables summarize quantitative data from studies investigating strategies to reduce the bystander effect.
Table 1: Efficacy of Gap Junction Inhibitors
| Inhibitor | Concentration | Cell Line / Model | Endpoint Measured | % Reduction in Bystander Effect | Reference |
| Octanol | 1 mM | 661W Photoreceptors | Apoptosis (SYTOX staining) | Significant decrease in bystander apoptosis | [14] |
| Quinine | 50 µM | 661W Photoreceptors | Apoptosis (SYTOX staining) | Significant decrease in bystander apoptosis | [14] |
| Meclofenamic Acid | 100 µM | 661W Photoreceptors | Apoptosis (SYTOX staining) | Significant decrease in bystander apoptosis | [14] |
| Lindane | 30 µM | V79 cells (3D model) | Cell Survival | ~50% protection of bystander cells | [12] |
| Carbenoxolone (CBX) | 100 µM | Endothelial Cells | Ca²⁺ Wave Propagation Speed | >70% reduction | [13] |
Table 2: Efficacy of ROS/RNS Scavengers and Signaling Inhibitors
| Inhibitor/Scavenger | Concentration | Cell Line / Model | Endpoint Measured | % Reduction in Bystander Effect | Reference |
| Dimethyl Sulfoxide (DMSO) | 700 mM | V79 cells (3D model) | Cell Survival | ~30% protection of bystander cells | [12] |
| L-NIO (NOS inhibitor) | 500 µM | Endothelial Cells | Nitric Oxide (NO) Signal | >70% reduction | [13] |
| N-acetyl-L-cysteine (NAC) | Not specified | Human breast cancer cells | DNA Damage (γH2AX foci) | Significant attenuation of DNA damage | [3] |
| PD 98059 (MEK-ERK inhibitor) | 25 µM | Human fibroblasts | Micronucleus Formation | Almost complete inhibition | [1] |
| Anti-TGF-β1 Antibody | Not specified | T98G Glioma Cells | Nitric Oxide (NO) Production | Significant inhibition | [8] |
Visualizations: Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Conditioned Medium Transfer Assay for Bystander Effect
This protocol is used to assess the impact of soluble factors released by treated cells on bystander cells.
Materials:
-
Producer and bystander cell lines
-
Complete culture medium
-
Treatment agent (e.g., radiation source, chemotherapeutic drug)
-
Sterile centrifuge tubes and filters (0.22 µm)
-
Multi-well plates (e.g., 96-well) for bystander cell culture
-
Reagents for endpoint analysis (e.g., CellTiter-Glo® for viability, Caspase-Glo® for apoptosis)
Procedure:
-
Prepare Producer Cells: Seed producer cells in a T-75 flask or 10 cm dish and grow to ~80% confluency.
-
Treatment: Treat the producer cells with the desired agent (e.g., irradiate with 2 Gy or add a cytotoxic drug). Include an untreated control flask.
-
Generate Conditioned Medium: Incubate the treated cells for a predetermined period (e.g., 24 hours) to allow for the accumulation of bystander factors in the medium.
-
Harvest Conditioned Medium: Carefully collect the supernatant (medium) from the treated and control flasks into sterile centrifuge tubes.
-
Clarify Medium: Centrifuge the collected medium at 400 x g for 5 minutes to pellet any detached cells or debris.[11]
-
Sterilize Medium: Filter the supernatant through a 0.22 µm sterile filter to ensure no cells are transferred. This is your conditioned medium (CM).
-
Prepare Bystander Cells: One day prior, seed the bystander cells in a 96-well plate at a density that allows for growth over the assay period.
-
Apply Conditioned Medium: Remove the existing medium from the bystander cells and replace it with the harvested CM (from both treated and control producer cells).
-
Incubation: Incubate the bystander cells for 24-72 hours.
-
Endpoint Analysis: Measure the desired endpoint (e.g., cell viability, apoptosis, DNA damage) according to the manufacturer's protocol for your chosen assay. Compare the effect of CM from treated cells to CM from control cells.
Protocol 2: Gap Junction Intercellular Communication (GJIC) Dye Transfer Assay
This assay assesses the functionality of gap junctions by monitoring the transfer of a fluorescent dye between cells.[6]
Materials:
-
Calcein AM (cell-permeant, becomes fluorescent in live cells)
-
DiI or DiD (lipophilic membrane stain, does not pass through gap junctions)
-
Donor and acceptor cell lines
-
Fluorescence microscope or flow cytometer
-
Complete culture medium and PBS
Procedure:
-
Prepare Donor Cells: Harvest and resuspend the donor cell population. Add Calcein AM to a final concentration of 10 µM and incubate at 37°C for 10-15 minutes. This will label the cytoplasm green.
-
Prepare Acceptor Cells: Harvest and resuspend the acceptor cell population. Add DiI to a final concentration of 2.5 µM and incubate similarly. This will label the cell membrane red.
-
Wash Cells: After incubation, wash both cell populations three times with sterile PBS to remove excess dye.
-
Co-culture: Mix the labeled donor and acceptor cells at a 1:1 ratio and plate them in a multi-well plate or on a glass-bottom dish. Allow them to adhere and form junctions.
-
Incubation for Dye Transfer: Incubate the co-culture for 2-4 hours to allow for the transfer of Calcein from donor to acceptor cells.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. Acceptor cells that are in contact with donor cells and have functional gap junctions will appear dual-positive (red membrane and green cytoplasm).
-
Flow Cytometry (Quantitative): Harvest the co-cultured cells and analyze using a flow cytometer. Quantify the percentage of DiI-positive cells that have also become Calcein-positive. This percentage represents the extent of GJIC.[5]
-
Protocol 3: Clonogenic Survival Assay for Bystander Cytotoxicity
This assay measures the ability of single cells to proliferate and form colonies after exposure to bystander signals, providing a measure of long-term cell survival.[17][18]
Materials:
-
Producer and bystander cell lines
-
6-well or 10 cm culture plates
-
Treatment agent
-
Conditioned medium (prepared as in Protocol 1)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Prepare Bystander Cells: Harvest and count bystander cells, preparing a single-cell suspension.
-
Cell Seeding: Perform serial dilutions and seed a precise, low number of bystander cells (e.g., 200-1000 cells) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity.
-
Apply Bystander Stimulus: Replace the standard medium with conditioned medium (from treated and control producer cells) 24 hours after seeding.
-
Incubation: Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 7-14 days, or until visible colonies (typically >50 cells) have formed.
-
Fix and Stain Colonies:
-
Aspirate the medium and gently wash the plates with PBS.
-
Add a fixative (e.g., 10% formalin or ice-cold methanol) for 10-15 minutes.
-
Remove the fixative and add crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Count Colonies: Count the number of colonies in each well.
-
Calculate Surviving Fraction: The surviving fraction is calculated as: (Number of colonies formed after treatment / Number of cells seeded) / (Number of colonies formed in control / Number of cells seeded). A decrease in the surviving fraction for cells treated with conditioned medium from damaged cells indicates bystander-induced cytotoxicity.
Disclaimer: This technical support center provides generalized information and protocols. Researchers should optimize all experimental conditions, including cell seeding densities, reagent concentrations, and incubation times, for their specific cell lines and experimental systems.
References
- 1. Frontiers | Radiation-induced bystander effect and its clinical implications [frontiersin.org]
- 2. Bystander Response Following High-Dose X-irradiation; Time-dependent Nature of GammaH2AX Foci and Cell Death Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bystander Effect: Recent Developments and Implications for Understanding the Dose Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiation-induced bystander signaling pathways in human fibroblasts: a role for interleukin-33 in the signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of TGF-β1 and nitric oxide in the bystander response of irradiated glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species and nitric oxide signaling in bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Supernatant Transfer Assay and Transwell® Assay [protocols.io]
- 12. Free Radical-Initiated and Gap Junction-Mediated Bystander Effect due to Nonuniform Distribution of Incorporated Radioactivity in a Three-Dimensional Tissue Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical role of gap junction communication, calcium and nitric oxide signaling in bystander responses to focal photodynamic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Clonogenic assay to measure bystander cytotoxicity of targeted alpha-particle therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac-Lys-Val-Cit-PABC-MMAE ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs) and strategies to improve their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the poor pharmacokinetic profile of Val-Cit-MMAE ADCs?
A1: The primary factors influencing the pharmacokinetic profile of Val-Cit-MMAE ADCs include:
-
Linker Instability: The valine-citrulline (Val-Cit) linker is susceptible to premature cleavage in the systemic circulation, particularly in mouse models, leading to off-target release of the cytotoxic payload.[1] This premature cleavage can also be mediated by human neutrophil elastase, raising concerns about potential off-target toxicities.[2][3][4][5]
-
Hydrophobicity: The this compound linker-drug is inherently hydrophobic. Increased hydrophobicity of the ADC can lead to aggregation and accelerated clearance from circulation, primarily through uptake by the liver.[1][6]
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can enhance potency, it also increases the overall hydrophobicity of the ADC. This often results in faster clearance, lower tolerability, and a narrower therapeutic index.[7][8][9] ADCs with a high DAR (e.g., 8 or more) have been shown to have significantly higher clearance rates compared to those with lower DARs (e.g., 2 or 4).[7][10]
Q2: How can we improve the stability of the Val-Cit linker in preclinical mouse models?
A2: A common issue in preclinical studies is the rapid cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c), an enzyme not present in human plasma.[1][11] To address this, consider the following strategies:
-
Linker Modification: Incorporating a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker has been demonstrated to significantly enhance stability in mouse plasma by reducing susceptibility to Ces1c cleavage.[1][12]
-
Alternative Dipeptides: Exploring alternative dipeptide linkers, such as valine-alanine (Val-Ala), which is less hydrophobic than Val-Cit, can also improve plasma stability.[1]
Q3: What are the analytical methods recommended for characterizing the pharmacokinetic properties of our ADC?
A3: A comprehensive pharmacokinetic characterization of an ADC involves quantifying three key components in biological matrices:
-
Total Antibody: Measures all antibody species, conjugated and unconjugated.
-
Antibody-Conjugated MMAE (acMMAE): Represents the intact ADC.
-
Unconjugated (Free) MMAE: Quantifies the prematurely released cytotoxic payload.[13]
Commonly used bioanalytical methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and high-throughput method for quantifying total antibody and acMMAE.[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides detailed information and is highly sensitive for quantifying both the antibody and the unconjugated cytotoxic drug.[14]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the ADC's pharmacokinetic profile?
A4: The DAR is a critical parameter that significantly influences the PK of ADCs. Generally, a higher DAR leads to:
-
Increased Hydrophobicity: This can result in a greater propensity for aggregation and faster clearance.[7][8]
-
Accelerated Clearance: Studies have shown that ADCs with higher DAR values have a faster systemic clearance and a shorter half-life.[7][9][10]
-
Lower Tolerability: Higher DAR ADCs are often associated with lower tolerability and a narrower therapeutic index.[7][9]
Optimizing the DAR is crucial to strike a balance between potency and a favorable pharmacokinetic profile. A DAR of 3-4 is often considered a good balance for maytansinoid ADCs.[9]
Troubleshooting Guides
Issue 1: Rapid Clearance and Poor Exposure of the ADC in a Mouse Xenograft Model
Possible Causes:
-
Linker Instability in Mouse Plasma: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1][11]
-
High Hydrophobicity: The linker-payload combination can increase the ADC's hydrophobicity, leading to rapid clearance by the liver.[1]
-
High Drug-to-Antibody Ratio (DAR): A high DAR increases hydrophobicity and can accelerate clearance.[1]
-
Aggregation: Increased hydrophobicity can lead to the formation of aggregates, which are rapidly cleared from circulation.
Troubleshooting Strategies:
-
Assess Linker Stability:
-
Experiment: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma.
-
Expected Outcome: A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.
-
-
Modify the Linker:
-
Reduce Hydrophobicity:
-
Action 1: Switch to a more hydrophilic linker, such as the Val-Ala linker.[1]
-
Action 2: Incorporate hydrophilic spacers, like polyethylene (B3416737) glycol (PEG), into the linker design.[17]
-
Action 3: If possible, select a less hydrophobic cytotoxic payload.[1]
-
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
Characterize Aggregation:
-
Experiment: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.
-
Action: If aggregation is high, consider formulation development to identify buffer conditions that minimize aggregation.
-
Issue 2: High Levels of ADC Aggregation Detected
Possible Causes:
-
Hydrophobicity of the Linker-Payload: The Val-Cit-PABC-MMAE construct is hydrophobic and can promote self-association of ADC molecules.
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity and the likelihood of aggregation.[1]
-
Inappropriate Formulation: The buffer conditions (e.g., pH, excipients) may not be optimal for maintaining ADC stability.
Troubleshooting Strategies:
-
Quantify Aggregation:
-
Experiment: Perform size-exclusion chromatography (SEC) to determine the percentage of aggregates.
-
-
Reduce Hydrophobicity:
-
Optimize the DAR:
-
Action: Produce ADCs with a lower average DAR and characterize the impact on aggregation and efficacy.
-
-
Formulation Development:
-
Action: Screen different buffer formulations by varying pH and including excipients known to reduce protein aggregation.
-
Issue 3: Concerns about Off-Target Toxicity
Possible Causes:
-
Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of free MMAE in the bloodstream.[2][3][4][5] This can cause damage to healthy cells, particularly hematopoietic cells, leading to toxicities like neutropenia.[3][5]
-
"Bystander Effect" in Healthy Tissues: If the membrane-permeable MMAE is released prematurely, it can diffuse into and kill healthy bystander cells.
Mitigation Strategies:
-
Enhance Linker Stability:
-
Action: Employ more stable linkers, such as the Glu-Val-Cit tripeptide linker, which has shown increased resistance to cleavage by non-target proteases.[18]
-
-
Payload Selection:
-
Action: For applications where a bystander effect is not desired or to limit off-target effects, consider a less membrane-permeable payload.
-
-
Consider Non-Cleavable Linkers:
-
Action: If compatible with the mechanism of action of the payload, a non-cleavable linker can be used. These linkers release the payload only after the lysosomal degradation of the antibody, minimizing off-target release.
-
Data Presentation
Table 1: Impact of Linker Modification on ADC Stability in Mouse Plasma
| Linker | Relative Stability in Mouse Plasma (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [12] |
| Glu-Val-Cit | Significantly Increased | [12] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Clearance
| ADC | Average DAR | Clearance (Relative to Low DAR ADC) | Reference |
| Anti-CD30-vc-MMAE | 2 or 4 | 1x | [7] |
| Anti-CD30-vc-MMAE | 8 | 3-4x Higher | [7][10] |
| Maytansinoid ADC | < 6 | 1x | [8][9] |
| Maytansinoid ADC | 9-10 | ~5x Higher | [8][9] |
Table 3: Comparative Pharmacokinetic Parameters of Clinically Approved vc-MMAE ADCs
| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Reference |
| Antibody-Conjugated MMAE (acMMAE) | [13] | ||
| Cmax (µg/mL) | ~30 | ~30 | [13] |
| AUC (µg*day/mL) | ~100 | ~100 | [13] |
| t1/2 (days) | ~4-6 | ~6-8 | [13] |
| Total Antibody | [13] | ||
| t1/2 (days) | ~20 | ~12 | [13] |
| Unconjugated MMAE | [13] | ||
| Cmax (ng/mL) | ~5 | ~4 | [13] |
| Tmax (days) | ~2 | ~2 | [13] |
Note: Values are approximate and can vary depending on the specific study and patient population.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., mouse, rat, monkey, human).
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in plasma from the desired species.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Processing: At each time point, immediately stop the reaction by adding 3 volumes of a cold protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard) to the plasma aliquot.
-
Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis:
-
Analyze the supernatant for the released payload using a validated LC-MS/MS method.
-
Alternatively, analyze the intact ADC in the plasma samples using an appropriate method like ELISA or Hydrophobic Interaction Chromatography (HIC).[1]
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of the released payload against time.
-
Calculate the half-life (t½) of the ADC in the plasma of each species. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like Ces1c.[1]
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Methodology:
-
System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector. A bio-inert system is recommended to prevent sample adsorption.[19]
-
Column: Select a size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[20]
-
Mobile Phase: An aqueous mobile phase is typically used. For hydrophobic ADCs, the addition of an organic modifier (e.g., 15% isopropanol (B130326) or acetonitrile) may be necessary to prevent non-specific interactions with the stationary phase and improve peak shape.[19][20]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregation.
Visualizations
Caption: Workflow for preclinical pharmacokinetic assessment of an ADC.
Caption: Signaling pathway of MMAE from ADC internalization to apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protease-sensitive Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 17. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 18. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
Technical Support Center: Scaling Up Ac-Lys-Val-Cit-PABC-MMAE ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up this compound ADC production?
Scaling up the production of this compound ADCs presents several challenges rooted in the complexity of these molecules.[1][2][3][4][5] Key difficulties include:
-
Maintaining a consistent Drug-to-Antibody Ratio (DAR): Achieving a specific and narrow DAR distribution is crucial for the ADC's efficacy and safety.[6][][8] Variations in reaction conditions can lead to either under-conjugation, reducing potency, or over-conjugation, which can increase toxicity and aggregation.[6][]
-
Controlling Aggregation: The hydrophobic nature of the MMAE payload and the linker can induce the ADC to aggregate.[9][10][11][12][13] Aggregation is a critical quality attribute to control as it can impact efficacy, safety, and stability.[13][14]
-
Ensuring Efficient and Scalable Purification: The purification process must effectively remove unreacted antibody, free drug-linker, residual solvents, and aggregates.[11][15] Standard purification methods may need significant optimization for larger scales.[11]
-
Formulation and Long-Term Stability: ADCs are often less stable than their parent monoclonal antibodies (mAbs) and are susceptible to degradation through aggregation or deconjugation.[2][16][17] Developing a stable formulation, often requiring lyophilization, is critical for ensuring shelf-life.[2][16][17][18][19]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for vc-MMAE ADCs and why is it important?
For most vc-MMAE ADCs, the target average DAR is typically between 2 and 4.[] This range is considered optimal to balance therapeutic efficacy with potential toxicity and manufacturing challenges.[6][8] The DAR is a critical quality attribute because it directly influences the ADC's potency and therapeutic index.[8] Inconsistent DAR can lead to variability in clinical outcomes.[6]
Q3: Why is aggregation a significant concern for this compound ADCs?
Aggregation is a major concern due to the hydrophobicity of the MMAE payload.[9][10][11] When multiple hydrophobic drug-linkers are attached to the antibody, they can create hydrophobic patches on the protein surface, leading to self-association and aggregation.[11][12] Aggregates can reduce the therapeutic efficacy of the ADC and have the potential to be immunogenic in patients.[13]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: My average DAR is consistently below the target range (e.g., <3.5). What are the potential causes and how can I increase it?
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Antibody Reduction | Verify Reduction Efficiency: Use Ellman's reagent to quantify the number of free sulfhydryl groups per antibody after the reduction step. An insufficient number of free thiols will directly lead to a lower DAR. Optimize Reduction Conditions: Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Optimize the incubation time and temperature. Be cautious, as over-reduction can lead to antibody fragmentation and aggregation. |
| Drug-Linker Instability/Degradation | Use Freshly Prepared Drug-Linker: The maleimide (B117702) group on the linker is susceptible to hydrolysis. Ensure that the drug-linker solution is prepared fresh before each conjugation reaction. Control pH: Maintain the pH of the conjugation reaction between 6.5 and 7.5 for optimal maleimide-thiol reaction. pH values outside this range can increase the rate of maleimide hydrolysis.[1] |
| Insufficient Molar Excess of Drug-Linker | Increase Drug-Linker Ratio: Systematically increase the molar ratio of the this compound to the antibody in small increments. Monitor the impact on DAR and aggregation levels. |
| Suboptimal Reaction Kinetics | Optimize Reaction Time and Temperature: While the maleimide-thiol reaction is generally fast, ensure sufficient reaction time (e.g., 1-2 hours). The reaction can be performed at room temperature or 4°C. Lower temperatures may require longer reaction times but can help to minimize aggregation.[20] |
| Inaccurate Concentration Measurements | Verify Protein and Drug-Linker Concentrations: Use accurate methods to determine the concentrations of your antibody and drug-linker stock solutions. Inaccuracies in these initial measurements will lead to incorrect molar ratios in the conjugation reaction. |
Issue 2: High Levels of Aggregation
Question: I am observing a high percentage of aggregates (>5%) in my ADC product by SEC analysis. What are the common causes and how can I mitigate this?
| Potential Cause | Troubleshooting Steps & Solutions |
| High DAR | Optimize DAR: A higher DAR increases the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[6][9] If aggregation is an issue, consider targeting a slightly lower average DAR (e.g., 3.5 instead of 4). |
| Hydrophobic Nature of the Payload/Linker | Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants like polysorbate 20/80, sugars, or amino acids) to identify a formulation that minimizes aggregation.[12] Immobilization during Conjugation: Consider immobilizing the antibody on a solid support during the conjugation reaction to prevent intermolecular interactions that lead to aggregation.[12] |
| Unfavorable Conjugation Conditions | Control pH: Avoid pH values near the isoelectric point (pI) of the antibody during conjugation, as this can reduce solubility and promote aggregation.[12] Minimize Organic Solvent: While a co-solvent like DMSO is often necessary to dissolve the drug-linker, use the minimum amount required. High concentrations of organic solvents can denature the antibody and cause aggregation.[12] Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[20] |
| Shear Stress During Processing | Gentle Mixing: Use gentle mixing methods during conjugation and subsequent purification steps. Avoid vigorous stirring or vortexing. Optimize TFF Parameters: During tangential flow filtration, use optimal feed flow rates and transmembrane pressures to minimize shear stress on the ADC.[21] |
| Freeze-Thaw Cycles | Controlled Freezing and Thawing: If the ADC needs to be frozen, use a controlled-rate freezer to minimize cryo-concentration effects that can lead to aggregation.[17] Avoid multiple freeze-thaw cycles.[13] |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol outlines a general method for determining the drug-to-antibody ratio of a vc-MMAE ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the column temperature to 25-30°C.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the UV detector to 280 nm.
-
-
Injection and Gradient:
-
Inject 10-20 µL of the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)-HPLC
This protocol provides a general method for quantifying aggregates in an ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
HPLC Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the column temperature to 25°C.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the UV detector to 280 nm.
-
-
Injection and Isocratic Elution:
-
Inject 10-20 µL of the prepared ADC sample.
-
Run the mobile phase isocratically for 15-20 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments. Aggregates will elute first, followed by the monomer, and then fragments.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Quantitative Data Summary
| Parameter | Typical Target Range/Value | Analytical Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, RP-HPLC-MS |
| High Molecular Weight Species (Aggregates) | < 5% (ideally < 2%) | SEC-HPLC |
| Purity (Monomer) | > 95% | SEC-HPLC |
| Residual Free Drug-Linker | < 1 µg/mg of ADC | RP-HPLC, ELISA |
| Antibody Concentration for Conjugation | 5 - 20 mg/mL | UV-Vis (A280) |
| Molar Ratio of Reducing Agent to mAb | 2-5 fold molar excess | N/A |
| Molar Ratio of Drug-Linker to mAb | 4-8 fold molar excess | N/A |
| Conjugation Reaction pH | 6.5 - 7.5 | pH meter |
| Conjugation Reaction Temperature | 4 - 25 °C | Thermometer |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. shimadzu.com [shimadzu.com]
- 15. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Vial "fogging" in lyophilized ADC products: Causes and mitigation strategies - American Chemical Society [acs.digitellinc.com]
- 17. susupport.com [susupport.com]
- 18. simtra.com [simtra.com]
- 19. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 20. explorationpub.com [explorationpub.com]
- 21. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
Addressing Batch-to-Batch Variability in Ac-Lys-Val-Cit-PABC-MMAE Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and manage batch-to-batch variability in the synthesis of Ac-Lys-Val-Cit-PABC-MMAE, a critical component in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.
Issue 1: Incomplete Coupling of Amino Acids, Particularly N-Acetyl-Lysine
Question: My analytical results (e.g., HPLC, Mass Spectrometry) show the presence of deletion sequences, indicating incomplete coupling of an amino acid. How can I resolve this?
Answer: Incomplete coupling is a common challenge in solid-phase peptide synthesis (SPPS) and can lead to significant impurities.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Bulky amino acid side chains or the growing peptide chain itself can block access to the N-terminus. Extend coupling times (e.g., 2-4 hours or overnight). Perform a "double coupling" by repeating the coupling step with fresh reagents. Consider gentle heating (e.g., 35-40°C), but monitor for potential racemization. |
| Peptide Aggregation | The peptide chain can fold on the resin, making the N-terminus inaccessible. Use chaotropic salts like LiCl (0.5 M) in the coupling reaction to disrupt secondary structures. Switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF and DCM. |
| Inadequate Reagent Activation | The coupling reagents may not be sufficiently reactive. Switch to a more potent activating agent like HATU, HCTU, or PyBOP. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the activated amino acid. |
| Poor Resin Swelling | Incomplete swelling of the resin can limit reagent access. Ensure the resin is adequately swelled in the reaction solvent (e.g., DMF) for at least 30 minutes before the first coupling step. |
Issue 2: Formation of Side Products
Question: I am observing unexpected peaks in my HPLC chromatogram and masses in my MS analysis that do not correspond to my target product or simple deletion sequences. What are these and how can I prevent them?
Answer: Side reactions can occur at various stages of peptide synthesis and are a major source of batch-to-batch variability.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategies |
| Racemization | Loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. This is particularly a risk for amino acids like Cysteine and Histidine. | Use coupling reagents known to suppress racemization, such as those with additives like HOBt or Oxyma. Avoid prolonged exposure to strong bases. |
| Aspartimide Formation | The side chain carboxyl group of Aspartic acid can form a cyclic imide, which can then reopen to form a mixture of alpha and beta-peptides. | Add HOBt to the piperidine (B6355638) solution used for Fmoc deprotection. Use protecting groups on the Aspartic acid side chain that are less prone to this rearrangement. |
| Guanidinylation | The unprotected N-terminus of the peptide can react with uronium/aminium-based coupling reagents (like HATU) to form a guanidinium (B1211019) group, terminating the peptide chain. | Pre-activate the amino acid with the coupling reagent before adding it to the resin. |
| Acetylation of Lysine Side Chain | If the epsilon-amino group of Lysine is not properly protected, it can be acetylated during the N-terminal acetylation step. | Ensure the use of an appropriate orthogonal protecting group for the Lysine side chain (e.g., Boc) that is stable during the N-terminal acetylation. |
Issue 3: Difficulties in Purification
Question: I am struggling to achieve high purity of my final this compound product using reverse-phase HPLC. What can I do to improve the separation?
Answer: The complex and hydrophobic nature of this molecule can make purification challenging.
Purification Optimization Strategies:
| Strategy | Description |
| Optimize HPLC Gradient | A shallow gradient of the organic solvent (e.g., acetonitrile) can improve the resolution of closely eluting impurities. For example, a gradient of 2-90% acetonitrile (B52724) over 30 minutes is a common starting point. |
| Adjust Mobile Phase Additives | Trifluoroacetic acid (TFA) at 0.1% is a standard additive. In some cases, using formic acid may provide different selectivity. |
| Column Selection | Ensure you are using a high-quality C18 column with an appropriate particle size (e.g., 5 µm) for preparative HPLC. |
| Sample Loading | Avoid overloading the column, as this will lead to poor separation. Perform a loading study to determine the optimal sample amount for your column. |
Quantitative Data Summary
The following tables provide expected values for the synthesis and characterization of this compound. These are estimates and can vary based on the specific reagents, equipment, and techniques used.
Table 1: Molecular Properties
| Property | Value |
| Molecular Formula | C₆₆H₁₀₈N₁₂O₁₄ |
| Molecular Weight | 1293.64 g/mol |
Table 2: Estimated Yields and Purity
| Synthesis Stage | Estimated Yield | Expected Purity (by HPLC) |
| Solid-Phase Peptide Synthesis (Crude Peptide) | 60-80% | 50-70% |
| Coupling with PABC-MMAE | 70-85% | 40-60% |
| Final Product after Purification | 30-50% (overall) | >95% |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-Lys-Val-Cit-Peptide
This protocol outlines the manual synthesis of the peptide sequence on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin (0.5-1.0 mmol/g substitution) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).
-
Amino Acid Coupling (Citrulline, Valine):
-
Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DI(i)PEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.[1]
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2 and 3 for Fmoc-Val-OH.
-
-
N-Acetyl-Lysine Coupling:
-
After deprotection of the N-terminal Valine, couple Fmoc-Lys(Boc)-OH using the same procedure as in step 3.
-
-
N-Terminal Acetylation:
-
After deprotection of the Fmoc group from Lysine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DI(i)PEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours.[2]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: Coupling of Peptide with PABC-MMAE
-
Dissolution: Dissolve the crude peptide (1.1 eq) and Fmoc-Val-Cit-PABC-PNP activated MMAE (1.0 eq) in anhydrous DMF.[3]
-
Coupling: Add HOBt (1.0 eq) and pyridine (B92270) to the solution and stir at room temperature.[3]
-
Monitoring: Monitor the reaction progress by analytical RP-HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative RP-HPLC.[3]
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 3: Analytical Characterization
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 2-90% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 1294.65).
-
Fragmentation Analysis (MS/MS): Can be used to confirm the peptide sequence and identify sites of modification or side reactions.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Synthesis pathway for this compound.
References
Validation & Comparative
Validating Cathepsin B Cleavage of Ac-Lys-Val-Cit-PABC-MMAE In Vitro: A Comparative Guide
For researchers and professionals in drug development, the stability and cleavage characteristics of linkers in antibody-drug conjugates (ADCs) are critical determinants of efficacy and safety. The Ac-Lys-Val-Cit-PABC-MMAE drug-linker represents a widely utilized paradigm, leveraging the tumor-associated protease cathepsin B for targeted payload release. This guide provides a comparative analysis of this linker's in vitro validation, supported by experimental data and protocols.
The this compound conjugate employs a valine-citrulline (Val-Cit) dipeptide sequence specifically designed for recognition and cleavage by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells.[][2][3] Upon cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer, a self-immolative cascade is initiated, leading to the release of the potent cytotoxic agent, monomethyl auristatin E (MMAE).[3][4][5]
Comparative Performance of Cathepsin B-Cleavable Linkers
The selection of the dipeptide sequence within the linker significantly influences both the rate of enzymatic cleavage and the stability of the ADC in systemic circulation. While Val-Cit is a well-established motif, several alternatives have been investigated to optimize performance.
| Linker Motif | Relative Cathepsin B Cleavage Rate | Plasma Stability | Key Characteristics |
| Ac-Lys-Val-Cit-PABC | High | Stable in human plasma, but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to poor in vivo stability in murine models.[6][7] A conventional Val-Cit-PABC-MMAE ADC lost 20% of its payload when incubated in rat plasma for one week.[8] | The "gold standard" for cathepsin B-cleavable linkers, but with noted limitations in preclinical mouse studies. |
| Glu-Val-Cit-PABC | Comparable to Val-Cit | Significantly increased stability in mouse plasma due to reduced susceptibility to Ces1c.[6][9] | The addition of a glutamic acid residue at the P3 position enhances stability in murine models, addressing a key drawback of the Val-Cit linker.[6][9] |
| Val-Ala-PABC | Lower than Val-Cit | Improved hydrophilicity and can lead to better pharmacokinetics, especially with lipophilic payloads.[6] | A viable alternative to reduce hydrophobicity-driven aggregation and potentially improve the drug-to-antibody ratio (DAR).[6] |
| Phe-Lys-PABC | 30-fold faster than Val-Cit with cathepsin B alone | Demonstrates excellent stability in human plasma.[2] | Offers a significantly faster release of the payload upon cathepsin B cleavage.[2] |
| Lys-Lys-PABC | Higher rates of hydrolysis and selectivity towards Cathepsin B compared to Val-Cit. | Unstable in human and mouse serum as a standalone molecule, but stability is dramatically improved upon conjugation to a larger molecule like an antibody. | Shows promise as an alternative with potentially faster and more selective payload release. |
Visualizing the Cleavage Mechanism and Workflow
To better understand the process of linker cleavage and the experimental procedures used for its validation, the following diagrams are provided.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: The Case for Ac-Lys-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of Ac-Lys-Val-Cit-PABC-MMAE with other major classes of cleavable linkers—pH-sensitive and glutathione-sensitive linkers—supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in the evaluation of ADCs with different linker technologies.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.
-
Protease-Sensitive Linkers: These linkers incorporate peptide
A Head-to-Head Comparison of Ac-Lys-Val-Cit-PABC-MMAE and SMCC-DM1 Antibody-Drug Conjugate Efficacy
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker and payload is paramount to therapeutic success. This guide provides a detailed comparison of two widely utilized ADC platforms: the cleavable Ac-Lys-Val-Cit-PABC-MMAE system and the non-cleavable SMCC-DM1 conjugate. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data that underpins our current understanding.
At a Glance: Key Differences
| Feature | This compound | SMCC-DM1 |
| Linker Type | Enzymatically cleavable (Val-Cit) | Non-cleavable (SMCC) |
| Payload | Monomethyl auristatin E (MMAE) | Mertansine (DM1) |
| Mechanism of Action | Tubulin polymerization inhibitor | Tubulin polymerization inhibitor |
| Payload Release | Intracellular cleavage by Cathepsin B | Lysosomal degradation of the antibody |
| Bystander Effect | Yes (cell-permeable MMAE) | Minimal to none (charged metabolite) |
| Plasma Stability | Generally stable, potential for premature cleavage in rodent models | Highly stable |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two ADC platforms lies in their linker technology, which dictates the payload release mechanism and subsequent biological activity.
This compound: Targeted Release and Bystander Killing
The Ac-Lys-Val-Cit-PABC linker is a sophisticated system designed for controlled, intracellular drug release. Upon internalization of the ADC into the target cancer cell, the dipeptide Valine-Citrulline (Val-Cit) is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This cleavage triggers the self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, releasing the unmodified and highly potent cytotoxic agent, MMAE.[1][2][]
MMAE, a synthetic analog of dolastatin 10, is a potent inhibitor of tubulin polymerization.[4][5] By disrupting microtubule dynamics, it induces G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[6][7] A key feature of this system is that the released MMAE is cell-permeable, enabling it to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage in treating solid tumors with heterogeneous antigen expression.[1][6]
dot
Mechanism of this compound ADC
SMCC-DM1: Stability and Contained Cytotoxicity
In contrast, the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is non-cleavable.[8][9] This design ensures high stability in systemic circulation, minimizing off-target toxicity from premature drug release. The release of the cytotoxic payload, DM1 (a maytansinoid derivative), occurs only after the ADC has been internalized by the target cell and the entire antibody component has been degraded within the lysosome.[]
This process liberates the DM1 payload with a linker remnant and an amino acid (typically lysine), resulting in a charged metabolite (Lys-SMCC-DM1).[8][] This charged nature significantly limits its ability to cross cell membranes.[8] Consequently, the cytotoxic effect is largely confined to the antigen-positive cell that internalized the ADC, resulting in a minimal bystander effect.[11][12] DM1, like MMAE, is a potent tubulin inhibitor that leads to cell cycle arrest and apoptosis.[8][13]
dot
Mechanism of SMCC-DM1 ADC
Comparative Efficacy Data
The in vitro and in vivo efficacy of these two ADC platforms is influenced by their distinct mechanisms of action.
In Vitro Cytotoxicity
The cytotoxic potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Cell Line (Cancer Type) | ADC Payload | IC50 (ng/mL) | Reference |
| CFPAC-1 (Pancreatic) | MMAE | 1.19 | [14] |
| MDA-MB-468 (Breast) | MMAE | 0.28 | [14] |
| HCC1954 (Breast) | SMCC-DM1 | 17.2 nM | [15] |
| MDA-MB-468 (Breast) | SMCC-DM1 | 49.9 nM | [15] |
| N87 (Gastric) | H32-VCMMAE | Lower than H32-DM1 | [16] |
| SK-BR-3 (Breast) | H32-VCMMAE | Lower than H32-DM1 | [16] |
| BT474 (Breast) | H32-VCMMAE | Lower than H32-DM1 | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, including the antibody, target antigen, and cell line. One study directly comparing an anti-HER2 antibody conjugated to either VCMMAE or DM1 found the VCMMAE conjugate to be more potent in vitro across multiple HER2-positive cell lines.[16]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living system.
| Xenograft Model | ADC | Dosing | Outcome | Reference |
| NCI-N87 (High HER2) | T-DM1 | 3.6 mg/kg | Tumor growth inhibition | [17] |
| JIMT-1 (Low HER2) | Trastuzumab-DM1 | - | Less effective than a DAR 4 MMAE conjugate | [18] |
| A549 (Lung) | Erbitux-vc-PAB-MMAE | - | Effective tumor growth inhibition | [7] |
Studies have shown that co-administration of a carrier dose of unconjugated antibody with T-DM1 can improve tissue penetration and efficacy in high-antigen expressing tumors.[17][18] The bystander effect of MMAE-based ADCs is thought to contribute significantly to their efficacy in solid tumors, where antigen expression can be heterogeneous.[1]
Pharmacokinetic Profiles
The pharmacokinetic (PK) properties of an ADC, which describe its absorption, distribution, metabolism, and excretion, are critical to its overall performance.
| Parameter | This compound | SMCC-DM1 |
| Plasma Half-life | Generally long, similar to the antibody | Long, highly stable |
| Clearance | Primarily through target-mediated drug disposition and catabolism | Primarily through catabolism |
| Free Payload in Plasma | Low levels of unconjugated MMAE detected | Very low levels of free DM1 or its metabolites |
| Metabolites | Free, cell-permeable MMAE | Charged, cell-impermeable Lys-SMCC-DM1 |
A study analyzing eight different vc-MMAE ADCs found that their pharmacokinetic profiles were remarkably similar, with the antibody-conjugated MMAE (acMMAE) being the most relevant analyte for exposure-response relationships.[19][20] The high stability of the SMCC linker results in very low levels of circulating free payload, which is thought to contribute to its favorable safety profile.[8][21]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance.
dot
Experimental workflow for ADC comparison
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the cells in triplicate. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration.[14]
Bystander Effect Co-Culture Assay
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.
-
Incubation: Incubate for a period sufficient to observe cytotoxicity.
-
Analysis: Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or flow cytometry. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1][4][22]
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment intravenously.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Survival curves can also be generated.[5][7][23]
Pharmacokinetic Analysis
-
Dosing: Administer a single dose of the ADC to animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-dose.
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Use validated immunoassays (e.g., ELISA) to quantify the concentrations of total antibody, antibody-conjugated payload, and free payload in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.[24][25][26]
Conclusion
The choice between an this compound and an SMCC-DM1 ADC is a strategic one that depends on the specific therapeutic context. The cleavable vc-MMAE system offers the potential for enhanced efficacy through its bystander effect, making it particularly attractive for treating solid tumors with heterogeneous antigen expression. However, this comes with a potential for off-target toxicities if the linker shows instability. The non-cleavable SMCC-DM1 platform provides high plasma stability and a more contained cytotoxic effect, which may translate to a wider therapeutic window and a better safety profile, especially for hematological malignancies or tumors with uniform antigen expression. A thorough understanding of the target biology and the tumor microenvironment is crucial for selecting the optimal linker-payload combination for a given cancer indication.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies | Semantic Scholar [semanticscholar.org]
- 21. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.td2inc.com [blog.td2inc.com]
A Comparative Guide to the In Vivo Stability of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by ensuring the cytotoxic payload remains attached to the antibody in systemic circulation and is only released at the tumor site. This guide provides an objective comparison of the in-vous vivo stability of two commonly used dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). The information presented is supported by experimental data to aid researchers in making informed decisions during ADC design and development.
Executive Summary
Both Val-Cit and Val-Ala are cathepsin B-cleavable linkers designed for payload release within the lysosome of target cancer cells. However, their in vivo stability profiles, particularly in preclinical mouse models, show notable differences. Val-Ala linkers generally exhibit enhanced stability and a lower propensity for aggregation compared to Val-Cit linkers. This is primarily attributed to the susceptibility of the Val-Cit linker to premature cleavage by the mouse carboxylesterase 1c (Ces1c) and its higher hydrophobicity.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the in vivo stability and related properties of Val-Cit and Val-Ala linkers.
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Findings |
| In Vivo Half-Life (Mouse Serum) | 11.2 hours (for a small molecule drug conjugate) | 23 hours (for a small molecule drug conjugate) | Val-Ala linked conjugate demonstrates a longer half-life in mouse serum, suggesting greater stability.[1] |
| Aggregation (High DAR ADCs) | 1.80% increase in aggregation | No obvious increase in aggregation | Val-Ala linkers show a lower tendency to cause aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR).[2] |
| Performance with Hydrophobic Payloads | Prone to precipitation and aggregation, making high DARs difficult to achieve. | Allows for DARs up to 7.4 with limited aggregation (<10%).[3] | The lower hydrophobicity of Val-Ala makes it more suitable for use with lipophilic payloads.[3][4] |
Mechanism of Cleavage and Instability
The differential stability of Val-Cit and Val-Ala linkers in vivo, especially in murine models, is rooted in their susceptibility to different enzymatic cleavage pathways.
As illustrated, the Val-Cit linker is susceptible to off-target cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release in circulation. This phenomenon is not observed in humans, posing a translational challenge in preclinical studies. The Val-Ala linker is more resistant to this off-target cleavage, contributing to its superior stability in mouse models.
Experimental Protocols
A robust assessment of in vivo linker stability is crucial for ADC development. The following is a representative protocol for an in vivo stability study in mice using an immunocapture LC-MS/MS assay.
In Vivo Stability Assessment in Mice
Objective: To determine the pharmacokinetic profile and linker stability of an ADC in vivo.
Materials:
-
ADC constructs (e.g., Trastuzumab-Val-Cit-MMAE and Trastuzumab-Val-Ala-MMAE)
-
Female immunodeficient mice (e.g., SCID or NSG)
-
Anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human IgG magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Enzymatic digestion reagents (e.g., papain for conjugated payload analysis, trypsin for total antibody analysis)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) bolus dose of the ADC to the mice.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Immunocapture of ADC:
-
Incubate plasma samples with protein A or anti-human IgG magnetic beads to capture the ADC and total antibody.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the captured antibody species from the beads using an elution buffer and immediately neutralize the eluate.
-
Sample Preparation for LC-MS/MS:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Analyze the intact eluted ADC by LC-MS.
-
For Conjugated Payload Analysis: Treat the eluted ADC with an enzyme (e.g., papain) to cleave the linker and release the payload for quantification by LC-MS/MS.
-
For Total Antibody Analysis: Digest the eluted antibody with trypsin and quantify a signature peptide by LC-MS/MS.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to determine the concentrations of the intact ADC (for DAR), released payload, and total antibody.
-
Data Analysis: Calculate the pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), for each analyte. Determine the change in DAR over time to assess linker stability.
Conclusion
The choice between Val-Cit and Val-Ala linkers has significant implications for the in vivo stability and developability of an ADC. While both are effective in mediating lysosomal payload release, the Val-Ala linker offers distinct advantages in terms of enhanced stability in mouse models and reduced aggregation, particularly with hydrophobic payloads and high DARs. Researchers should carefully consider these factors in the context of their specific ADC design and preclinical development strategy. The use of robust in vivo stability assays, such as the immunocapture LC-MS/MS method detailed above, is essential for a thorough characterization and selection of the optimal linker for a given ADC candidate.
References
- 1. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HIC-HPLC for Purity Validation of Ac-Lys-Val-Cit-PABC-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography-High Performance Liquid Chromatography (HIC-HPLC) with other analytical techniques for the purity validation of Ac-Lys-Val-Cit-PABC-MMAE antibody-drug conjugates (ADCs). The presented data and protocols are intended to assist in the selection and implementation of appropriate analytical methods for ADC characterization.
Introduction to ADC Analysis
Antibody-drug conjugates (ADCs) are a complex class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The this compound is a common drug-linker conjugate where Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is linked to the antibody via a protease-cleavable linker.[1][2][3] A critical quality attribute of ADCs is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody and significantly impacts both efficacy and safety.[4][5] HIC-HPLC has emerged as a gold standard for determining the DAR and assessing the purity of ADCs due to its ability to separate species with different drug loads under native conditions.[6][7][8]
HIC-HPLC: The Method of Choice for DAR Analysis
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[8] In the context of ADCs, the conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity.[9] Therefore, HIC can effectively separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) of a cysteine-linked ADC.[4][6] The non-denaturing conditions of HIC analysis are a key advantage, as they preserve the native structure of the ADC during separation.[5][8]
Experimental Workflow for HIC-HPLC Analysis
The following diagram illustrates a typical workflow for the validation of ADC purity using HIC-HPLC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Confirming Ac-Lys-Val-Cit-PABC-MMAE Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. For ADCs utilizing the Ac-Lys-Val-Cit-PABC-MMAE linker-payload system, mass spectrometry (MS) stands as the gold standard for confirming successful conjugation, determining the drug-to-antibody ratio (DAR), and identifying conjugation sites. This guide provides a comparative overview of key mass spectrometry-based techniques, complete with experimental protocols and data presentation, to aid researchers in the comprehensive analysis of these complex biotherapeutics.
Core Mass Spectrometry Techniques for ADC Analysis
A multi-faceted approach combining intact mass analysis, subunit analysis, and peptide mapping is essential for a thorough characterization of ADC heterogeneity.[1] Each technique provides a different level of structural insight, from a global overview of drug load distribution to the precise localization of conjugation sites.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[1] This analysis can be performed under both denaturing and native conditions.
Data Presentation: Intact Mass Analysis
| Parameter | Description | Typical Data for this compound ADC |
| Average DAR | The average number of drug-linker molecules conjugated to an antibody. | 3.5 |
| Drug Load Distribution | The relative abundance of different DAR species (e.g., DAR 0, 2, 4, 6, 8). | A distribution of species, with DAR 4 often being the most abundant. |
| Mass of Unconjugated Antibody | The molecular weight of the naked antibody, serving as a reference. | ~148 kDa |
| Mass of ADC Species | The molecular weights of the antibody conjugated with varying numbers of drug-linkers. | Each MMAE conjugation adds approximately 1327 Da. |
Experimental Protocol: Denaturing Intact Mass Analysis via RP-LC-MS
This method is well-suited for lysine-conjugated ADCs.[1]
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.5 mg/mL using 25 mM ammonium (B1175870) bicarbonate, pH 7.9.[1]
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[1][2]
-
-
LC-MS System:
-
Mass Spectrometry System:
-
Data Analysis:
Subunit Analysis
Subunit analysis involves breaking the ADC into its constituent light and heavy chains, or into smaller fragments using enzymes like IdeS, followed by MS analysis. This reduces the complexity of the mass spectra and allows for a more detailed characterization of drug distribution on each subunit.
Data Presentation: Subunit Analysis (Reduced)
| Parameter | Subunit | Typical Data for this compound ADC |
| Mass of Unconjugated Subunit | Light Chain (LC) | ~25 kDa |
| Heavy Chain (HC) | ~50 kDa | |
| Mass of Conjugated Subunit | Light Chain (LC) | ~25 kDa + n * ~1327 Da |
| Heavy Chain (HC) | ~50 kDa + n * ~1327 Da | |
| Drug Distribution per Subunit | Light Chain (LC) | Average DAR on LC |
| Heavy Chain (HC) | Average DAR on HC |
Experimental Protocol: Reduced Subunit Analysis
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5).[1]
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 1.0 mM.[1]
-
Incubate at 37°C for 20 minutes.[1]
-
Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.[1]
-
-
LC-MS System:
-
Utilize a reversed-phase LC-MS system as described for denaturing intact mass analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated drugs.
-
Calculate the drug distribution on each chain.
-
Peptide Mapping
Peptide mapping is a powerful technique for the detailed structural characterization of ADCs, providing information on the precise location of drug conjugation sites.[3][4] This "bottom-up" approach involves digesting the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
Data Presentation: Peptide Mapping
| Parameter | Description | Typical Data for this compound ADC |
| Identified Conjugation Sites | Specific lysine (B10760008) residues where the drug-linker is attached. | A list of identified lysine residues (e.g., K30, K45 on the light chain). |
| Site Occupancy | The relative abundance of conjugation at a specific site. | Percentage of a specific lysine residue that is conjugated. |
| Sequence Coverage | The percentage of the antibody sequence identified by the analysis. | >95% |
Experimental Protocol: Peptide Mapping
Traditional tryptic peptide mapping protocols often need to be optimized for ADCs due to the hydrophobic nature of the linker-payload.[5]
-
Sample Preparation:
-
Denaturation and Reduction: Denature the ADC in a buffer containing a denaturant like guanidine (B92328) hydrochloride (e.g., 2.7 M) to improve the recovery of hydrophobic peptides.[5] Reduce disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digestion: Digest the ADC with an enzyme such as trypsin. A 3-hour incubation at 37°C with a 1:10 (w/w) enzyme-to-ADC ratio is a good starting point.[5]
-
-
LC-MS/MS System:
-
LC System: A high-resolution liquid chromatography system.
-
Column: A C18 column suitable for peptide separations.
-
Mobile Phases: Standard mobile phases for peptide separations (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) capable of fragmentation techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD).[6][7]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the antibody sequence to identify peptides.
-
Identify peptides with a mass shift corresponding to the this compound linker-payload.
-
The MS/MS fragmentation pattern will confirm the peptide sequence and the site of modification.
-
Alternative and Complementary Techniques
Beyond the core three, other techniques offer valuable, often orthogonal, information.
| Technique | Principle | Key Advantages for ADC Analysis |
| Native Mass Spectrometry | Analysis of the ADC in its non-denatured, folded state.[3][8] | Preserves non-covalent interactions, providing a more accurate representation of the drug load distribution.[9] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape in the gas phase.[8][10] | Can resolve isomeric and isobaric species, providing an additional dimension of separation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[11] | Can separate different DAR species, providing an orthogonal method to MS for DAR determination. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size.[9][11] | Useful for detecting and quantifying aggregates and fragments. |
Visualizing the Analysis and Conjugate Structure
Caption: Workflow for Mass Spectrometry Analysis of ADCs.
Caption: Structure of the this compound Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation [mdpi.com]
- 8. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ac-Lys-Val-Cit-PABC-MMAE and MC-MMAF in Cancer Research: A Guide for Drug Development Professionals
Introduction: The landscape of cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which offer the promise of targeted cytotoxicity to tumor cells while minimizing systemic side effects. The choice of the linker and payload components of an ADC is critical to its therapeutic success. This guide provides a comprehensive comparison of two widely utilized drug-linker systems in cancer research: Ac-Lys-Val-Cit-PABC-MMAE (a cleavable linker-drug conjugate) and MC-MMAF (a non-cleavable linker-drug conjugate). This analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for their ADC design. While the specific "Ac-Lys" modification on the valine-citrulline linker is a less common variation, this guide will focus on the fundamental comparison between the broadly studied Val-Cit-PABC (vc) cleavable linker with MMAE and the maleimidocaproyl (mc) non-cleavable linker with MMAF, as the core differences in their performance are dictated by the linker and payload combination.
Mechanism of Action: A Tale of Two Linkers and Payloads
Both drug-linker systems utilize potent auristatin derivatives, MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F), as their cytotoxic payloads. These auristatins function as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][2]
The fundamental difference between this compound and MC-MMAF lies in their linker technology, which dictates the mechanism of payload release and subsequent biological activity.
This compound (Cleavable Linker System):
This system employs a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker.[3] The linker is designed to be stable in the bloodstream.[3] Upon internalization of the ADC into a cancer cell, the Val-Cit motif is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[3] This cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified, cell-permeable MMAE payload into the cytoplasm.[3]
MC-MMAF (Non-Cleavable Linker System):
In contrast, the MC-MMAF conjugate utilizes a non-cleavable maleimidocaproyl (mc) linker.[4] This linker forms a stable thioether bond with cysteine residues on the antibody.[5] The release of the cytotoxic payload is not dependent on enzymatic cleavage of the linker itself. Instead, after the ADC is internalized and trafficked to the lysosome, the entire antibody is degraded by lysosomal proteases. This degradation releases the MMAF payload still attached to the linker and the conjugating amino acid (cysteine), forming a charged metabolite (cys-mc-MMAF).[4]
Data Presentation: Quantitative Comparison of Performance
The choice between a cleavable and non-cleavable linker system, along with the specific auristatin payload, has profound implications for the ADC's in vitro and in vivo performance. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | ADC Target | This compound (or vc-MMAE) IC50 (ng/mL) | MC-MMAF IC50 (ng/mL) | Reference |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30 | Potently cytotoxic | Potently cytotoxic | [6] |
| DoHH2 (Non-Hodgkin Lymphoma) | CD22 | 20 | Not Reported in this study | [7] |
| Granta 519 (Mantle Cell Lymphoma) | CD22 | 284 | Not Reported in this study | [7] |
| NCI-N87 (Gastric Carcinoma, HER2+) | HER2 | 0.09 nM (T-vc-MMAE) | Not Reported in this study | [8] |
| SK-BR-3 (Breast Adenocarcinoma, HER2+) | HER2 | 410.54 nM (vc-MMAE construct) | Not Reported in this study | [9] |
Note: Direct head-to-head IC50 values for both conjugates from a single study are limited. The data presented illustrates the general high potency of auristatin-based ADCs.
Table 2: Bystander Effect Comparison
| Feature | This compound | MC-MMAF | Reference |
| Payload Released | Unmodified, cell-permeable MMAE | Charged, cell-impermeable cys-mc-MMAF | [4] |
| Bystander Killing | Potent | Minimal to none | [4][6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | ADC Target | This compound (or vc-MMAE) Efficacy | MC-MMAF Efficacy | Reference |
| Ramos (NHL) | CD22 | Significant tumor growth inhibition | Significant tumor growth inhibition | [10] |
| DoHH2 (NHL) | CD22 | Complete, durable tumor remission in all mice (single 7.5 mg/kg dose) | Not Reported in this study | [7] |
| Granta 519 (NHL) | CD22 | Complete, durable tumor remission in 90% of mice (single 7.5 mg/kg dose) | Not Reported in this study | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates. Below are protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive NCI-N87 or CD30-positive Karpas 299) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound and MC-MMAF ADCs. Add the diluted ADCs to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[9]
In Vitro Bystander Killing Co-Culture Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Genetically engineer an antigen-negative cell line (e.g., MCF7 for HER2) to express a fluorescent protein like GFP for easy identification.
-
Co-Culture Seeding: Seed a co-culture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with various concentrations of the this compound and MC-MMAF ADCs for 72-96 hours.
-
Viability Assessment: Use flow cytometry or high-content imaging to quantify the viability of the GFP-positive (antigen-negative) cell population.
-
Data Analysis: A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[11][12][13]
Plasma Stability Assay (LC-MS Method)
Objective: To assess the stability of the ADC and the premature release of the payload in plasma.
Methodology:
-
Incubation: Incubate the this compound and MC-MMAF ADCs in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunocapture: At each time point, use an anti-human Fc antibody conjugated to magnetic beads to capture the ADC from the plasma sample.[14][15][16]
-
Elution and Reduction: Elute the captured ADC and, for analysis of the conjugated antibody, reduce the interchain disulfide bonds to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.[14][15][16][17][18]
-
Free Payload Quantification: The plasma supernatant after immunocapture can be analyzed by LC-MS/MS to quantify the concentration of prematurely released free payload.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of Action of vc-MMAE and mc-MMAF ADCs.
Caption: Apoptosis signaling cascade induced by auristatins.
Experimental Workflow Diagram
Caption: Workflow for the comparative evaluation of ADCs.
Conclusion
The selection between this compound and MC-MMAF represents a critical decision in ADC design, with each system offering distinct advantages and disadvantages.
-
This compound is characterized by its cleavable linker and the release of a cell-permeable MMAE payload. This property enables a potent bystander effect , which can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[4][6] However, the release of a membrane-permeable toxin also carries a higher risk of off-target toxicity to healthy tissues.[8]
-
MC-MMAF , with its non-cleavable linker, results in the release of a charged, cell-impermeable cys-mc-MMAF metabolite upon antibody degradation.[4] This largely confines the cytotoxic activity to the antigen-positive target cells, minimizing the bystander effect but potentially offering a wider therapeutic window and reduced systemic toxicity .[4] This makes it a suitable candidate for treating hematological malignancies or solid tumors with homogenous antigen expression.
Ultimately, the optimal choice will depend on the specific biological context of the intended cancer target, including the level and homogeneity of antigen expression, the nature of the tumor microenvironment, and the desired balance between efficacy and safety. This guide provides a foundational framework and the necessary experimental approaches to aid researchers in making a data-driven decision for the development of the next generation of effective and safe antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety | MDPI [mdpi.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Assessing the Therapeutic Window of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The Ac-Lys-Val-Cit-PABC-MMAE linker-payload system represents a widely utilized platform in ADC development. This guide provides an objective comparison of its performance, supported by experimental data, to inform researchers and drug development professionals in their assessment of its therapeutic window.
Mechanism of Action: A Multi-Step Process for Targeted Cytotoxicity
The therapeutic action of an this compound ADC is a sequential process that begins with specific targeting and culminates in the induction of apoptosis in cancer cells. The valine-citrulline (Val-Cit) linker is designed for controlled, intracellular drug release triggered by specific enzymes.[1]
Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis.[1] The internalized ADC is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes, such as Cathepsin B, cleave the Val-Cit linker.[2] This cleavage releases the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[3] Free MMAE then disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]
A key feature of MMAE is its ability to permeate cell membranes, which allows it to diffuse out of the target cancer cell and kill neighboring, antigen-negative cells.[4] This phenomenon, known as the "bystander effect," is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[4]
Comparative Performance Analysis
The choice of linker and payload significantly impacts an ADC's therapeutic window, which is the range between the minimum effective dose and the maximum tolerated dose (MTD). Below is a comparison of the Val-Cit-MMAE system with other common ADC platforms based on preclinical data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Linker-Payload System | Target Cell Line | IC50 (nM) | Reference |
| mil40-Cys-linker-MMAE | BT-474 (HER2+) | 0.29 | [6] |
| mil40-Cys-linker-MMAE | HCC1954 (HER2+) | 1.15 | [6] |
| mil40-Cys-linker-MMAE | NCI-N87 (HER2+) | 0.23 | [6] |
| Free MMAE | BT-474 (HER2+) | 0.45 | [6] |
| Free MMAE | HCC1954 (HER2+) | 0.43 | [6] |
| Free MMAE | NCI-N87 (HER2+) | 0.35 | [6] |
| Anti-human TF-vc-MMAE | High TF-expressing pancreatic cancer cells | 1.15 | [7] |
| Free MMAE | Pancreatic cancer cell lines | ~1 | [7] |
| T-MMAE (Val-Cit) | SKBR3 | 0.056 - 0.15 | [8] |
| Free MMAE | SKBR3 | 0.060 | [8] |
Note: This table presents a selection of reported IC50 values. Direct comparison between studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy and Tolerability
Preclinical in vivo studies using xenograft models are crucial for assessing the anti-tumor activity and toxicity profile of ADCs. Key parameters include Tumor Growth Inhibition (TGI) and the Maximum Tolerated Dose (MTD).
| ADC Platform | Tumor Model | Dose (mg/kg) | Outcome | Reference |
| Anti-CD79b-RKAA-MMAE (Site-specific) | Xenograft | Half the payload dose of Polatuzumab vedotin | Equal antitumor efficacy | [9] |
| Anti-CD79b-RKAA-MMAE (Site-specific) | Xenograft | Equal MMAE concentration as Polatuzumab vedotin | Greater TGI, longer duration of response | [9] |
| Polatuzumab vedotin (vc-MMAE) | Rat toxicology study | - | HNST D of 10 mg/kg | [9] |
| Anti-CD79b-RKAA-MMAE (Site-specific) | Rat toxicology study | - | HNST D of 30 mg/kg (3-fold higher than PV) | [9] |
| Maytansinoid ADCs (DAR 2-6) | Preclinical models | - | Better therapeutic index than high DAR ADCs | [10] |
| Maytansinoid ADCs (DAR 9-10) | Preclinical models | - | Decreased efficacy, likely due to faster clearance | [10] |
HNSTD: Highest Non-Severely Toxic Dose. TGI: Tumor Growth Inhibition. DAR: Drug-to-Antibody Ratio.
Neutropenia is a common dose-limiting toxicity for ADCs containing the vc-MMAE linker-payload system.[11] This is thought to be due to the instability of the valine-citrulline linker in plasma or the rapid clearance of higher drug-loaded species, leading to systemic release of free MMAE.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e-g., HER2-positive N87 or HER2-negative MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted solutions to the wells and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692).
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Line Selection: Choose an antigen-positive cell line (e.g., HER2-positive N87) and an antigen-negative cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-Culture Setup: Seed the antigen-positive and antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Analysis: After a set incubation period, quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC (and controls) via an appropriate route (e.g., intravenously).
-
Efficacy Evaluation: Measure tumor volume and mouse body weight regularly. At the end of the study, calculate the tumor growth inhibition (TGI).
-
Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, perform histopathological analysis of major organs. The highest dose that does not cause significant toxicity is determined as the Maximum Tolerated Dose (MTD).
Visualizing the Mechanisms
Diagrams illustrating the key processes involved in the action of this compound ADCs can aid in understanding their therapeutic window.
Mechanism of Action of an this compound ADC
MMAE-Induced Apoptosis Signaling Pathway
Experimental Workflow for ADC Therapeutic Window Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Cytotoxic Payloads with the Val-Cit-PABC Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PABC linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a stable linkage in circulation and efficient cleavage by lysosomal proteases within target tumor cells. The choice of cytotoxic payload conjugated to this linker is a critical determinant of the ADC's overall efficacy, potency, and therapeutic window. This guide provides an objective comparison of different payloads—Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and Duocarmycin—when combined with the Val-Cit-PABC linker, supported by experimental data and detailed protocols.
Mechanism of Action: The Val-Cit-PABC Linker
The valine-citrulline (Val-Cit) dipeptide linker is engineered for selective cleavage by Cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment.[1] Upon ADC internalization and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This initiates a self-immolative cascade, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[1]
Comparative Data Presentation
The following tables summarize the in vitro and in vivo performance of ADCs constructed with the Val-Cit-PABC linker and different cytotoxic payloads. It is important to note that the efficacy of ADCs is highly dependent on the specific antibody, the drug-to-antibody ratio (DAR), and the antigen expression level on the target cells.
In Vitro Cytotoxicity
| Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| MMAE | BxPC-3 (Pancreatic) | Tissue Factor | 0.97 | [2] |
| PSN-1 (Pancreatic) | Tissue Factor | 0.99 | [2] | |
| Capan-1 (Pancreatic) | Tissue Factor | 1.10 | [2] | |
| Panc-1 (Pancreatic) | Tissue Factor | 1.16 | [2] | |
| NCI-N87 (Gastric) | HER2 | ~1-10 | [3] | |
| SK-BR-3 (Breast) | HER2 | ~0.1-1 | [3] | |
| MMAF | J1MT-1 (Resistant) | HER2 | 0.213 | [4] |
| MDAMB361DYT2 | 5T4 | 0.166 | [5] | |
| Duocarmycin (seco-DUBA) | SK-BR-3 (Breast) | HER2 | <1 | [6] |
| SK-OV-3 (Ovarian) | HER2 | <1 | [6] | |
| SW620 (Colorectal) | HER2 (Negative) | >100 | [6] |
In Vivo Efficacy in Xenograft Models
| Payload | Xenograft Model | Dosing | Outcome | Reference |
| MMAE | NCI-N87 (Gastric) | 2.5 mg/kg, weekly | Significant tumor growth inhibition | [7] |
| MMAF | J1MT-1 (Resistant) | 3 mg/kg, single dose | Comparable efficacy to MMAE in sensitive models | [4] |
| Duocarmycin (SYD985) | BT-474 (Breast) | 1 mg/kg, single dose | Complete tumor regression | [8] |
Comparison of Bystander Effect
| Payload | Bystander Effect | Rationale | Reference |
| MMAE | Potent | High membrane permeability allows diffusion to neighboring antigen-negative cells. | [9][10] |
| MMAF | Minimal | Negatively charged at physiological pH, leading to low membrane permeability. | [9][10] |
| Duocarmycin | Potent | DNA alkylating agents can induce apoptosis and release signals that affect nearby cells. | [] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ADCs.
Materials:
-
Cancer cell lines (adherent or suspension)
-
96-well microplates
-
Complete cell culture medium
-
ADCs (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]
-
ADC Treatment: Remove the medium and add fresh medium containing serial dilutions of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.[1]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP)
-
96-well microplates
-
Complete cell culture medium
-
ADCs
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate and allow them to adhere overnight.[12]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Incubation: Incubate the plate for a period of 72-120 hours.
-
Quantification of Bystander Killing: Measure the viability of the Ag- (GFP-positive) cell population at different time points using fluorescence microscopy or a plate reader.[12]
-
Data Analysis: Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[12]
Visualization of Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bystander Effect: A Comparative Validation of Ac-Lys-Val-Cit-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potent Anti-Tumor Efficacy of MMAE-Based Antibody-Drug Conjugates
The therapeutic efficacy of an antibody-drug conjugate (ADC) is not solely defined by its ability to eliminate antigen-expressing cancer cells. The "bystander killing effect," a phenomenon where the cytotoxic payload of an ADC eradicates adjacent antigen-negative tumor cells, is a critical attribute for achieving profound and durable anti-tumor responses, particularly in the context of heterogeneous tumors. This guide provides a comprehensive validation of the bystander effect mediated by the Ac-Lys-Val-Cit-PABC-MMAE drug-linker, offering a comparative analysis with other prominent ADC platforms, supported by experimental data and detailed methodologies.
The this compound system is designed for controlled, intracellular release of its potent tubulin-destabilizing payload, monomethyl auristatin E (MMAE). The valine-citrulline (Val-Cit) dipeptide within the linker is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment. This enzymatic cleavage initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, ensuring the release of unmodified, highly membrane-permeable MMAE. This high permeability is the cornerstone of the bystander effect, allowing the payload to diffuse from the targeted antigen-positive cell and exert its cytotoxic activity on neighboring antigen-negative cells.[1][2][3]
Comparative Analysis of Bystander Killing Efficacy
The capacity of an ADC to induce bystander killing is fundamentally dictated by the physicochemical properties of its payload and the design of the linker. Here, we present a comparative overview of the bystander effect potential of various ADC payloads.
| Feature | This compound | vc-MMAF | SMCC-DM1 | Topoisomerase I Inhibitors (e.g., DXd, SN-38) |
| Linker Type | Cleavable (Enzymatic) | Cleavable (Enzymatic) | Non-cleavable | Cleavable |
| Payload Permeability | High | Low (charged) | Low (released as a charged amino acid conjugate) | High |
| Bystander Effect | Potent | Minimal to None | None | Potent |
| Supporting Evidence | The lipophilic nature of MMAE facilitates its diffusion across cellular membranes, a prerequisite for the bystander effect.[2][4] | MMAF is negatively charged at physiological pH, which significantly restricts its ability to traverse cell membranes and induce bystander killing.[4] | The payload is released with a linker remnant and an amino acid, resulting in a charged molecule that cannot efficiently cross cell membranes.[2] | Payloads such as deruxtecan (B607063) (DXd) and SN-38 are highly membrane-permeable and have demonstrated significant bystander killing capabilities.[2][] |
Quantitative Assessment of In Vitro Bystander Killing
The in vitro co-culture assay is a foundational method for quantifying the bystander effect. This assay typically involves co-culturing antigen-positive and antigen-negative cancer cells and assessing the viability of the antigen-negative population following ADC treatment.
| ADC Target & Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Key Findings |
| Trastuzumab-vc-MMAE | N87 (HER2-positive) | GFP-MCF7 (HER2-negative) | A significant increase in the killing of GFP-MCF7 cells was observed in co-culture with N87 cells upon treatment with Trastuzumab-vc-MMAE, demonstrating a potent bystander effect. The extent of bystander killing correlated with the ratio of antigen-positive to antigen-negative cells.[1] |
| Anti-CD30-vc-MMAE | CD30-positive cells | CD30-negative cells | Enhanced killing of CD30-negative cells was observed in a 50:50 co-culture with CD30-positive cells when treated with brentuximab vedotin (anti-CD30-vc-MMAE).[1] |
| Trastuzumab-DM1 (T-DM1) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | T-DM1, which utilizes a non-cleavable linker and the less permeable payload DM1, did not induce significant killing of MCF7 cells in co-culture with SKBR3 cells.[6] |
| DS-8201a (Trastuzumab deruxtecan) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | DS-8201a, with its cleavable linker and highly permeable topoisomerase I inhibitor payload, demonstrated a strong bystander effect, leading to the death of HER2-negative MCF7 cells in co-culture.[6] |
Experimental Protocols
In Vitro Co-Culture Bystander Assay
This protocol outlines the steps to quantitatively assess the bystander killing effect of an ADC in a co-culture system.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen for the ADC being tested (e.g., HER2-positive N87 or SKBR3 cells for a HER2-targeting ADC).
-
Antigen-Negative (Ag-) Cells: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MCF7 cells). To facilitate analysis, the Ag- cell line should be engineered to express a fluorescent reporter, such as Green Fluorescent Protein (GFP).[1][2]
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[2]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
3. ADC Treatment:
-
Prepare serial dilutions of the test ADC (e.g., this compound conjugated to a relevant antibody) and control ADCs (e.g., an isotype control ADC and an ADC with a non-permeable payload).
-
Treat the co-cultures and monocultures with the ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct toxicity to the Ag- monoculture.[1]
4. Incubation and Analysis:
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
Quantify the viability of the Ag- cell population using a method that specifically detects the fluorescently labeled cells, such as flow cytometry or high-content imaging.[7]
-
A significant reduction in the viability of the Ag- cells in the co-culture treated with the test ADC, compared to controls, indicates a bystander effect.
In Vivo Admixed Tumor Model
This in vivo model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
1. Cell Preparation and Implantation:
-
Prepare a suspension of a mixture of Ag+ and Ag- tumor cells, often at a 1:1 ratio. The Ag- cells may be engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.[2][7]
-
Subcutaneously implant the cell mixture into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9]
2. Tumor Growth and Treatment:
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups and administer the test ADC, control ADCs, and a vehicle control, typically via intravenous injection.[10]
3. Monitoring and Analysis:
-
Monitor tumor volume regularly using calipers.
-
If using luciferase-expressing Ag- cells, perform in vivo bioluminescence imaging at specified time points to track the viability of the bystander cell population.[7]
-
At the end of the study, excise the tumors and perform immunohistochemistry (IHC) to visualize the distribution of Ag+ and Ag- cells and assess markers of apoptosis.[10]
-
A significant reduction in tumor growth and/or luciferase signal in the group treated with the test ADC, compared to controls, validates the in vivo bystander killing effect.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the validation of the bystander effect, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Mechanism of MMAE-Mediated Bystander Killing.
Caption: In Vitro Co-Culture Bystander Assay Workflow.
Conclusion
The validation of the bystander killing effect is a critical step in the preclinical development of antibody-drug conjugates. For drug-linker systems such as this compound, the inherent properties of the cleavable linker and the highly membrane-permeable MMAE payload strongly predict a potent bystander killing capability. The experimental frameworks provided in this guide offer a robust methodology for confirming and quantifying this effect, enabling a comprehensive comparison with other ADC platforms. A thorough understanding and validation of the bystander effect are paramount for the strategic development of next-generation cancer therapeutics with enhanced efficacy in treating heterogeneous tumors.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. mdpi.com [mdpi.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Preclinical Efficacy of Ac-Lys-Val-Cit-PABC-MMAE Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Antibody-Drug Conjugates (ADCs) utilizing the Ac-Lys-Val-Cit-PABC-MMAE drug-linker system. While direct head-to-head comparisons of ADCs differing only by this specific linker are not extensively available in public literature, this document synthesizes data from various preclinical studies on closely related Val-Cit-PABC-MMAE ADCs to offer a comprehensive overview of their efficacy. The data presented herein is intended to serve as a benchmark for researchers developing novel ADCs with this linker-payload combination.
Mechanism of Action: Targeted Cytotoxicity
ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] The this compound system leverages a monoclonal antibody (mAb) to selectively bind to a tumor-associated antigen on the cancer cell surface.[2] Upon binding, the ADC-antigen complex is internalized, and the cytotoxic payload, Monomethyl Auristatin E (MMAE), is released to induce cell death.[2]
The linker, Ac-Lys-Val-Cit-PABC, is a critical component that ensures the stability of the ADC in circulation and facilitates the release of MMAE within the target cell. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells.[3] Following cleavage of the Val-Cit linker, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes self-immolation to release the active MMAE payload. MMAE is a potent anti-mitotic agent that disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[4]
In Vitro Cytotoxicity Comparison
The in vitro potency of ADCs is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for different ADCs utilizing the Val-Cit-PABC-MMAE linker-payload system, targeting different antigens.
| ADC Target | Cell Line | Antigen Expression | IC50 (ng/mL) | IC50 (pM) | Reference |
| Anti-HER2 | NCI-N87 (Gastric) | High | 95.3 | ~635 | [5] |
| Anti-HER2 | SK-BR-3 (Breast) | High | - | 270-340 | [5] |
| Anti-HER2 | BT-474 (Breast) | High | - | 58-63 | [5] |
| Anti-CD30 | Karpas-299 (Lymphoma) | High | - | 16-34 | [6] |
| Anti-CD20 | CD20+ Lymphoma Lines | High | Potent | Sub-nanomolar | [7] |
| Integrin αvβ6 | DX3puroβ6 (Melanoma) | High | - | 58 | [8][9] |
| Integrin αvβ6 | BxPC-3 (Pancreatic) | Medium | - | 65,100 | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation time and cell density.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is assessed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. Efficacy is measured by tumor growth inhibition (TGI) or tumor regression.
| ADC Target | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |
| Anti-HER2 | NCI-N87 (Gastric) | 10 mg/kg, twice a week for 3 weeks | Significant tumor regression | [5] |
| Anti-MUC16 | OVCAR-3 (Ovarian) | Single dose | Efficacious, comparable to heterogeneous ADC | [10] |
| Anti-CD30 | Karpas-299 (Lymphoma) | 0.5 or 1 mg/kg, single dose | Improved efficacy over clinical comparator | [6] |
| Anti-CD20 | CD20+ Lymphoma | Doses as low as 1 mg/kg | Efficacious in two stringent models | [7] |
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of an ADC are crucial for its efficacy and safety. PK studies typically measure the concentration of the total antibody, the antibody-conjugated MMAE (acMMAE), and the unconjugated (free) MMAE in plasma over time. A comparative summary of key pharmacokinetic parameters for two clinically approved vc-MMAE ADCs, Brentuximab Vedotin and Polatuzumab Vedotin, is provided as a benchmark.
| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin |
| acMMAE Clearance (mL/day/kg) | 49.3 | 36.5 |
| acMMAE Central Volume of Distribution (L) | 3.16 | 3.01 |
| Total Antibody Clearance (mL/day/kg) | 28.5 | 23.9 |
| Total Antibody Central Volume of Distribution (L) | 3.12 | 2.94 |
| Unconjugated MMAE Cmax (ng/mL) | 4.67 | 6.84 |
| Unconjugated MMAE AUC (ng·h/mL) | 442 | 741 |
Data adapted from publicly available information and should be considered as representative.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of preclinical data. Below are outlines of standard protocols for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.
-
Incubation: Cells are incubated with the ADCs for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value.
In Vivo Xenograft Efficacy Study
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Grouping and Dosing: Mice are randomized into treatment and control groups. ADCs are typically administered intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
Pharmacokinetic Analysis
-
Animal Models: Typically, rats or cynomolgus monkeys are used for preclinical PK studies.
-
ADC Administration: A single intravenous dose of the ADC is administered.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of total antibody, antibody-conjugated MMAE (acMMAE), and unconjugated MMAE are quantified using validated methods such as ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, Cmax, and AUC are calculated using appropriate software.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
Evaluating the Impact of Drug-to-Antibody Ratio (DAR) on the Efficacy of Ac-Lys-Val-Cit-PABC-MMAE ADCs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC) that significantly influences its therapeutic index. Optimizing the DAR is a key challenge in ADC development, as it directly impacts potency, pharmacokinetics, and toxicity. This guide provides a comparative analysis of the efficacy of ADCs utilizing the Ac-Lys-Val-Cit-PABC-MMAE drug-linker system at different DAR values, supported by experimental data and detailed methodologies.
The Balancing Act: Potency vs. Pharmacokinetics
The this compound system combines a potent anti-mitotic agent, monomethyl auristatin E (MMAE), with a cleavable valine-citrulline (vc) linker.[1][] This linker is designed to be stable in circulation and release the cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal enzymes like cathepsin B.[3] The number of MMAE molecules conjugated to each antibody, or the DAR, dictates the payload delivery capacity.
Generally, a higher DAR is associated with increased in vitro cytotoxicity.[4] However, this often comes at the cost of suboptimal pharmacokinetic properties. ADCs with high DAR values can exhibit faster clearance from circulation, potentially due to increased hydrophobicity and aggregation, which can lead to reduced tumor accumulation and a narrower therapeutic window.[5][6] Conversely, a low DAR may result in insufficient potency to achieve the desired therapeutic effect.[7] Therefore, identifying an optimal DAR that balances potent anti-tumor activity with favorable pharmacokinetic and safety profiles is paramount.
Comparative Efficacy Data
While direct head-to-head comparative studies for this compound ADCs with a wide range of DARs are not extensively published in a single source, data from various studies on vc-MMAE ADCs illustrate the impact of DAR on efficacy. The following tables summarize representative data compiled from multiple sources to facilitate comparison.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against target cancer cell lines. A lower IC50 value indicates higher potency. As depicted in the table below, there is a general trend of increasing potency (lower IC50) with a higher DAR.
| Cell Line | Target Antigen | ADC (Antibody-vc-MMAE) | DAR | IC50 (ng/mL) | Reference |
| N87 | HER2 | Trastuzumab | 4 | ~13-43 | [8] |
| BT474 | HER2 | Trastuzumab | 4 | ~13-43 | [8] |
| HCC1954 | HER2 | Trastuzumab | 4 | <173 | [8] |
| MDA-MB-361-DYT2 | HER2 | Trastuzumab | <3.5 | 1500-60000 | [8] |
| MDA-MB-361-DYT2 | HER2 | Trastuzumab | >3.5 | 25-80 | [8] |
| NCI-N87 | HER2 | Trastuzumab | 4 | (Qualitative) | [9] |
Note: The data presented are illustrative and may vary depending on the specific antibody, cell line, and experimental conditions.
In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting. The following data from a study on a trastuzumab-MMAU ADC (a derivative of MMAE) with a stabilized glycopeptide linker provides a compelling example of how DAR can influence tumor growth inhibition. In this study, the DAR 4 ADC demonstrated superior anti-tumor activity compared to the DAR 8 ADC at equivalent payload doses.
| Xenograft Model | ADC | DAR | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| NCI-H522 | Trastuzumab-mavg-MMAU | 8 | 1 | Increased tumor growth inhibition | [10] |
| NCI-H522 | Trastuzumab-mavg-MMAU | 4 | 2 | Best anti-tumor activity | [10] |
| NCI-H522 | Trastuzumab-mpvc-MMAE | 4 | 20 | Greater tumor growth inhibition than trastuzumab | [10] |
Note: This table presents a summary of findings. For detailed graphical data, refer to the source publication.
Pharmacokinetics
The pharmacokinetic profile of an ADC is a critical determinant of its overall efficacy and safety. Key parameters include clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Studies have consistently shown that ADCs with higher DARs tend to have faster clearance. For instance, the clearance of an anti-c-kit ADC (cAC10-vc-MMAE) with a DAR of 8 was found to be 3-4 fold higher than that of ADCs with DARs of 2 or 4.[5]
| ADC Analyte | ADC (Antibody-vc-MMAE) | DAR | Key Pharmacokinetic Findings | Reference |
| Total Antibody | cAC10-vc-MMAE | 8 | 3-4 fold higher clearance compared to DAR 2 and 4 | [5] |
| Total Antibody | cAC10-vc-MMAE | 2, 4 | Similar clearance to unconjugated antibody | [5] |
| Antibody-conjugated MMAE (acMMAE) | Multiple vc-MMAE ADCs | ~3-4 | PK profiles were comparable across eight different ADCs at 2.4 mg/kg | [11][12] |
| Unconjugated MMAE | Multiple vc-MMAE ADCs | ~3-4 | Plasma concentrations were low relative to acMMAE | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]
Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight to allow for cell attachment.[4][14]
-
ADC Treatment: Prepare serial dilutions of the this compound ADCs with varying DARs and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-144 hours, depending on the cell line and the cytotoxic mechanism of MMAE, which often requires cell cycle progression for its anti-mitotic effect.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][14]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Tumor Growth Inhibition
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of ADCs.[15][16][17]
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice.[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADCs with different DARs). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the extent of tumor growth inhibition.
Caption: General workflow for an in vivo tumor growth inhibition study.
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs.[19]
Protocol:
-
ADC Administration: Administer a single dose of the ADC with a specific DAR to animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentrations of different ADC analytes in the plasma/serum using validated bioanalytical methods such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS).[20] Key analytes include:
-
Total antibody (conjugated and unconjugated)
-
Antibody-conjugated drug (the ADC itself)
-
Unconjugated (free) drug
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.
Caption: A streamlined workflow for the pharmacokinetic analysis of ADCs.
Conclusion
The drug-to-antibody ratio is a critical parameter that profoundly influences the efficacy of this compound ADCs. While a higher DAR can lead to enhanced in vitro potency, it may compromise the ADC's pharmacokinetic profile, leading to faster clearance and potentially reduced in vivo efficacy. The optimal DAR for a given ADC is a delicate balance between these competing factors and must be empirically determined for each specific antibody and target indication. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADCs with varying DARs, enabling researchers to identify candidates with the most promising therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of vc-MMAE antibody-drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ac-Lys-Val-Cit-PABC-MMAE: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ac-Lys-Val-Cit-PABC-MMAE, a potent cytotoxic agent-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). The active component, monomethyl auristatin E (MMAE), is a highly effective tubulin polymerization inhibitor, necessitating stringent handling and disposal procedures to ensure personnel safety and environmental protection. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound and materials contaminated with it are classified as hazardous cytotoxic waste. The high potency of MMAE requires all handling to be conducted within a designated containment area, such as a certified chemical fume hood or biological safety cabinet, to prevent inhalation of aerosols or dust.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: For handling powders or when aerosol generation is possible, a properly fitted N95 or higher-level respirator is necessary.
Waste Segregation and Collection
Proper segregation of cytotoxic waste at the point of generation is the first and most critical step in the disposal process. All waste contaminated with this compound must be kept separate from regular laboratory trash.
-
Sharps Waste: Needles, syringes, scalpels, and glass vials must be placed directly into a rigid, puncture-proof, and leak-proof sharps container clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, plasticware (e.g., pipette tips, tubes), and cleaning materials must be collected in thick, leak-proof plastic bags or containers.[1][2] These containers must also be clearly labeled as "Cytotoxic Waste." It is recommended to use double bagging for enhanced safety.
-
Liquid Waste: Aqueous solutions containing this compound, including unused stock solutions, cell culture media, and the first rinse from cleaning contaminated glassware, must be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste: Cytotoxic - this compound" and kept securely closed when not in use.
Disposal Procedures: On-site Management and Licensed Disposal
The standard and most recommended procedure for the disposal of this compound is through a licensed hazardous waste management service. Chemical inactivation may be an alternative but requires a thoroughly validated in-house protocol.
Procedure 3.1: Standard Disposal via Licensed Vendor (Recommended)
-
Packaging: Ensure all waste containers (sharps, solid, liquid) are sealed securely. Wipe the exterior of the containers with a suitable decontamination solution (e.g., 70% alcohol) before removing them from the containment area.[2]
-
Labeling: All containers must be labeled in accordance with local, state, and federal regulations. Labels should include the waste generator's details, the chemical name ("this compound"), and the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until collection by a licensed hazardous waste disposal company. This storage area should have secondary containment to manage potential spills.
-
Documentation: Maintain a detailed log of all cytotoxic waste generated, including quantities and dates of generation and pickup.
Procedure 3.2: Framework for Developing a Chemical Inactivation Protocol (For Advanced Facilities)
Disclaimer: The following is a conceptual framework. No specific, universally validated chemical inactivation protocol for this compound is publicly available. Any facility choosing this route must perform a comprehensive, in-house validation to ensure complete degradation of the cytotoxic payload.
Experimental Protocol: Validation of a Chemical Inactivation Method
-
Selection of Inactivation Reagents: Based on the chemical properties of MMAE, potential inactivation reagents include strong oxidizing agents (e.g., sodium hypochlorite), strong acids, or strong bases, as these are listed as incompatible materials in safety data sheets.[3]
-
Protocol Development:
-
Prepare a known concentration of this compound in a relevant buffer (e.g., PBS).
-
Treat the solution with the selected inactivation reagent at various concentrations (e.g., 1%, 5%, 10% final concentration of bleach) and for different contact times (e.g., 1, 4, 12, 24 hours).
-
Include positive controls (untreated this compound) and negative controls (buffer only).
-
-
Verification of Inactivation:
-
After the designated contact time, neutralize the inactivation reagent if necessary (e.g., with sodium thiosulfate (B1220275) for bleach).
-
Analyze the treated samples for the presence of residual MMAE. The preferred analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity for detecting trace amounts of the molecule.
-
The inactivation is considered successful only when the concentration of MMAE is below the established limit of detection (LOD) of the analytical method.
-
-
Documentation and SOP Generation: Once a reliable and reproducible inactivation protocol is established, it must be formally documented as a Standard Operating Procedure (SOP). This SOP should detail the specific concentrations, contact times, and verification methods.
Data Presentation: Chemical and Stability Information
The following table summarizes key chemical information relevant to the handling and potential inactivation of this compound.
| Property | Data / Information | Relevance to Disposal |
| Active Cytotoxin | Monomethyl Auristatin E (MMAE) | The primary hazardous component that must be inactivated or contained. |
| Mechanism of Action | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. | Indicates high potency and the need for stringent containment. |
| Solubility | Soluble in DMSO and ethanol. | Informs solvent choices for cleaning and potential solubilization for inactivation. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | These categories of chemicals are candidates for degradation studies. |
| Linker Stability | The Val-Cit linker is designed to be cleaved by lysosomal proteases (e.g., Cathepsin B). | Suggests that extreme pH or enzymatic action could potentially degrade the conjugate. |
| Thermal Stability | Data on thermal degradation is not readily available. Incineration is a common final disposal method for cytotoxic waste. | High-temperature incineration by a licensed facility is an effective final destruction method. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
